SPSB2-iNOS inhibitory cyclic peptide-1
Beschreibung
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Eigenschaften
Molekularformel |
C35H56N12O14S2 |
|---|---|
Molekulargewicht |
933.0 g/mol |
IUPAC-Name |
2-[(4R,7S,10S,13S,16S,19S,22S,25R)-25-acetamido-7,10,13-tris(2-amino-2-oxoethyl)-16-[(2S)-butan-2-yl]-4-carbamoyl-6,9,12,15,18,21,24-heptaoxo-22-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-19-yl]acetic acid |
InChI |
InChI=1S/C35H56N12O14S2/c1-6-14(4)27-35(61)43-18(9-24(38)51)30(56)41-16(7-22(36)49)29(55)42-17(8-23(37)50)31(57)45-20(28(39)54)11-62-63-12-21(40-15(5)48)33(59)46-26(13(2)3)34(60)44-19(10-25(52)53)32(58)47-27/h13-14,16-21,26-27H,6-12H2,1-5H3,(H2,36,49)(H2,37,50)(H2,38,51)(H2,39,54)(H,40,48)(H,41,56)(H,42,55)(H,43,61)(H,44,60)(H,45,57)(H,46,59)(H,47,58)(H,52,53)/t14-,16-,17-,18-,19-,20-,21-,26-,27-/m0/s1 |
InChI-Schlüssel |
VXFIYXDXPBZJRN-HFOKRWRUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)C(C)C)NC(=O)C)C(=O)N)CC(=O)N)CC(=O)N)CC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)C(C)C)NC(=O)C)C(=O)N)CC(=O)N)CC(=O)N)CC(=O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of SPSB2-iNOS Inhibitory Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large quantities of nitric oxide (NO) to combat pathogens. The cellular concentration and activity of iNOS are tightly regulated to prevent excessive NO production, which can lead to cellular damage. One key regulatory mechanism is the proteasomal degradation of iNOS, orchestrated by the SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2). SPSB2 acts as an adaptor protein for an E3 ubiquitin ligase complex, targeting iNOS for ubiquitination and subsequent degradation.[1][2][3] This process effectively shortens the half-life of iNOS, limiting NO production.
SPSB2-iNOS inhibitory cyclic peptides are a novel class of therapeutic candidates designed to disrupt the interaction between SPSB2 and iNOS. By preventing this interaction, these peptides stabilize iNOS, prolong its functional lifetime, and enhance the production of nitric oxide.[2][4] This enhanced NO production can bolster the immune response against intracellular pathogens, making these inhibitory peptides promising candidates for the development of new anti-infective agents.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of these inhibitory peptides, the underlying molecular pathways, quantitative binding data, and detailed experimental protocols for their characterization.
The SPSB2-iNOS Regulatory Axis
The interaction between SPSB2 and iNOS is a critical control point in the regulation of NO production. SPSB2 is a member of the SPSB family of proteins, which are characterized by a central SPRY domain and a C-terminal SOCS box.[6]
iNOS Induction and Function
The expression of iNOS is induced by various pro-inflammatory stimuli, including bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ).[7][8] This induction is primarily mediated by the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT1).[1][3] Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[7] This NO is a potent antimicrobial and antiviral agent.[1][7]
The Role of SPSB2 in iNOS Degradation
SPSB2 functions as a negative regulator of iNOS.[2][3] It acts as the substrate recognition component of an Elongin BC-Cullin 5-SOCS box (ECS) E3 ubiquitin ligase complex.[9] The SPRY domain of SPSB2 directly interacts with a specific motif in the N-terminal region of iNOS.[1][3] This interaction recruits the rest of the E3 ligase machinery, including Cullin 5 and Rbx2, leading to the polyubiquitination of iNOS.[1][3] Polyubiquitinated proteins are recognized and targeted for degradation by the 26S proteasome.[1][2] This process ensures a timely termination of the NO signal once the inflammatory stimulus is removed.[5]
Mechanism of Action of SPSB2-iNOS Inhibitory Cyclic Peptides
SPSB2-iNOS inhibitory cyclic peptides are designed to competitively inhibit the interaction between the SPSB2 SPRY domain and the N-terminal region of iNOS.[4][6]
Targeting the SPSB2-iNOS Interface
The interaction between SPSB2 and iNOS is highly specific, primarily mediated by a "DINNN" motif within the N-terminus of iNOS.[1][4][8] The inhibitory cyclic peptides are peptidomimetics that contain this core binding motif.[4][6] By mimicking the iNOS binding site, these peptides occupy the binding pocket on the SPSB2 SPRY domain, thereby preventing the recruitment of endogenous iNOS to the E3 ubiquitin ligase complex.[4][10]
Consequence of Inhibition
By disrupting the SPSB2-iNOS interaction, the inhibitory cyclic peptides prevent the polyubiquitination and subsequent proteasomal degradation of iNOS.[2][4] This leads to an accumulation of active iNOS within the cell, resulting in a sustained and elevated production of nitric oxide.[1][5] In the context of infectious diseases, this enhanced NO production can lead to more efficient killing of intracellular pathogens.[1][5]
Quantitative Data
The binding affinity of various peptides and peptidomimetics to the SPSB2 SPRY domain has been characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[1][4]
| Peptide/Compound | Sequence/Description | Binding Affinity (Kd) to SPSB2 | Technique | Reference |
| Wild-type iNOS peptide | Murine iNOS residues 19-31 | 13 nM | ITC | [1] |
| Cyclic Peptide 1 (CP1) | Ac-c[CVDINNNAbu]-NH2 (thioether bridge) | Low nanomolar | SPR, 19F NMR | [4][6] |
| Cyclic Peptide 2 (CP2) | c[WDINNNβA]-NH2 (lactam bridge) | Low nanomolar | SPR, 19F NMR | [4][6] |
| cR8 | cyclo(RGDINNNV) | Unable to displace full-length iNOS at 10 µM | Co-immunoprecipitation | [11] |
| cR7 | Not specified | Displaced full-length iNOS at 10 µM | Co-immunoprecipitation | [11] |
| cR9 | Not specified | Displaced full-length iNOS at 10 µM | Co-immunoprecipitation | [11] |
Visualizing the Pathways and Mechanisms
SPSB2-Mediated iNOS Degradation Pathway
Caption: SPSB2-mediated ubiquitination and proteasomal degradation of iNOS.
Inhibitory Peptide Mechanism of Action
Caption: Mechanism of action of the SPSB2-iNOS inhibitory cyclic peptide.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is utilized to measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the peptide-protein interaction.
-
Materials:
-
Purified recombinant SPSB2 SPRY domain protein.
-
Synthesized inhibitory cyclic peptide.
-
ITC instrument (e.g., MicroCal ITC200).
-
ITC buffer (e.g., 10 mM Sodium Phosphate, 50 mM NaCl, pH 7.4).
-
-
Protocol:
-
Prepare a 20-50 µM solution of the SPSB2 SPRY domain in the ITC buffer and load it into the sample cell.
-
Prepare a 200-500 µM solution of the inhibitory peptide in the same buffer and load it into the injection syringe.
-
Set the experimental parameters: cell temperature at 25°C, stirring speed at 750 rpm, and a series of 19 injections of 2 µL each with a 150-second spacing.
-
Perform the titration experiment.
-
Analyze the resulting data by fitting it to a one-site binding model to determine the thermodynamic parameters.
-
In Vitro Ubiquitination Assay
This assay is used to demonstrate that the inhibitory peptide can prevent the SPSB2-dependent ubiquitination of iNOS.[8]
-
Materials:
-
Source of iNOS (e.g., lysate from LPS/IFN-γ-stimulated Spsb2-/- macrophages).
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH5a), Cullin5/Rbx2, and SPSB2/Elongin BC complex.
-
Ubiquitin.
-
Inhibitory cyclic peptide.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.1 mM DTT).
-
-
Protocol:
-
Combine the iNOS source, E1, E2, Cullin5/Rbx2, SPSB2/Elongin BC, and ubiquitin in the reaction buffer.
-
In a parallel reaction, include the inhibitory cyclic peptide at a desired concentration.
-
Incubate the reactions at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by Western blotting using an anti-iNOS antibody to detect the presence of polyubiquitinated iNOS (visible as a high-molecular-weight smear).
-
Co-immunoprecipitation from Macrophage Lysates
This experiment demonstrates the ability of the inhibitory peptide to disrupt the interaction between endogenous iNOS and SPSB2 in a cellular context.[4]
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
LPS and IFN-γ for cell stimulation.
-
Inhibitory cyclic peptide.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Anti-SPSB2 antibody.
-
Protein A/G agarose beads.
-
-
Protocol:
-
Culture and stimulate macrophages with LPS and IFN-γ to induce iNOS expression.
-
Treat the cells with the inhibitory peptide or a vehicle control for a specified duration.
-
Lyse the cells and pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an anti-SPSB2 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the SPSB2-containing protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins and analyze by Western blotting using anti-iNOS and anti-SPSB2 antibodies. A reduction in the amount of co-precipitated iNOS in the peptide-treated sample indicates inhibition of the interaction.
-
Experimental Workflow for Inhibitor Characterization
Caption: A generalized experimental workflow for characterizing SPSB2-iNOS inhibitors.
Conclusion and Future Directions
SPSB2-iNOS inhibitory cyclic peptides represent a promising strategy for modulating the innate immune response by enhancing nitric oxide production. The mechanism of action is well-defined, involving the competitive inhibition of the SPSB2-iNOS interaction, thereby preventing the proteasomal degradation of iNOS. The provided quantitative data and experimental protocols offer a robust framework for the continued development and characterization of these therapeutic candidates. Future research should focus on optimizing peptide stability, cell permeability, and in vivo efficacy to translate these promising findings into novel anti-infective therapies.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. rupress.org [rupress.org]
- 9. uniprot.org [uniprot.org]
- 10. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins [mdpi.com]
A Technical Guide to the Discovery and Synthesis of SPSB2-iNOS Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of nitric oxide (NO) production is a critical aspect of numerous physiological and pathological processes, including immune responses and inflammation.[1][2] Inducible nitric oxide synthase (iNOS) is a key enzyme responsible for producing large amounts of NO to combat pathogens.[3][4] The lifetime and activity of iNOS are tightly controlled. One of the key regulators is the SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2). SPSB2 acts as an adaptor protein for an E3 ubiquitin ligase complex, which targets iNOS for proteasomal degradation, thereby limiting NO production.[4][5][6]
Inhibiting the interaction between SPSB2 and iNOS presents a promising therapeutic strategy. By preventing iNOS degradation, its lifetime is prolonged, leading to sustained NO production.[4][7] This enhanced NO level can bolster the innate immune response against chronic and persistent infections.[8] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of cyclic peptides designed to inhibit the SPSB2-iNOS protein-protein interaction (PPI).
The SPSB2-iNOS Signaling Pathway
The canonical pathway for iNOS regulation by SPSB2 involves a series of molecular interactions culminating in the degradation of iNOS. In response to inflammatory stimuli like cytokines and microbial pathogens, iNOS is rapidly expressed.[5] SPSB2 recognizes and binds to a specific "DINNN" motif within the N-terminal region of iNOS.[5][7] Following this binding, SPSB2, through its SOCS box domain, recruits other components of the E3 ubiquitin ligase machinery, including Elongin B/C, Cullin5, and Rbx2.[5][9] This complex then polyubiquitinates iNOS, marking it for degradation by the 26S proteasome. This process effectively terminates the NO signal. Cyclic peptide inhibitors are designed to competitively bind to the iNOS-binding site on SPSB2, thus preventing the recruitment of iNOS to the E3 ligase complex and sparing it from degradation.
Caption: The SPSB2-mediated ubiquitination and degradation pathway of iNOS and its inhibition by cyclic peptides.
Discovery and Design of Cyclic Peptide Inhibitors
The development of potent and specific inhibitors for PPIs is a significant challenge due to the typically large and flat nature of the interaction surfaces.[10] Peptides, particularly conformationally constrained or cyclic peptides, have emerged as a promising modality.[11][12][13] They can mimic the key binding motifs of a protein partner while offering improved stability, binding affinity, and proteolytic resistance compared to their linear counterparts.[13][14]
The discovery of SPSB2-iNOS inhibitors is a rational design process based on the structure of the protein complex.[15][16] The initial strategy involves identifying the minimal binding motif in iNOS required for SPSB2 interaction, which was determined to be the DINNN sequence.[7] Linear peptides containing this motif were first evaluated, followed by the design of cyclized versions to pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[8][13] Various cyclization strategies, including disulfide bridges and redox-stable linkages, have been employed to enhance stability in the reducing intracellular environment.[7][17]
Caption: A generalized workflow for the discovery and development of SPSB2-iNOS cyclic peptide inhibitors.
Summary of Quantitative Data
Several cyclic peptides have been developed and characterized for their ability to bind to SPSB2. The binding affinities, typically measured as the dissociation constant (Kd), are a key metric for evaluating their potency. A lower Kd value indicates a stronger binding interaction.
| Peptide Name/Sequence | Binding Affinity (Kd) to SPSB2 | Method(s) Used | Reference(s) |
| Ac-c[CVDINNNC]-NH₂ | 4.4 nM | SPR, NMR | [8] |
| SPSB2-iNOS inhibitory cyclic peptide-3 (CP3) | 7 nM | - | [18][19] |
| SPSB2-iNOS inhibitory cyclic peptide-2 (CP2) | 21 nM | - | [20] |
| cR8 (cyclo(RGDINNNV)) | 671 nM | ITC | [16] |
| cR7 (cyclo(RGDINNN)) | ~103 nM (~6.5x higher than cR8) | - | [15][21] |
| cR9 (cyclo(RGDINNNVE)) | ~335 nM (~2x higher than cR8) | - | [15][21] |
Experimental Protocols
Detailed and robust experimental methodologies are crucial for the accurate characterization of newly synthesized peptide inhibitors. Below are outlines for key assays.
Peptide Synthesis and Cyclization
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are sequentially added to the growing peptide chain.
-
Cleavage and Deprotection: Once the linear sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane, and water).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization:
-
Disulfide Bridge: For peptides containing two cysteine residues, cyclization is achieved by air oxidation in a basic aqueous buffer (e.g., ammonium bicarbonate) at a low peptide concentration to favor intramolecular over intermolecular reactions.
-
Redox-Stable Cyclization: To create more stable linkages, methods like introducing thioether bonds are used.[7]
-
-
Final Purification and Characterization: The cyclized peptide is purified by RP-HPLC and its identity is confirmed by mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding interaction between the peptide (ligand) and the SPSB2 protein (analyte).
-
Immobilization: The SPSB2 protein is immobilized onto the surface of a sensor chip.
-
Binding: A series of concentrations of the cyclic peptide are flowed over the chip surface. Binding is detected as a change in the refractive index, measured in response units (RU).
-
Dissociation: After the association phase, a buffer is flowed over the chip to measure the dissociation of the peptide from the protein.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[7][8]
In Vitro iNOS Displacement Assay
This assay determines if the cyclic peptide can disrupt the pre-existing interaction between SPSB2 and full-length iNOS in a more physiological context.[7][15]
-
Source of iNOS: Macrophage cells (e.g., RAW264.7 or bone marrow-derived macrophages) are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.[5]
-
Cell Lysis: The stimulated cells are lysed to create a cell lysate containing the full-length iNOS protein.
-
Pull-down: Recombinant, tagged SPSB2 protein (e.g., GST-SPSB2) is incubated with the macrophage lysate in the presence of varying concentrations of the cyclic peptide inhibitor.
-
Immunoblotting: The amount of iNOS that binds to (is pulled down by) SPSB2 is quantified by SDS-PAGE and Western blotting using an anti-iNOS antibody. A successful inhibitor will show a dose-dependent reduction in the amount of iNOS pulled down by SPSB2.
In Vitro Ubiquitination Assay
This cell-free assay directly demonstrates that SPSB2 can ubiquitinate iNOS and that this process can be inhibited.[5][22]
-
Reaction Mixture: The assay is performed by combining a source of iNOS (e.g., from stimulated macrophage lysates), recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH5a), ubiquitin, and the reconstituted E3 ligase complex (SPSB2/Elongin B/C, Cullin5, Rbx2) in an ATP-containing buffer.
-
Inhibition: To test for inhibition, the reaction is run in the presence and absence of the cyclic peptide.
-
Detection: The reaction is stopped at various time points, separated by SDS-PAGE, and analyzed by Western blot using an anti-iNOS antibody. The appearance of higher molecular weight bands corresponding to polyubiquitinated iNOS confirms the activity of the E3 ligase complex. A decrease in these bands in the presence of the peptide inhibitor demonstrates its efficacy.[5]
Conclusion and Future Directions
The development of cyclic peptides targeting the SPSB2-iNOS interaction has provided a powerful new class of potential therapeutics. These molecules effectively inhibit the degradation of iNOS, leading to increased NO production, which can be harnessed to fight infections. The data clearly show that rational design, incorporating structural insights and chemical strategies to enhance stability and affinity, can yield highly potent inhibitors with low nanomolar efficacy.[8]
Future work in this field will likely focus on several key areas. First is the optimization of peptide properties to improve cell permeability and in vivo pharmacokinetic profiles, potentially through modifications like N-methylation or the attachment of cell-penetrating motifs.[23] Second, expanding the therapeutic applications beyond anti-infectives to areas where modulating NO is beneficial, such as in certain cancers, is an active area of investigation.[15][21] Finally, the detailed structural and functional understanding of these peptide inhibitors provides a foundation for the design of non-peptidic small molecules that mimic their action, which may offer advantages in terms of oral bioavailability and manufacturing cost.
References
- 1. mdpi.com [mdpi.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. karger.com [karger.com]
- 4. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 12. scispace.com [scispace.com]
- 13. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 14. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 15. mdpi.com [mdpi.com]
- 16. Crystal structure of SPSB2 in complex with a rational designed RGD-containing cyclic peptide inhibitor of SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. db.cngb.org [db.cngb.org]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
Structural Basis of SPSB2-iNOS Binding Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and molecular underpinnings of the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). Understanding this protein-protein interaction is critical, as it represents a key regulatory mechanism for iNOS-mediated nitric oxide production, a process implicated in various physiological and pathological states, including host defense and inflammation. Inhibition of this interaction is a promising therapeutic strategy for enhancing nitric oxide-dependent pathogen killing in chronic infections.
Core Interaction: SPSB2-Mediated Degradation of iNOS
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat pathogens. The duration and intensity of this NO production are tightly regulated to prevent host cell toxicity. SPSB2 has been identified as a key negative regulator of iNOS.[1][2][3] It acts as an adaptor protein for an E3 ubiquitin ligase complex, which polyubiquitinates iNOS, targeting it for proteasomal degradation.[1][4][5] This process effectively shortens the intracellular lifetime of iNOS, thereby controlling NO levels.[2][6]
The interaction is mediated by the SPRY domain of SPSB2, which recognizes a specific motif within the N-terminal region of iNOS.[1][3][4] This targeted degradation pathway presents a strategic point for therapeutic intervention. Small molecules or peptide-based inhibitors that disrupt the SPSB2-iNOS interaction can prolong the functional lifespan of iNOS, enhancing NO production in infected cells and bolstering the immune response against persistent pathogens.[2][7]
Quantitative Analysis of SPSB2-iNOS Binding
The affinity of the SPSB2-iNOS interaction and the efficacy of its inhibitors have been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a key metric, with lower values indicating a stronger binding affinity.
Binding Affinities of iNOS-derived Peptides and Mutants to SPSB2
| Peptide/Mutant | Sequence | Technique | Dissociation Constant (Kd) | Reference |
| Wild-type iNOS peptide | Ac-KEEKDINNNVKKT-NH2 | ITC | 13 nM | [1] |
| DINNN peptide | DINNN | SPR | 318 nM | [8] |
| D23A mutant | Ac-KEEKA INNNVKKT-NH2 | ITC | > 100 µM | [1] |
| N25A mutant | Ac-KEEKDIA NNVKKT-NH2 | ITC | > 100 µM | [1] |
| N27A mutant | Ac-KEEKDINA NVKKT-NH2 | ITC | > 100 µM | [1] |
Binding Affinities of Inhibitory Peptides to SPSB2
| Inhibitor | Type | Technique | Dissociation Constant (Kd) | Reference |
| Cyclic Peptide 1 (CP1) | Ac-c[CVDINNNC]-NH2 | SPR | 4.4 nM | [8] |
| Cyclic Peptide 2 (CP2) | Redox-stable cyclic peptide | SPR | 21 nM | [9] |
| Cyclic Peptide 3 (CP3) | Redox-stable cyclic peptide | SPR | 7 nM | [10][11] |
| cR7 | RGD-containing cyclic peptide | ITC | 103 ± 16 nM | [12] |
| cR8 | RGD-containing cyclic peptide | ITC | 671 ± 109 nM | [12] |
| cR9 | RGD-containing cyclic peptide | ITC | 308 ± 51 nM | [12] |
Structural Insights from Crystallography
The high-resolution crystal structure of the SPSB2 SPRY domain in complex with the N-terminal region of iNOS has been determined at 1.24 Å, providing a detailed view of the binding interface.[4] The structure reveals that the core "DINNN" motif of iNOS binds to a highly preformed pocket on the SPSB2 SPRY domain.[3][4][13] Key residues on SPSB2, such as Tyr120, Val206, and Trp207, form a continuous surface that engages the iNOS peptide.[1] Mutational analyses have confirmed that Tyr120 in SPSB2 is critical for this interaction.[1]
Signaling and Regulatory Pathway
The regulation of iNOS by SPSB2 is a multi-step process involving recruitment of the E3 ubiquitin ligase machinery.
Caption: SPSB2-mediated iNOS degradation pathway.
Experimental Protocols
A variety of experimental techniques have been employed to elucidate the SPSB2-iNOS interaction. Below are summaries of the key methodologies.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the interaction between SPSB2 and iNOS within a cellular context.
Workflow:
-
Cell Lysis: Cells expressing both proteins (e.g., macrophages stimulated with LPS/IFN-γ or transfected 293T cells) are lysed in a buffer containing protease inhibitors to preserve protein integrity.[1][12]
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-Flag for Flag-tagged SPSB2).[1] This antibody is typically coupled to protein A/G beads.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Detection: The protein complexes are eluted from the beads, separated by SDS-PAGE, and the presence of the interacting protein is detected by Western blotting using a specific antibody (e.g., anti-iNOS).[1]
Caption: Co-Immunoprecipitation workflow.
In Vitro Ubiquitination Assay
This cell-free assay directly demonstrates the SPSB2-dependent ubiquitination of iNOS.[1][14]
Methodology:
-
Reaction Mixture: A reaction is assembled containing recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH5a), and the E3 ligase components (SPSB2/elongin BC complex, Cullin5, Rbx2).[1]
-
Substrate and Ubiquitin: The source of iNOS is typically a lysate from stimulated macrophages deficient in SPSB2 (Spsb2-/-), and ubiquitin is added to the mixture.[1][15]
-
Incubation: The reaction is incubated at 37°C for various time points.
-
Analysis: The reaction is stopped, and the products are resolved by SDS-PAGE. The ubiquitination of iNOS is detected by Western blotting with an anti-iNOS antibody, appearing as a high-molecular-weight ladder.[16]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction in real-time.[17]
Protocol Outline:
-
Immobilization: One of the binding partners (e.g., SPSB2) is immobilized on the surface of a sensor chip.[18]
-
Injection: A solution containing the other partner (the analyte, e.g., an iNOS-derived peptide or inhibitor) is flowed over the chip surface.
-
Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram. The dissociation constant (Kd) is then calculated (koff/kon).[7][8]
Caption: Logic of an SPR experiment.
Conclusion and Future Directions
The structural and biochemical data presented provide a comprehensive understanding of the SPSB2-iNOS interaction and the basis for its inhibition. The high-resolution crystal structures have been instrumental in guiding the rational design of potent peptide-based inhibitors.[4][19] Future drug development efforts will likely focus on creating non-peptidic small molecules that can mimic the key interactions of the DINNN motif, offering improved pharmacokinetic properties for therapeutic applications. These efforts hold the promise of novel anti-infective agents that can augment the host's own immune system to combat chronic and persistent infections.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Crystal structure of the SPRY domain of human SPSB2 in the apo state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. drughunter.com [drughunter.com]
- 18. connectsci.au [connectsci.au]
- 19. researchgate.net [researchgate.net]
The Critical Role of the DINNN Motif in SPSB2-iNOS Inhibitory Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crucial role of the Asp-Ile-Asn-Asn-Asn (DINNN) motif in the interaction between the Suppressor of Cytokine Signaling (SOCS) box protein SPSB2 and inducible nitric oxide synthase (iNOS). Understanding this interaction is paramount for the development of novel therapeutics aimed at modulating nitric oxide (NO) production, a key mediator in immunological responses and various pathological conditions. This document details the molecular mechanisms, presents key quantitative data, outlines experimental protocols, and provides visual representations of the involved pathways and workflows.
Introduction: The SPSB2-iNOS Axis and the Significance of the DINNN Motif
Inducible nitric oxide synthase (iNOS) is a critical enzyme responsible for the production of large amounts of nitric oxide (NO), a key molecule in the innate immune response against pathogens.[1] The expression and activity of iNOS are tightly regulated to prevent the detrimental effects of excessive NO production. One of the key negative regulators of iNOS is the SPRY domain-containing SOCS box protein 2 (SPSB2).[1]
SPSB2 acts as an adaptor protein for an E3 ubiquitin ligase complex.[2][3] It specifically recognizes and binds to the N-terminal region of iNOS, facilitating its polyubiquitination and subsequent degradation by the proteasome.[2][4] This targeted degradation effectively shortens the half-life of iNOS, thereby controlling the duration and intensity of NO production.[1]
The critical recognition element for this interaction is a highly conserved DINNN motif located within the intrinsically disordered N-terminal region of iNOS (residues 23-27 in murine iNOS).[2] This motif, along with flanking residues, inserts into a binding groove on the SPRY domain of SPSB2.[2][4] The high affinity and specificity of this interaction make the DINNN motif a prime target for the development of inhibitory peptides that can disrupt the SPSB2-iNOS association, prolong iNOS activity, and enhance NO-mediated antimicrobial and potential anticancer responses.[1][5]
Molecular Mechanism of the SPSB2-iNOS Interaction
The interaction between SPSB2 and iNOS is a classic example of protein-protein recognition mediated by a short linear motif. The binding is primarily driven by a network of hydrogen bonds and hydrophobic interactions between the DINNN motif and the binding pocket on the SPSB2 SPRY domain.[5]
Key Molecular Events:
-
Recognition: The DINNN motif of iNOS is recognized by the SPRY domain of SPSB2.[2]
-
Binding: The peptide motif binds to a pre-formed pocket on the SPSB2 SPRY domain.[6]
-
Complex Formation: The binding of iNOS to SPSB2 initiates the assembly of an E3 ubiquitin ligase complex, which includes Cullin5, Rbx2, and the Elongin BC complex.[2][3][7]
-
Ubiquitination: The E3 ligase complex catalyzes the attachment of polyubiquitin chains to iNOS.[2]
-
Proteasomal Degradation: The polyubiquitinated iNOS is recognized and degraded by the 26S proteasome, leading to the termination of NO synthesis.[1][2]
Inhibitory peptides containing the DINNN motif act as competitive inhibitors, binding to the SPRY domain of SPSB2 and preventing its interaction with iNOS. This disruption of the SPSB2-iNOS complex spares iNOS from proteasomal degradation, leading to sustained NO production.[2][8]
Quantitative Data: Binding Affinities and Inhibition
The affinity of the DINNN motif and its analogs for the SPSB2 SPRY domain has been extensively studied using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a key parameter for quantifying the strength of this interaction, with lower Kd values indicating higher affinity.
Table 1: Binding Affinities of Linear iNOS-derived Peptides to SPSB2
| Peptide Sequence (Murine iNOS residues 19-31) | Mutation | Technique | Dissociation Constant (Kd) | Reference |
| KEEKDINNNVKKKT | Wild-Type | ITC | 13 nM | [2] |
| KEEKA INNNVKKKT | D23A | ITC | > 30 µM | [2] |
| KEEKDA NNNVKKKT | I24A | ITC | Not specified | [9] |
| KEEKDIA NNVKKKT | N25A | ITC | > 30 µM | [2] |
| KEEKDINA NVKKKT | N26A | ITC | 30-fold reduction in affinity | [9] |
| KEEKDINNA VKKKT | N27A | ITC | Binding undetectable | [2][9] |
| KEEKDINNNA KKKT | V28A | ITC | 2-4 fold reduction in affinity | [2] |
| A EEKDINNNVKKKT | K22A | ITC | 2-4 fold reduction in affinity | [2] |
| KEEKDINNNVKA KT | K30A | ITC | 2-4 fold reduction in affinity | [2] |
| linear DINNN | - | SPR | 318 nM | [10] |
Table 2: Binding Affinities of Cyclic Inhibitory Peptides to SPSB2
| Peptide Name | Sequence/Description | Technique | Dissociation Constant (Kd) | Reference |
| cR8 | cyclo(RGDINNNV) | ITC | 671 nM | [5][11] |
| cR7 | cyclo(RGDINNN) | ITC | 103 nM | [12] |
| cR9 | cyclo(RGDINNNVE) | ITC | 308 nM | [12] |
| CP1 | cystathionine analogue of Ac-c[CVDINNNC]-NH2 | SPR | low nanomolar | [10] |
| CP2 | lactam-bridge-cyclized peptide c[WDINNNbA] | SPR | 21 nM | [10][13] |
| CP3 | - | - | 7 nM | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the SPSB2-iNOS interaction and the effect of inhibitory peptides.
Co-Immunoprecipitation (Co-IP) to Detect SPSB2-iNOS Interaction
This protocol describes the co-immunoprecipitation of endogenous or overexpressed iNOS with SPSB2 from macrophage cell lysates.
1. Cell Culture and Lysis:
- Culture murine macrophage cells (e.g., RAW264.7 or bone marrow-derived macrophages) and stimulate with LPS (1 µg/ml) and IFN-γ (25 U/ml) for 6-8 hours to induce iNOS expression.[2][16]
- Wash cells with ice-cold PBS and lyse in a gentle Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).[17]
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cell lysate.
2. Pre-clearing the Lysate (Optional but Recommended):
- Add Protein A/G agarose or magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[17]
- Pellet the beads by centrifugation and transfer the supernatant to a new tube.
3. Immunoprecipitation:
- Add an antibody specific for SPSB2 (or a tag if using tagged proteins) to the pre-cleared lysate.[2]
- Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
- Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[18]
4. Washing:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
- Elute the bound proteins from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.[18]
- Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody specific for iNOS to detect the co-precipitated protein.[2]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol outlines the use of SPR to measure the binding kinetics and affinity of DINNN-containing peptides to immobilized SPSB2.
1. Reagent and Chip Preparation:
- Prepare running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).[19]
- Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) according to the manufacturer's protocol.[20]
2. Ligand Immobilization:
- Immobilize recombinant SPSB2 protein onto the activated sensor chip surface via amine coupling.[20] A typical immobilization level is 2000-5000 Response Units (RU).
- Deactivate the remaining active esters on the surface with an injection of ethanolamine.
- A reference flow cell should be prepared in the same way but without the immobilized ligand to subtract non-specific binding and bulk refractive index changes.[21]
3. Analyte Injection and Data Collection:
- Prepare a series of dilutions of the DINNN-containing peptide (analyte) in running buffer.
- Inject the different concentrations of the peptide over the ligand (SPSB2) and reference flow cells at a constant flow rate.[21]
- Monitor the association and dissociation phases in real-time by recording the change in Response Units (RU).
4. Regeneration:
- After each injection cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5).
5. Data Analysis:
- Subtract the reference flow cell data from the active flow cell data.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[19]
Nitric Oxide Production Assay (Griess Assay)
This protocol measures the production of nitrite (a stable product of NO) in macrophage culture supernatants as an indicator of iNOS activity.[22]
1. Cell Culture and Treatment:
- Seed murine macrophage cells (e.g., RAW264.7) in a 24-well plate at a density of 1 x 10^5 cells/mL.[22]
- Stimulate the cells with LPS and IFN-γ to induce iNOS expression.
- Concurrently, treat the cells with various concentrations of the SPSB2-iNOS inhibitory peptides. Include appropriate vehicle controls.
- Incubate for 24-48 hours.[16]
2. Sample Collection:
- Collect the cell culture supernatants.
3. Griess Reaction:
- Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[16][22]
- In a 96-well plate, mix 50-100 µL of the cell culture supernatant with an equal volume of the Griess reagent.[16]
- Incubate at room temperature for 10-15 minutes, protected from light.
4. Measurement and Quantification:
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[23]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental procedures described in this guide.
References
- 1. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of SPSB2 in complex with a rational designed RGD-containing cyclic peptide inhibitor of SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of the SPRY domain of human SPSB2 in the apo state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. benchchem.com [benchchem.com]
- 20. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 21. path.ox.ac.uk [path.ox.ac.uk]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
SPSB2: A Master Negative Regulator of iNOS Stability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS), also known as NOS2, is a critical enzyme in the innate immune response, producing large quantities of nitric oxide (NO) to combat invading pathogens such as Mycobacterium tuberculosis and Leishmania major.[1][2] Given the potent cytotoxic potential of NO, the expression and activity of iNOS are tightly controlled at multiple levels to prevent excessive production and subsequent tissue damage.[2][3] While transcriptional regulation of iNOS is well-documented, post-translational mechanisms governing its stability are equally crucial. This guide focuses on a key post-translational regulator, the SPRY domain-containing SOCS box protein 2 (SPSB2), which has emerged as a pivotal negative regulator of iNOS stability by targeting it for proteasomal degradation.[1][4] Understanding the intricate molecular interactions within this pathway is paramount for the development of novel therapeutics aimed at modulating NO production in various disease contexts.
The SPSB2-Mediated iNOS Degradation Pathway
SPSB2 functions as a substrate recognition component of an E3 ubiquitin ligase complex.[5] This complex facilitates the polyubiquitination of iNOS, marking it for degradation by the 26S proteasome.[1][6] The degradation of iNOS is a critical step in resolving the inflammatory response and preventing the harmful effects of sustained high levels of NO.[3][7]
The core mechanism involves a multi-protein complex. SPSB2 utilizes its SPRY domain to directly interact with a specific motif in the N-terminal region of iNOS.[5][8] The C-terminal SOCS box of SPSB2 serves as a docking site for the Elongin B/C (EloB/C) complex.[8][9] This interaction recruits the scaffold protein Cullin5 (CUL5) and the RING-box protein 2 (Rbx2), thereby assembling a functional Cullin-RING E3 ubiquitin ligase (CRL5) complex.[8][9] This complex then catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the iNOS protein, leading to its subsequent recognition and degradation by the proteasome.[8]
Quantitative Data on the SPSB2-iNOS Interaction
The interaction between the SPSB2 SPRY domain and the N-terminal region of iNOS has been characterized quantitatively, revealing a high-affinity binding event. Isothermal titration calorimetry (ITC) has been instrumental in determining the dissociation constants (Kd) for this interaction. The core binding motif on iNOS has been identified as a highly conserved Asp-Ile-Asn-Asn-Asn (DINNN) sequence.[8][10]
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| SPSB2 SPRY domain and wild-type iNOS peptide (residues 19-31) | ITC | 13 nM | [8] |
| SPSB2 SPRY domain and iNOS peptide with D25A mutation | ITC | Reduced binding affinity by ~200-fold | [10] |
| SPSB2 SPRY domain and iNOS peptide with I26A mutation | ITC | Minimal effect on binding affinity | [10] |
| SPSB2 SPRY domain and iNOS peptide with N27A mutation | ITC | Reduced binding affinity by ~600-fold | [10] |
| SPSB2 SPRY domain and iNOS peptide with N28A mutation | ITC | Reduced binding affinity by ~30-fold | [10] |
| SPSB2 SPRY domain and iNOS peptide with N29A mutation | ITC | Undetectable binding | [10] |
| SPSB2 SPRY domain and iNOS peptide with K22A, V28A, K30A triple mutation | ITC | Reduced binding affinity by ~24-fold | [8] |
| cR7 (cyclic peptide inhibitor) and SPSB2 | ITC | 103 ± 16 nM | [11] |
| cR9 (cyclic peptide inhibitor) and SPSB2 | ITC | 308 ± 51 nM | [11] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate SPSB2-iNOS Interaction
This protocol is designed to verify the in-vivo or in-vitro interaction between SPSB2 and iNOS.
Materials:
-
Cells expressing Flag-tagged SPSB2 and endogenous or overexpressed iNOS.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-Flag antibody conjugated to beads (e.g., agarose or magnetic beads).
-
Anti-iNOS antibody.
-
Appropriate secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Wash buffer (e.g., TBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation: Incubate the cleared lysate with anti-Flag antibody-conjugated beads to capture Flag-SPSB2 and its interacting partners.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-iNOS antibody to detect the co-immunoprecipitated iNOS. An anti-Flag antibody should be used as a positive control for the immunoprecipitation.[8]
In Vitro Ubiquitination Assay
This assay demonstrates the ability of the SPSB2-containing E3 ligase complex to directly ubiquitinate iNOS.
Materials:
-
Source of iNOS (e.g., lysate from LPS/IFN-γ stimulated macrophages from Spsb2-/- mice).
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a).
-
Recombinant trimeric SPSB2/Elongin B/C complex.
-
Recombinant Cullin5 and Rbx2.
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
Anti-iNOS antibody.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Reaction Setup: Combine the iNOS source, recombinant E1, E2, SPSB2/EloB/C, Cullin5, Rbx2, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 10, 40 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-iNOS antibody.
-
Analysis: Look for the appearance of a high-molecular-weight laddering pattern for iNOS, which is indicative of polyubiquitination.[8]
Western Blotting for iNOS Detection
A standard protocol to assess the protein levels of iNOS in cell lysates.
Materials:
-
Cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary anti-iNOS antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[12]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[12]
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Analysis: Quantify the band intensities to determine the relative levels of iNOS protein. A loading control, such as β-actin, should be used to normalize the data.
Conclusion and Future Directions
SPSB2 is a critical negative regulator of iNOS stability, playing a key role in controlling the magnitude and duration of NO production during an immune response. The detailed molecular understanding of the SPSB2-iNOS interaction provides a solid foundation for the development of small molecule inhibitors.[8] Such inhibitors could disrupt this interaction, thereby prolonging the half-life of iNOS and enhancing NO-mediated killing of pathogens in chronic and persistent infections.[1][2] Further research into the structural basis of this interaction and the development of potent and specific inhibitors holds significant promise for novel therapeutic strategies in infectious diseases and oncology.[5]
References
- 1. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. rupress.org [rupress.org]
- 4. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitination of inducible nitric oxide synthase is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. connectsci.au [connectsci.au]
- 11. mdpi.com [mdpi.com]
- 12. resources.novusbio.com [resources.novusbio.com]
Prolonging iNOS Lifetime with Cyclic Peptide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the strategies and methodologies for prolonging the lifetime of inducible nitric oxide synthase (iNOS) using cyclic peptide inhibitors. We delve into the core mechanisms of iNOS regulation, the design and function of inhibitory cyclic peptides, and the experimental protocols necessary to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.
Introduction: The Double-Edged Sword of iNOS
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the immune response, producing large quantities of nitric oxide (NO) to combat pathogens. However, the prolonged and excessive production of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, asthma, and multiple sclerosis.[1] Consequently, the regulation of iNOS activity and its cellular lifetime is a key area of therapeutic interest.
Unlike its constitutive counterparts, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS activity is primarily regulated at the transcriptional level in response to inflammatory stimuli such as cytokines and lipopolysaccharide (LPS).[2][3] However, post-translational mechanisms, particularly the rapid turnover of the iNOS protein, play a crucial role in controlling its activity.[1] This guide focuses on a promising strategy to modulate iNOS function: prolonging its lifetime by inhibiting its degradation pathway using cyclic peptide inhibitors.
The SPSB2-iNOS Interaction: A Target for Stabilization
A key post-translational regulatory mechanism of iNOS levels is its degradation mediated by the proteasome. The SPRY domain-containing SOCS box protein 2 (SPSB2) has been identified as a critical E3 ubiquitin ligase adaptor that targets iNOS for polyubiquitination and subsequent proteasomal degradation.[4] The interaction between SPSB2 and iNOS occurs via a short motif in the N-terminus of iNOS.[4]
By inhibiting the SPSB2-iNOS interaction, the degradation of iNOS can be slowed, leading to a prolonged intracellular lifetime of the enzyme. This extended lifetime can enhance the production of NO, a strategy being explored for its potential to improve the clearance of persistent pathogens.[5]
Cyclic Peptides as Inhibitors of the SPSB2-iNOS Interaction
Cyclic peptides have emerged as a promising class of molecules to disrupt the SPSB2-iNOS protein-protein interaction. Their constrained conformation can lead to higher binding affinity and specificity compared to their linear counterparts. Furthermore, cyclic peptides can exhibit improved stability against proteolysis.
Several studies have focused on developing cyclic peptides that mimic the DINNN motif of iNOS, which is essential for SPSB2 binding.[4][5] These peptides are designed to bind to the iNOS-binding site on SPSB2, thereby competitively inhibiting the interaction with endogenous iNOS.
Quantitative Data on Cyclic Peptide Inhibitors
The efficacy of these cyclic peptide inhibitors has been quantified through various biophysical and cell-based assays. The following table summarizes key quantitative data for representative cyclic peptide inhibitors of the SPSB2-iNOS interaction.
| Peptide ID | Sequence/Structure | Binding Affinity (KD to SPSB2) | IC50 (Displacement of iNOS) | Assay Method | Reference |
| CP1 | Ac-c[CVDINNNAbu]-NH2 (thioether bridge) | Low nanomolar | Not specified | SPR, 19F NMR | [4][5] |
| CP2 | c[WDINNNβA]-NH2 (lactam bridge) | Low nanomolar | Not specified | SPR, 19F NMR | [4][5] |
| CP3 | A pentapeptide with a hydrocarbon linkage | 7 nM | Not specified | Surface Plasmon Resonance | [4] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the interaction between cyclic peptide inhibitors and the SPSB2-iNOS system.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
Objective: To determine the equilibrium dissociation constant (KD) of the interaction between a cyclic peptide inhibitor and SPSB2.
Methodology:
-
Immobilization: Recombinant purified SPSB2 protein is immobilized on the surface of a sensor chip (e.g., a CM5 chip).
-
Analyte Injection: A series of concentrations of the cyclic peptide inhibitor (the analyte) are flowed over the sensor chip surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized ligand, is measured and recorded as a sensorgram.
-
Data Analysis: The equilibrium binding response is plotted against the analyte concentration, and the resulting binding curve is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the KD.
19F NMR Spectroscopy for Binding Validation
19F Nuclear Magnetic Resonance (NMR) can be used to confirm the binding of fluorinated compounds to a target protein.
Objective: To confirm the binding of a cyclic peptide to SPSB2.
Methodology:
-
Protein Preparation: A solution of 19F-labeled SPSB2 (e.g., containing 5-fluorotryptophan) is prepared in a suitable NMR buffer.
-
Ligand Titration: The cyclic peptide inhibitor is titrated into the protein solution.
-
Data Acquisition: 19F NMR spectra are recorded at each titration point.
-
Data Analysis: Changes in the chemical shift and/or line broadening of the 19F signals upon addition of the peptide indicate binding to the protein.
GST Pull-Down Assay for iNOS Displacement
This assay is used to demonstrate that the cyclic peptide can displace full-length iNOS from its interaction with SPSB2 in a cellular context.
Objective: To assess the ability of a cyclic peptide to inhibit the interaction between iNOS and SPSB2 in cell lysates.
Methodology:
-
Cell Lysate Preparation: Macrophages (e.g., RAW 264.7 cells) are stimulated with LPS and IFN-γ to induce iNOS expression. The cells are then lysed to obtain a total cell lysate containing iNOS.
-
Incubation: The cell lysate is incubated with a GST-tagged SPSB2 protein in the presence or absence of the cyclic peptide inhibitor.
-
Affinity Purification: Glutathione-Sepharose beads are added to the mixture to pull down the GST-SPSB2 and any interacting proteins.
-
Western Blot Analysis: The pulled-down protein complexes are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against iNOS and GST to detect the presence of these proteins. A decrease in the amount of iNOS pulled down in the presence of the cyclic peptide indicates successful inhibition of the interaction.
Cell-Based iNOS Activity Assays
These assays measure the production of nitric oxide in cells to assess the downstream functional consequences of iNOS inhibition or stabilization.
Objective: To measure the effect of cyclic peptide inhibitors on iNOS activity in intact cells.
Methodology (using Griess Reagent):
-
Cell Culture and Treatment: Cells (e.g., A-172 astrocytoma or RAW 264.7 macrophages) are cultured in 96-well plates and stimulated to express iNOS. The cells are then treated with various concentrations of the cyclic peptide inhibitor.[6]
-
Nitrite Measurement: The production of NO is assessed by measuring the accumulation of nitrite, a stable oxidation product of NO, in the culture medium. An aliquot of the culture supernatant is mixed with Griess reagent.
-
Spectrophotometric Analysis: The formation of a colored azo compound is measured spectrophotometrically at ~540 nm.
-
Data Analysis: The amount of nitrite is quantified by comparison to a standard curve of sodium nitrite. A decrease in nitrite production indicates inhibition of iNOS activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.
iNOS Induction Signaling Pathway
iNOS Dimerization and Degradation Pathway
Experimental Workflow for Inhibitor Screening
Conclusion and Future Directions
The strategy of prolonging iNOS lifetime through the inhibition of the SPSB2-iNOS interaction with cyclic peptides represents a novel therapeutic approach. The data and protocols outlined in this guide provide a framework for the discovery and characterization of such inhibitors. Future research will likely focus on optimizing the drug-like properties of these cyclic peptides, including their cell permeability and in vivo stability, to translate their promising in vitro activity into effective therapeutic agents for a range of inflammatory and infectious diseases.
References
- 1. Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Anti-Infective Applications of SPSB2-iNOS Inhibitors
Executive Summary
Nitric oxide (NO), generated by the enzyme inducible nitric oxide synthase (iNOS), is a cornerstone of the innate immune response, acting as a potent microbicidal agent against a range of intracellular pathogens. The transient nature of iNOS activity, however, can limit its effectiveness against chronic and persistent infections. The host protein, SPRY domain-containing SOCS box protein 2 (SPSB2), has been identified as a critical negative regulator of this pathway. SPSB2 acts as an E3 ubiquitin ligase adaptor, targeting iNOS for proteasomal degradation, thereby truncating NO production. This guide details the molecular basis of the SPSB2-iNOS interaction, presents the therapeutic rationale for its inhibition as a novel host-directed anti-infective strategy, and provides a comprehensive overview of the development, quantitative efficacy, and key experimental methodologies used to validate inhibitors of this critical protein-protein interaction.
The SPSB2-iNOS Signaling Axis: A Master Regulator of Innate Immunity
The production of NO by macrophages is a tightly controlled process. Upon stimulation by microbial pathogens or pro-inflammatory cytokines, signaling cascades involving NF-κB and STAT1 lead to the rapid transcription and translation of the iNOS enzyme.[1] iNOS then catalyzes the conversion of L-arginine to L-citrulline and NO.[2]
The duration of this NO burst is limited by the action of the SPSB2 protein. SPSB2 is an adaptor protein for a Cullin-RING E3 ubiquitin ligase complex.[3] The regulatory mechanism proceeds as follows:
-
Recognition: The SPRY domain of SPSB2 specifically recognizes a conserved DINNN motif located within the disordered N-terminal region of the iNOS protein.[1][4][5]
-
Complex Assembly: The SOCS box domain of SPSB2 recruits Elongin B/C, which in turn binds to Cullin5 and the RING-box protein Rbx2, forming an active E3 ubiquitin ligase complex.[1][3]
-
Ubiquitination: This complex facilitates the polyubiquitination of iNOS.[1][4]
-
Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the iNOS enzyme, thereby terminating NO production.[1][6][7]
This pathway ensures that cytotoxic NO is produced for a limited duration, mitigating potential host tissue damage.[6] However, for persistent pathogens that have evolved to survive the initial NO burst, this regulatory mechanism can be a liability for the host.
Therapeutic Rationale: A Host-Directed Anti-Infective Strategy
The primary goal of SPSB2-iNOS inhibitors is to prolong the functional lifetime of iNOS within infected macrophages.[8] By blocking the interaction between SPSB2 and iNOS, these inhibitors prevent the enzyme's degradation, leading to sustained and elevated levels of NO.[6][9] This enhanced NO production can bolster the macrophage's ability to kill or inhibit the growth of intracellular pathogens.[1][10]
This approach offers several advantages over traditional antibiotics:
-
Novel Mechanism of Action: It enhances the host's own innate immune response, a mechanism distinct from direct pathogen targeting.[5]
-
Reduced Risk of Resistance: Because the drug target is a host protein, there is a lower likelihood of pathogens developing resistance.[5]
-
Broad-Spectrum Potential: Enhanced NO production is effective against a wide array of pathogens, including bacteria (Mycobacterium tuberculosis), parasites (Leishmania major), and some viruses.[3][7][11]
This strategy is particularly promising for chronic infections where pathogens have adapted to persist within host cells, evading the initial immune response.[6][12]
Inhibitor Development and Quantitative Efficacy
The development of SPSB2-iNOS inhibitors has primarily focused on peptide-based molecules designed to mimic the DINNN binding motif of iNOS.[5] Structure-based design has led to the creation of potent linear and cyclic peptides.[8]
Quantitative Data on Inhibitor Potency
The potency of these inhibitors has been quantified using various biophysical and cell-based assays. Surface Plasmon Resonance (SPR) is a primary tool for determining binding kinetics and affinity (KD).
| Inhibitor Type | Sequence/Name | Binding Affinity (KD) to SPSB2 | Assay Method | Reference(s) |
| Linear Peptide | DINNN | 318 nM | SPR | [5] |
| Cyclic Peptide | Ac-c[CVDINNNC]-NH2 | 4.4 nM | SPR | [5] |
| Redox-Stable Peptide 1 | CP1 (Cystathionine bridge) | Low nanomolar | SPR, 19F NMR | [9][13] |
| Redox-Stable Peptide 2 | CP2 (Lactam bridge) | Low nanomolar | SPR, 19F NMR | [9][13] |
| RGD-Containing Cyclic | cR7 (cyclo(RGDINNN)) | ~6.5-fold higher than cR8 | SPR | |
| RGD-Containing Cyclic | cR9 (cyclo(RGDINNNVE)) | ~2-fold higher than cR8 | SPR | [3] |
Note: The data demonstrate that cyclization and further optimization of the peptide backbone lead to significant improvements in binding affinity compared to the native linear motif.
Key Experimental Protocols
Validation of SPSB2-iNOS inhibitors requires a multi-faceted approach, combining biophysical, biochemical, and cell-based assays.
Co-Immunoprecipitation (Co-IP) for Interaction Validation
This technique is used to demonstrate the physical interaction between SPSB2 and iNOS in a cellular context and to show that an inhibitor can disrupt this interaction.[1][4]
Protocol:
-
Cell Culture and Lysis:
-
Culture HEK293T or RAW 264.7 macrophage cells. Transfect with plasmids expressing tagged versions of SPSB2 (e.g., FLAG-SPSB2) and iNOS as required.
-
To induce endogenous iNOS in macrophages, stimulate with LPS (1 µg/mL) and IFN-γ (100 ng/mL) for 16-24 hours.[14]
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40 or 0.2% Triton X-100, 5 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails).[4][14]
-
Incubate on ice for 20-30 minutes, then clarify the lysate by centrifugation at ~20,000 x g for 10 minutes at 4°C.[4]
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.[15]
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Wash the beads 3-5 times with 1 mL of lysis buffer to remove non-specifically bound proteins.[4]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against the "bait" protein (e.g., anti-FLAG) and the potential "prey" protein (e.g., anti-iNOS). A band for iNOS in the FLAG-SPSB2 immunoprecipitate confirms the interaction.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free measurement of binding affinity and kinetics between an inhibitor (analyte) and the target protein (ligand).[16][17]
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[18]
-
Immobilize the purified recombinant SPSB2 protein (ligand) onto the activated surface via amine coupling.[16]
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared in parallel (activated and deactivated without ligand) to subtract bulk refractive index changes.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a dilution series of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized ligand. This generates association curves.[18]
-
-
Dissociation and Regeneration:
-
After the injection phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Inject a regeneration solution (e.g., a low pH buffer like glycine-HCl) to remove all bound analyte without denaturing the immobilized ligand, returning the signal to baseline.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[17]
-
In Vitro Pathogen Killing Assay
This functional assay determines if enhanced NO production resulting from SPSB2 inhibition translates to improved pathogen clearance by macrophages.[1]
Protocol:
-
Macrophage Culture:
-
Plate bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) on glass coverslips in a 24-well plate and allow them to adhere.[1]
-
-
Inhibitor Pre-treatment and Infection:
-
Pre-treat the macrophages with the SPSB2 inhibitor or a vehicle control for a defined period.
-
Infect the cells with a pathogen (e.g., Leishmania major promastigotes) at a specific multiplicity of infection (e.g., 10 parasites per cell) for 4 hours.[1]
-
-
Incubation and Termination:
-
Remove extracellular pathogens by vigorous washing.
-
Incubate the infected cells for a further period (e.g., 48 hours), maintaining the presence of the inhibitor.[1]
-
-
Quantification of Infection:
-
At the end of the incubation, fix the cells (e.g., with methanol) and stain with Giemsa.[1]
-
Using light microscopy, count the percentage of infected macrophages and the average number of parasites (amastigotes) per infected cell. A significant reduction in these numbers in the inhibitor-treated group compared to the control indicates enhanced killing.
-
Conclusion and Future Directions
The inhibition of the SPSB2-iNOS interaction represents a promising and innovative strategy for developing novel anti-infective therapeutics. By targeting a host regulatory pathway, this approach has the potential to create broad-spectrum agents that are less susceptible to the development of pathogen resistance. The quantitative data from potent, structurally optimized cyclic peptides are highly encouraging. Future work will focus on improving the drug-like properties of these inhibitors, particularly their cell permeability and in vivo stability, and evaluating their efficacy in preclinical animal models of chronic infectious diseases.[12][19][20] The continued exploration of this pathway will provide valuable insights into the regulation of innate immunity and pave the way for a new class of host-directed therapies.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Infective Peptides to Enhance the Host Innate Response: Design, Development and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Nitric oxide and virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Infectious Disease Animal Models - IITRI [iitri.org]
- 20. youtube.com [youtube.com]
The Role of SPSB2-iNOS Inhibitory Peptides in Nitric Oxide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat pathogens.[1][2] However, excessive NO production can be cytotoxic and contribute to inflammatory pathologies.[3] The cellular levels of iNOS are tightly regulated, in part, by proteasomal degradation. A key player in this process is the SPRY domain-containing SOCS box protein 2 (SPSB2), which acts as an adaptor protein for an E3 ubiquitin ligase complex that targets iNOS for ubiquitination and subsequent degradation.[1][4][5] This guide provides an in-depth overview of the SPSB2-iNOS interaction and the development of inhibitory peptides that modulate nitric oxide production by disrupting this interaction. Such inhibitors have the potential to serve as a novel class of anti-infectives by prolonging the functional lifetime of iNOS.[6][7]
The SPSB2-iNOS Signaling Pathway
The interaction between SPSB2 and iNOS is a critical control point in the regulation of NO production. SPSB2, through its SPRY domain, recognizes a specific "DINNN" motif within the N-terminal region of iNOS.[8] Upon binding, SPSB2 recruits a larger E3 ubiquitin ligase complex, which includes Cullin-5, Rbx2, and elongins B and C.[1] This complex then polyubiquitinates iNOS, marking it for degradation by the proteasome. By targeting iNOS for destruction, SPSB2 effectively curtails the duration and intensity of NO production.[3]
Quantitative Data on SPSB2-iNOS Interaction and Inhibition
The development of peptides that competitively inhibit the SPSB2-iNOS interaction has provided valuable tools for studying this pathway and for potential therapeutic applications. The binding affinities of various peptides to the SPSB2 SPRY domain have been characterized, with cyclic peptides generally demonstrating higher potency.
| Peptide/Protein | Binding Affinity (Kd) to SPSB2 | Method | Reference |
| Wild-type murine iNOS peptide (residues 19-31) | 13 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Linear DINNN peptide | 318 nM | Surface Plasmon Resonance (SPR) | [9] |
| Cyclic Peptide 1 (CP1): Ac-c[CVDINNNAbu]-NH2 | Low nanomolar | Surface Plasmon Resonance (SPR) | [6][7] |
| Cyclic Peptide 2 (CP2): c[WDINNNβA]-NH2 | Low nanomolar | Surface Plasmon Resonance (SPR) | [6][7] |
| Cyclic Peptide 3 (CP3) | 7 nM | Surface Plasmon Resonance (SPR) | [10] |
| Cyclic Peptide cR7 | 103 ± 16 nM | Isothermal Titration Calorimetry (ITC) | [11] |
| Cyclic Peptide cR9 | 308 ± 51 nM | Isothermal Titration Calorimetry (ITC) | [11] |
The half-life of iNOS is relatively short, and this rapid turnover is primarily mediated by the ubiquitin-proteasome pathway. Inhibition of this pathway can significantly extend the functional lifetime of the enzyme.
| Cell Type | iNOS Half-life | Condition | Reference |
| Primary bronchial epithelial cells | 1.6 ± 0.3 h | - | [12] |
| HEK 293 cells | 2.0 ± 0.1 h | - | [12] |
| HEK 293 cells | 6.5 ± 1.2 h | With proteasomal inhibitor MG132 | [12] |
Experimental Protocols
In Vitro Ubiquitination Assay
This assay is used to demonstrate the SPSB2-dependent ubiquitination of iNOS in a cell-free system.[1][5]
Methodology:
-
Source of iNOS: Prepare lysates from Spsb2-/- macrophages stimulated with LPS/IFN-γ to induce iNOS expression.
-
Recombinant Proteins: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH5a), Cullin-5/Rbx2, and a trimeric SPSB2/elongin BC complex.
-
Reaction Mixture: In a reaction buffer, combine the iNOS-containing lysate with ubiquitin, ATP, and the recombinant E1, E2, and E3 ligase components.
-
Incubation: Incubate the reaction mixture at 37°C for various time points.
-
Analysis: Stop the reaction and analyze the mixture by SDS-PAGE and Western blotting using an anti-iNOS antibody to detect the appearance of higher molecular weight polyubiquitinated iNOS species.
Co-immunoprecipitation of SPSB2 and iNOS
This method is used to verify the interaction between SPSB2 and iNOS within a cellular context.[1]
Methodology:
-
Cell Culture and Transfection: Transfect 293T cells with a vector expressing Flag-tagged SPSB2.
-
Cell Lysis: Lyse the transfected cells to obtain a protein extract containing Flag-SPSB2.
-
Interaction: Mix the Flag-SPSB2 lysate with a lysate from macrophages expressing endogenous iNOS. To demonstrate competitive inhibition, increasing amounts of an iNOS-derived peptide can be added.
-
Immunoprecipitation: Add anti-Flag antibody conjugated to beads to immunoprecipitate Flag-SPSB2 and any interacting proteins.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-iNOS antibody to detect co-immunoprecipitated iNOS.
Measurement of Nitric Oxide Production
The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO.
Methodology:
-
Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) and stimulate with LPS/IFN-γ to induce iNOS expression. Treat the cells with the SPSB2-iNOS inhibitory peptide.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Reaction: Mix the cell culture supernatant with the Griess reagent and incubate at room temperature for 10 minutes.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined by comparison to a standard curve of sodium nitrite.
Experimental Workflow for Inhibitor Validation
The validation of a novel SPSB2-iNOS inhibitory peptide typically follows a multi-step process, from initial binding assessment to cellular activity confirmation.
Conclusion
The SPSB2-mediated degradation of iNOS is a key mechanism for controlling nitric oxide production in the immune system. The development of inhibitory peptides that disrupt the SPSB2-iNOS interaction has provided a powerful means to prolong the functional lifetime of iNOS, thereby enhancing NO-dependent antimicrobial activity.[2][7] This technical guide provides a foundational understanding of the underlying molecular interactions, quantitative data on inhibitory peptides, and detailed experimental protocols for researchers and drug development professionals working in this area. The continued exploration of this pathway holds promise for the development of novel therapeutics for infectious diseases.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. psasir.upm.edu.my [psasir.upm.edu.my]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SPSB2-iNOS Inhibitory Cyclic Peptide-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the characterization and application of SPSB2-iNOS inhibitory cyclic peptides, with a focus on "Cyclic Peptide-1" (CP1) and related analogues. These peptides are potent inhibitors of the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS), offering a promising strategy for modulating nitric oxide (NO) production in therapeutic contexts.
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat pathogens. The lifetime and activity of iNOS are tightly regulated. One key regulatory mechanism is through the E3 ubiquitin ligase complex, where SPSB2 acts as an adaptor protein, binding to the N-terminal region of iNOS and targeting it for proteasomal degradation.[1][2][3] This process is mediated by the interaction of the SPSB2 SPRY domain with a "DINNN" motif present in iNOS.[4][5]
Inhibiting the SPSB2-iNOS interaction prevents the ubiquitination and subsequent degradation of iNOS, leading to prolonged iNOS activity and sustained NO production.[1][2][6] This enhanced NO level can bolster the killing of intracellular pathogens, suggesting a potential therapeutic application for SPSB2-iNOS inhibitors in treating chronic and persistent infections.[1][2][6] Cyclic peptides containing the DINNN motif have been developed as potent and stable inhibitors of this protein-protein interaction.[4][5]
Signaling Pathway
The SPSB2-mediated degradation of iNOS is a key regulatory pathway for NO production. The pathway begins with the induction of iNOS expression in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). SPSB2 then recognizes and binds to iNOS, recruiting the Elongin B/C-Cullin5-Rbx2 E3 ubiquitin ligase complex. This complex polyubiquitinates iNOS, marking it for degradation by the proteasome. SPSB2-iNOS inhibitory cyclic peptides competitively bind to the iNOS binding site on SPSB2, thereby preventing the recruitment of iNOS to the E3 ligase complex and sparing it from degradation.
Quantitative Data
The binding affinities of various SPSB2-iNOS inhibitory cyclic peptides have been determined using Surface Plasmon Resonance (SPR). The dissociation constants (KD) are summarized in the table below.
| Peptide Name | Sequence/Description | Binding Affinity (KD) to SPSB2 | Reference |
| Linear iNOS Peptide | Ac-KEEKDINNNVKKT-NH2 | 13 nM | [1] |
| Linear DINNN Peptide | DINNN | 318 nM | [5] |
| Cyclic Peptide 0 (CP0) | Ac-c[CVDINNNC]-NH2 (disulfide bridge) | Low micromolar | [5] |
| Cyclic Peptide 1 (CP1) | Ac-c[CVDINNNAbu]-NH2 (thioether bridge) | Low nanomolar | [7] |
| Cyclic Peptide 2 (CP2) | c[WDINNNβA]-NH2 (lactam bridge) | 21 nM | [8] |
| Cyclic Peptide 3 (CP3) | Pentapeptide inhibitor | 7 nM | [2][9] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol outlines the steps to measure the binding affinity of SPSB2-iNOS inhibitory cyclic peptides to the SPSB2 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Recombinant His-tagged SPRY domain of human SPSB2
-
SPSB2-iNOS inhibitory cyclic peptide-1
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (10 mM sodium acetate, pH 5.0)
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
-
Dissolve the recombinant SPSB2 protein in immobilization buffer to a concentration of 10-50 µg/mL.
-
Inject the SPSB2 solution over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of the SPSB2 protein.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the cyclic peptide in running buffer (e.g., ranging from 0.1 nM to 1 µM).
-
Inject the peptide solutions over the ligand-immobilized and reference flow cells at a flow rate of 30-50 µL/min for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Include a buffer-only injection (blank) for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection.
-
Subtract the blank injection data from the analyte injection data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
In Vitro iNOS Ubiquitination Assay
This assay demonstrates the ability of the cyclic peptide to inhibit the SPSB2-mediated ubiquitination of iNOS.
Materials:
-
Macrophage cell lysate from Spsb2-/- mice stimulated with LPS/IFN-γ (as a source of iNOS)
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH5a), and E3 ligase components (SPSB2/Elongin BC complex, Cullin5, Rbx2)
-
Ubiquitin
-
ATP
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-iNOS antibody
Protocol:
-
Reaction Setup:
-
Prepare the reaction mixture in a microcentrifuge tube containing reaction buffer, ATP, ubiquitin, E1, E2, and the E3 ligase components.
-
Add the macrophage lysate containing iNOS.
-
For the inhibition experiment, pre-incubate the E3 ligase components with the cyclic peptide (e.g., 1-10 µM) for 15-30 minutes before adding the iNOS source. A control reaction should be performed without the peptide.
-
The total reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 10, 30, 60 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-iNOS antibody.
-
The appearance of a high-molecular-weight smear or laddering of iNOS indicates polyubiquitination. A reduction in this laddering in the presence of the cyclic peptide demonstrates its inhibitory activity.
-
Co-Immunoprecipitation from Cell Lysates
This protocol is used to assess the ability of the cyclic peptide to disrupt the interaction between SPSB2 and full-length iNOS in a cellular context.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS and IFN-γ for cell stimulation
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.2% Triton X-100, protease and phosphatase inhibitors)
-
GST-tagged SPSB2-SPRY domain fusion protein
-
Glutathione-Sepharose beads
-
This compound
-
SDS-PAGE and Western blotting reagents
-
Anti-iNOS and anti-GST antibodies
Protocol:
-
Cell Culture and Lysis:
-
Culture RAW 264.7 cells and stimulate with LPS (1 µg/mL) and IFN-γ (100 ng/mL) for 16 hours to induce iNOS expression.
-
Wash the cells with ice-cold PBS and lyse them on ice for 20 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Inhibition and Pull-down:
-
Incubate the cell lysate with the GST-SPSB2-SPRY domain protein in the presence or absence of the cyclic peptide (e.g., 1-10 µM) for 2-4 hours at 4°C. A GST-only control should be included.
-
Add glutathione-Sepharose beads and incubate for an additional 1-2 hours with gentle rocking to pull down the GST-fusion protein complexes.
-
-
Washing and Elution:
-
Wash the beads three times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes by boiling the beads in SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-iNOS and anti-GST antibodies.
-
A decrease in the amount of co-precipitated iNOS in the presence of the cyclic peptide indicates inhibition of the SPSB2-iNOS interaction.
-
Nitric Oxide Measurement using the Griess Assay
This assay quantifies the effect of the cyclic peptide on NO production in macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS and IFN-γ
-
This compound (potentially conjugated to a cell-penetrating peptide for better uptake)
-
Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, 2.5% H3PO4)
-
Sodium nitrite standard solution
-
96-well plate and plate reader
Protocol:
-
Cell Treatment:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the cyclic peptide for a predetermined time (e.g., 2-4 hours).
-
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (100 ng/mL) to induce iNOS expression and incubate for 24-48 hours.
-
-
Griess Reaction:
-
Collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement and Quantification:
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. An increase in nitrite concentration in peptide-treated cells compared to controls indicates enhanced NO production due to iNOS stabilization.
-
These protocols provide a framework for the investigation of SPSB2-iNOS inhibitory cyclic peptides. Researchers should optimize specific parameters such as concentrations and incubation times for their particular experimental setup.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Timing of Induction for the Assessment of Nitric Oxide Production in Leishmania major Infected Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Griess Test [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of SPSB2-iNOS Peptide Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat pathogens.[1][2] The cellular levels and activity of iNOS are tightly regulated. One key regulatory mechanism is through proteasomal degradation mediated by the SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2).[1][2][3] SPSB2 acts as an adaptor protein for an E3 ubiquitin ligase complex, targeting iNOS for ubiquitination and subsequent degradation.[1][4] This interaction occurs between the SPRY domain of SPSB2 and a specific motif in the N-terminal region of iNOS.[1][2]
Peptide inhibitors designed to disrupt the SPSB2-iNOS interaction are promising therapeutic agents for enhancing the innate immune response in chronic infections by prolonging the intracellular lifetime of iNOS and thereby increasing NO production.[2][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and cellular effects of such peptide inhibitors.
SPSB2-iNOS Signaling Pathway
The signaling pathway involves the recognition of the N-terminal region of iNOS by the SPRY domain of SPSB2. This interaction recruits a Cullin5-Rbx2 E3 ubiquitin ligase complex via the SOCS box of SPSB2, leading to the polyubiquitination of iNOS and its subsequent degradation by the proteasome. Peptide inhibitors competitively bind to the SPRY domain of SPSB2, preventing its interaction with iNOS, thereby stabilizing iNOS and increasing cellular NO levels.
Caption: SPSB2-iNOS signaling pathway and inhibitor intervention.
Experimental Workflow for Inhibitor Evaluation
A typical workflow for evaluating SPSB2-iNOS peptide inhibitors involves inducing iNOS expression in a suitable cell line, treating the cells with the peptide inhibitors, and then assessing the disruption of the SPSB2-iNOS interaction, the stabilization of iNOS protein levels, the resulting increase in nitric oxide production, and the overall effect on cell viability.
Caption: General experimental workflow for SPSB2-iNOS inhibitor testing.
Quantitative Data Summary
The following table summarizes representative quantitative data for evaluating SPSB2-iNOS peptide inhibitors. Values are examples and will vary based on the specific peptide and experimental conditions.
| Assay | Parameter | Example Value | Reference |
| Biophysical Binding | Binding Affinity (Kd) of iNOS peptide to SPSB2 | 13 nM | [1] |
| Cellular Interaction | Inhibition of SPSB2-iNOS Co-IP | Complete inhibition at 1 µM | [1] |
| Protein Stabilization | Increase in iNOS protein levels | 1.5 to 2-fold increase | [1] |
| Nitric Oxide Production | IC50 for NO production increase | 5-20 µM | [6] |
| Cell Viability | Cytotoxicity (CC50) | > 100 µM | [7] |
Experimental Protocols
Cell Culture and iNOS Induction
Objective: To prepare macrophage cell cultures with induced expression of iNOS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for NO and viability assays) and allow them to adhere overnight.
-
To induce iNOS expression, treat the cells with LPS (1 µg/mL) and IFN-γ (100 ng/mL) for 16-24 hours.[8]
Co-Immunoprecipitation (Co-IP) Assay
Objective: To assess the ability of peptide inhibitors to disrupt the interaction between SPSB2 and iNOS in a cellular context.
Materials:
-
iNOS-induced RAW 264.7 cell lysate
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.2% Triton X-100, with protease and phosphatase inhibitors)[8]
-
Anti-SPSB2 antibody or anti-Flag antibody if using Flag-tagged SPSB2
-
Protein A/G magnetic beads
-
Peptide inhibitors
-
Wash Buffer (e.g., cold lysis buffer or PBS)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
Protocol:
-
Lyse the iNOS-induced cells with Co-IP Lysis Buffer on ice for 20-30 minutes.[8][9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.[9]
-
Incubate the pre-cleared lysate with the desired concentrations of peptide inhibitor for 1-2 hours at 4°C.
-
Add the primary antibody (e.g., anti-SPSB2) to the lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.[10]
-
Wash the beads 3-5 times with cold Wash Buffer to remove non-specific binding.[9]
-
Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting using antibodies against iNOS and SPSB2. A decrease in the amount of co-immunoprecipitated iNOS in the presence of the inhibitor indicates disruption of the interaction.[1]
Western Blotting for iNOS and SPSB2
Objective: To determine the effect of peptide inhibitors on the total cellular levels of iNOS and SPSB2.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-SPSB2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Prepare cell lysates as described in the Co-IP protocol.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[11]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[11]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[11] An increase in the iNOS band intensity in inhibitor-treated samples compared to controls suggests protein stabilization.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the effect of peptide inhibitors on NO production by measuring the accumulation of nitrite in the cell culture medium.
Materials:
-
Cell culture supernatant from inhibitor-treated and control cells
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)
-
Sodium nitrite standard solution
Protocol:
-
Culture and treat cells with inducers and inhibitors in a 96-well plate as described previously.
-
After the treatment period, collect 50-100 µL of the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of the Griess Reagent.
-
Incubate the mixture for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[12]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. An increase in nitrite concentration indicates enhanced iNOS activity.
Cell Viability Assay (MTT or CCK-8 Assay)
Objective: To assess the cytotoxicity of the peptide inhibitors.
Materials:
-
Cells treated with various concentrations of the peptide inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
Protocol:
-
Seed cells in a 96-well plate and treat with a range of concentrations of the peptide inhibitor for the desired duration (e.g., 24-48 hours).[7]
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.[13]
-
For the CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.[7] A significant decrease in viability indicates cytotoxicity.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation | Semantic Scholar [semanticscholar.org]
- 6. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. mdpi.com [mdpi.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 11. origene.com [origene.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: In Vitro Binding Assays for the Discovery and Characterization of SPSB2-iNOS Inhibitory Peptides
Audience: Researchers, scientists, and drug development professionals involved in immunology, infectious diseases, and cancer research.
Introduction Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing nitric oxide (NO) to combat pathogens. The lifetime and activity of iNOS are tightly regulated. One key negative regulator is the SPRY domain-containing SOCS box protein 2 (SPSB2).[1][2] SPSB2 is an adaptor protein for a Cullin-RING E3 ubiquitin ligase complex, which targets iNOS for polyubiquitination and subsequent proteasomal degradation.[3][4] This interaction occurs between the SPSB2 SPRY domain and a conserved "DINNN" motif in the N-terminal region of iNOS.[5][6]
Inhibiting the SPSB2-iNOS interaction can prolong the intracellular lifetime of iNOS, leading to sustained NO production. This strategy holds therapeutic potential for treating chronic infections where enhanced pathogen killing is desired.[1][7] This document provides detailed protocols for key in vitro binding assays used to identify and characterize peptide-based inhibitors of the SPSB2-iNOS interaction.
SPSB2-Mediated iNOS Degradation Pathway
The following diagram illustrates the signaling pathway leading to iNOS degradation and the mechanism of action for inhibitory peptides. Under normal regulatory conditions, SPSB2 binds to iNOS and recruits the E3 ubiquitin ligase machinery (Elongin B/C, Cullin5, Rbx2) to polyubiquitinate iNOS, marking it for destruction by the proteasome.[3][4] Inhibitory peptides competitively bind to the SPSB2 SPRY domain, preventing its interaction with iNOS and thereby sparing iNOS from degradation.
Quantitative Binding Data
Several studies have quantified the binding affinity of iNOS-derived peptides and synthetic cyclic peptides to the SPSB2 SPRY domain. These data are crucial for establishing structure-activity relationships (SAR) and optimizing inhibitor design.
| Inhibitor/Peptide | Description | Assay Method | Binding Affinity (Kd) | Reference |
| Wild-Type iNOS Peptide | Murine iNOS residues 19-31 | Isothermal Titration Calorimetry (ITC) | 13 nM | [3] |
| Linear DINNN Peptide | Core binding motif | Surface Plasmon Resonance (SPR) | 318 nM | [8] |
| iNOS Peptide | GVDINNN containing peptide | Surface Plasmon Resonance (SPR) | 0.8 ± 0.1 nM | [9] |
| CP1 | Redox-stable cystathionine cyclic peptide | Surface Plasmon Resonance (SPR) | 7 nM | [10][11] |
| CP2 | Redox-stable lactam-bridge cyclic peptide | Surface Plasmon Resonance (SPR) | 21 nM | [10][12] |
| cR7 | RGD-containing cyclic peptide | Isothermal Titration Calorimetry (ITC) | 103 ± 16 nM | [13] |
| cR8 | RGD-containing cyclic peptide | Isothermal Titration Calorimetry (ITC) | 671 ± 109 nM | [13] |
| cR9 | RGD-containing cyclic peptide | Isothermal Titration Calorimetry (ITC) | 308 ± 51 nM | [13] |
Experimental Protocols
A multi-assay approach is recommended for the comprehensive characterization of SPSB2-iNOS inhibitors. Biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide direct measurement of binding thermodynamics and kinetics, while cell-based assays confirm inhibitor efficacy in a more complex biological environment.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[14][15]
Objective: To determine the thermodynamic parameters of a test peptide binding to the SPSB2 SPRY domain.
Materials:
-
Purified recombinant SPSB2 SPRY domain (e.g., residues 12-224).
-
Synthetic inhibitory peptide of high purity (>95%).
-
ITC instrument (e.g., Malvern MicroCal).
-
ITC buffer (e.g., 50 mM Sodium Phosphate, 50 mM NaCl, pH 7.4). Ensure buffer is identical for protein and peptide solutions.
-
Degassing station.
Procedure:
-
Sample Preparation:
-
Dialyze the purified SPSB2 SPRY domain against the ITC buffer extensively.
-
Dissolve the synthetic peptide in the exact same buffer batch used for dialysis.
-
Accurately determine the concentration of both protein and peptide solutions.
-
Thoroughly degas both solutions for 10-15 minutes immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 30°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Load the SPSB2 SPRY domain solution into the sample cell (typically 10-20 µM).
-
Load the inhibitory peptide solution into the injection syringe (typically 100-200 µM, a 10-fold excess over the protein).
-
Perform an initial injection of ~0.5 µL to remove air from the syringe tip, and discard this data point during analysis.
-
Program a series of 18-20 subsequent injections of ~2 µL each, with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the peptide solution into the sample cell containing only ITC buffer to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the primary binding data.
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., single-site binding model) to determine Kd, n, and ΔH.[16]
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) is calculated.
Objective: To determine the binding kinetics and affinity of a test peptide for immobilized SPSB2.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified recombinant SPSB2 SPRY domain.
-
Synthetic inhibitory peptides.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
SPSB2 Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the SPSB2 protein (diluted in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of the inhibitory peptide in running buffer (e.g., ranging from 0.1 nM to 1 µM).
-
Inject the peptide solutions over both the SPSB2 and reference flow cells at a constant flow rate. Start with the lowest concentration and proceed to the highest.
-
Include several buffer-only injections for double referencing.
-
-
Regeneration:
-
After each peptide injection, regenerate the sensor surface by injecting a pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) to dissociate the bound peptide.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the buffer-only injections.
-
Globally fit the resulting sensorgrams (response units vs. time) to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the equilibrium dissociation constant using the formula: Kd = koff / kon.
-
Protocol 3: Competitive Pull-Down Assay from Cell Lysates
This assay validates whether a peptide inhibitor can disrupt the interaction between full-length iNOS and SPSB2 in a more physiologically relevant context using cell extracts.
Objective: To assess the ability of a test peptide to inhibit the binding of endogenous iNOS to SPSB2 in macrophage cell lysates.[8][13]
The workflow for this experiment is outlined in the diagram below.
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.2% Triton X-100) supplemented with protease and phosphatase inhibitors.[13]
-
Recombinant, tagged SPSB2 (e.g., Flag-SPSB2).
-
Anti-Flag antibody conjugated to agarose or magnetic beads.
-
Primary antibodies: anti-iNOS and anti-Flag.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
iNOS Induction:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Stimulate cells with LPS (1 µg/mL) and IFN-γ (100 ng/mL) for 16 hours to induce high levels of iNOS expression.[13]
-
-
Lysate Preparation:
-
Wash the stimulated cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 20 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Competitive Binding and Immunoprecipitation:
-
Divide the cell lysate into aliquots.
-
To each aliquot, add a fixed amount of Flag-SPSB2.
-
Add the inhibitory peptide at varying concentrations (e.g., 0, 1 µM, 10 µM, 100 µM).
-
Incubate the mixtures for 1-2 hours at 4°C with gentle rotation.
-
Add anti-Flag conjugated beads to each tube and incubate for an additional 2 hours or overnight at 4°C to pull down the Flag-SPSB2 complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-4 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
After the final wash, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the bound proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against iNOS to detect how much endogenous iNOS was co-precipitated with Flag-SPSB2.
-
As a control, probe a separate blot (or strip and re-probe the same blot) with an anti-Flag antibody to confirm that equal amounts of Flag-SPSB2 were pulled down in each sample.
-
Analyze the results by chemiluminescence. A successful inhibitor will show a dose-dependent decrease in the amount of co-precipitated iNOS.
-
References
- 1. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. connectsci.au [connectsci.au]
- 7. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins | MDPI [mdpi.com]
- 14. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 15. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of SPSB2-iNOS Binding Kinetics Using Surface Plasmon Resonance (SPR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing nitric oxide (NO) to combat pathogens.[1][2][3] The regulation of iNOS levels is crucial, as excessive NO can be cytotoxic. The SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2) is a key negative regulator of iNOS.[1][3] SPSB2 acts as an adaptor protein, recruiting an E3 ubiquitin ligase complex to iNOS, which leads to its polyubiquitination and subsequent degradation by the proteasome.[1][4] This targeted degradation modulates the intracellular lifetime of iNOS and, consequently, NO production. The interaction between SPSB2 and iNOS is a potential therapeutic target for diseases where prolonged NO production is beneficial, such as in chronic infections.[1][3]
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions. It provides quantitative data on binding affinity (K D), as well as the rates of association (k a) and dissociation (k d). This application note provides a detailed protocol for studying the binding kinetics of the SPSB2-iNOS interaction using SPR, based on published research. The interaction is primarily mediated by the binding of the SPSB2 SPRY domain to a highly conserved "DINNN" motif within the N-terminus of iNOS.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of SPSB2-mediated iNOS degradation and the general experimental workflow for an SPR-based analysis of this interaction.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
Application Note: Characterizing the SPSB2-iNOS Peptide Interaction using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing nitric oxide (NO) to combat pathogens. The regulation of iNOS levels is crucial, as prolonged high levels of NO can be cytotoxic. The SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2) is a key negative regulator of iNOS.[1][2] As an adaptor protein for an E3 ubiquitin ligase complex, SPSB2 targets iNOS for proteasomal degradation, thereby controlling NO production.[1][3][4] This interaction presents a promising target for therapeutic intervention in chronic infections and other diseases where sustained iNOS activity is beneficial.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study this protein-peptide interaction at atomic resolution, providing insights into the binding interface and affinity.[1][2][5] This application note provides detailed protocols for using NMR to characterize the interaction between the SPSB2 SPRY domain and iNOS-derived peptides.
Signaling Pathway of SPSB2-Mediated iNOS Degradation
In response to microbial pathogens and cytokines, signaling pathways such as NF-κB and STAT1 trigger the induction of iNOS.[1][3] SPSB2, through its SPRY domain, recognizes a linear motif (DINNN) in the N-terminal region of iNOS.[6][7] The SOCS box domain of SPSB2 recruits an E3 ubiquitin ligase complex, including Cullin5 and Rbx2, which then polyubiquitinates iNOS, marking it for degradation by the proteasome.[1][3]
Caption: SPSB2-mediated ubiquitination and proteasomal degradation of iNOS.
Quantitative Data Summary
The binding affinity of various iNOS-derived peptides to the SPSB2 SPRY domain has been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). NMR spectroscopy, particularly through the analysis of chemical shift perturbations, corroborates these findings by confirming the interaction and mapping the binding site.
| Peptide Sequence | Method | Binding Affinity (Kd) | Reference |
| Wild-type iNOS (murine, residues 19-31) | ITC | 13 nM | [1] |
| Cyclic Peptide (Ac-c[CVDINNNC]-NH2) | SPR | 4.4 nM | [8] |
| Linear DINNN Peptide | SPR | 318 nM | [9] |
| Cyclic Peptidomimetic | SPR, ITC, 19F NMR | 29 nM | [10] |
Experimental Protocols
Recombinant ¹⁵N-Labeled SPSB2 SPRY Domain Expression and Purification
This protocol is for the expression of the murine SPSB2 SPRY domain (residues 12-224).
a. Expression:
-
Transform E. coli BL21 (DE3) cells with a plasmid encoding a GST-fusion of the SPSB2 SPRY domain.
-
Grow the cells in M9 minimal media at 37°C with shaking.[1]
-
Supplement the M9 media with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source for isotopic labeling.[1]
-
Induce protein expression with IPTG when the cell culture reaches an appropriate optical density and continue to grow at a reduced temperature (e.g., 18-25°C) overnight.
b. Purification:
-
Harvest the cells by centrifugation and resuspend in a suitable lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation.
-
Purify the GST-SPSB2 fusion protein from the supernatant using a glutathione-Sepharose affinity column.[1]
-
Cleave the GST tag in situ using thrombin.[1]
-
Further purify the SPSB2 SPRY domain using size-exclusion chromatography to ensure a homogenous and monomeric sample.
-
Confirm the purity and identity of the protein using SDS-PAGE and mass spectrometry.
iNOS Peptide Synthesis
Peptides corresponding to the N-terminal region of iNOS can be synthesized using standard solid-phase peptide synthesis (SPPS) methods. The wild-type murine iNOS peptide sequence that binds SPSB2 has been identified, and variations of this peptide can be synthesized to study the contribution of individual residues to the binding affinity.[1][7]
NMR Titration Experiment (¹H-¹⁵N HSQC)
This experiment maps the binding interface on SPSB2 upon the addition of the iNOS peptide.
a. Sample Preparation:
-
Prepare a sample of 0.1-0.5 mM ¹⁵N-labeled SPSB2 SPRY domain in an appropriate NMR buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, pH 7.4) in 90% H₂O/10% D₂O.
-
Prepare a concentrated stock solution of the unlabeled iNOS peptide in the same buffer.
b. NMR Data Acquisition:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-SPSB2 sample.[1]
-
Perform a titration by adding increasing molar equivalents of the unlabeled iNOS peptide to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 molar equivalents).[1] The interaction is in the slow-to-intermediate exchange regime on the NMR timescale, characterized by the disappearance of free-state peaks and the appearance of bound-state peaks.[1]
c. Data Analysis:
-
Process and analyze the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe, Sparky).
-
Overlay the spectra from the titration series to observe chemical shift perturbations (CSPs).
-
Identify the residues in SPSB2 that experience significant CSPs upon peptide binding. These residues form the binding interface.[1] The residues exhibiting perturbations are typically found on a continuous surface of the protein.[1] For the SPSB2-iNOS interaction, residues in the vicinity of Tyr120, Val206, and Trp207 have been identified as part of the binding site.[1]
Experimental Workflow
The overall workflow for studying the SPSB2-iNOS interaction using NMR is depicted below.
Caption: Workflow for NMR analysis of the SPSB2-iNOS peptide interaction.
Conclusion
NMR spectroscopy is an invaluable tool for the detailed characterization of the SPSB2-iNOS peptide interaction. The protocols outlined in this application note provide a robust framework for researchers to express and purify the necessary components, perform NMR titration experiments, and analyze the resulting data to map the binding interface. This information is critical for understanding the molecular basis of iNOS regulation and for the structure-based design of small molecule inhibitors that could therapeutically modulate this interaction.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. 19F NMR as a probe of ligand interactions with the iNOS binding site of SPRY domain-containing SOCS box protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Solid-Phase Peptide Synthesis (SPPS) of SPSB2-iNOS Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing nitric oxide (NO) to combat pathogens. The concentration and duration of NO production are tightly regulated. One key regulator is the SPRY domain-containing suppressor of cytokine signaling box protein 2 (SPSB2). SPSB2 acts as an adaptor protein, recruiting an E3 ubiquitin ligase complex to iNOS, leading to its polyubiquitination and subsequent degradation by the proteasome. This process effectively terminates the NO signal.[1][2][3][4]
By inhibiting the interaction between SPSB2 and iNOS, the degradation of iNOS can be slowed, prolonging NO production. This strategy holds therapeutic potential for treating chronic infections where a sustained NO response is beneficial for pathogen clearance.[1][2][3][4] Cyclic peptides have emerged as a promising modality to inhibit this protein-protein interaction due to their enhanced stability, binding affinity, and specificity compared to their linear counterparts. This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) and characterization of cyclic peptides targeting the SPSB2-iNOS interaction.
SPSB2-iNOS Signaling Pathway
The signaling pathway leading to iNOS degradation is initiated by the binding of the SPRY domain of SPSB2 to a specific "DINNN" motif within the N-terminal region of iNOS.[1][5] Once bound, the SOCS box of SPSB2 recruits Elongin B/C, Cullin-5, and Rbx2 to form an active E3 ubiquitin ligase complex. This complex then catalyzes the attachment of ubiquitin chains to iNOS, marking it for destruction by the 26S proteasome.
Caption: The SPSB2-mediated ubiquitination and proteasomal degradation of iNOS, and its inhibition by cyclic peptides.
Quantitative Data of SPSB2-iNOS Cyclic Peptide Inhibitors
Several cyclic peptides have been developed and characterized for their ability to inhibit the SPSB2-iNOS interaction. Their binding affinities, typically measured by Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), are summarized below.
| Peptide ID | Sequence | Cyclization Strategy | Binding Affinity (KD) to SPSB2 | Reference |
| CP1 | Ac-c[C(S-CH2-CO-NH)-VDINNNC]-NH2 | Thioether | Low nanomolar | [5][6] |
| CP2 | c[WDINNNβA] | Lactam Bridge | 21 nM | [5][6] |
| CP3 | Not explicitly stated, pentapeptide | Hydrocarbon linkage | 7 nM | |
| Linear DINNN | DINNN | - | 318 nM | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Precursor
This protocol describes the manual Fmoc-based SPPS of a linear peptide precursor on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide MBHA resin (0.4-0.8 mmol/g loading)
-
Fmoc-protected amino acids (including side-chain protected residues, e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asn(Trt)-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: Methanol, Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and shake for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq. to resin loading), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To check for reaction completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin as in step 2.5.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
N-terminal Acetylation (Optional):
-
To the N-terminally deprotected peptide-resin, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Shake for 30 minutes.
-
Drain and wash the resin with DMF and DCM.
-
-
Resin Drying: Wash the final peptide-resin with methanol and dry under vacuum.
Protocol 2: On-Resin Cyclization (Lactam Bridge Formation)
This protocol is for the formation of a head-to-tail lactam bridge on the solid support. This requires the synthesis of the linear peptide on a side-chain attaching resin (e.g., using Fmoc-Asp-OAll or Fmoc-Glu-OAll).
Procedure:
-
Selective Deprotection: After linear synthesis, selectively remove the side-chain protecting group (e.g., Allyl group using Pd(PPh3)4) to expose a carboxylic acid.
-
N-terminal Deprotection: Remove the N-terminal Fmoc group as described in Protocol 1, step 2.
-
Cyclization:
-
Wash the resin extensively with DMF.
-
Add a solution of a coupling agent (e.g., PyBOP/DIPEA or HBTU/HOBt/DIPEA) in DMF to the resin.
-
Shake at room temperature for 4-24 hours. Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Washing: Once cyclization is complete, wash the resin thoroughly with DMF and DCM.
Protocol 3: Cleavage and Deprotection
Procedure:
-
Cleavage: Add the cleavage cocktail (TFA/TIS/H2O) to the dry peptide-resin in a fume hood.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Peptide Purification and Analysis
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 5: Surface Plasmon Resonance (SPR) for Binding Affinity
Procedure:
-
Chip Preparation: Immobilize recombinant SPSB2 protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a series of dilutions of the cyclic peptide in running buffer (e.g., HBS-EP+).
-
Binding Analysis:
-
Inject the peptide solutions over the sensor chip surface at a constant flow rate.
-
Record the association and dissociation phases.
-
Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., low pH glycine).
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 6: iNOS Displacement Assay
Procedure:
-
Lysate Preparation: Prepare cell lysates from macrophages stimulated to express iNOS (e.g., with LPS and IFN-γ).[7]
-
Pull-down:
-
Incubate GST-tagged SPSB2 protein with glutathione-sepharose beads.
-
Add the iNOS-containing cell lysate to the beads in the presence of increasing concentrations of the cyclic peptide inhibitor.
-
Incubate to allow for competitive binding.
-
-
Washing and Elution: Wash the beads to remove unbound proteins. Elute the bound proteins.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-iNOS antibody to detect the amount of iNOS pulled down by SPSB2. A decrease in the iNOS band intensity with increasing peptide concentration indicates successful displacement.[7]
Experimental Workflow
Caption: A generalized workflow for the synthesis and characterization of SPSB2-iNOS cyclic peptides.
References
- 1. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Ubiquitination of iNOS by the SPSB2 E3 Ligase Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat pathogens.[1] However, prolonged and excessive NO production can be cytotoxic and contribute to inflammatory pathologies.[2][3] The cellular levels of iNOS are tightly regulated, in part, through ubiquitin-mediated proteasomal degradation.[4][5] The SPRY domain-containing SOCS box protein 2 (SPSB2) acts as a key negative regulator by functioning as the substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex that targets iNOS for ubiquitination and subsequent degradation.[1][6][7] This pathway represents a promising target for therapeutic intervention in diseases where modulating iNOS activity is beneficial.[1][2]
These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to study the specific ubiquitination of iNOS by the SPSB2 E3 ligase complex. This assay is a powerful tool for confirming the E3 ligase activity of SPSB2 towards iNOS, for screening potential inhibitors of the SPSB2-iNOS interaction, and for dissecting the molecular mechanisms of iNOS degradation.
Signaling Pathway and Experimental Workflow
The ubiquitination of iNOS by the SPSB2-containing E3 ligase complex involves a multi-step enzymatic cascade. SPSB2, through its SPRY domain, directly binds to a specific motif in the N-terminal region of iNOS.[6][8] The SOCS box of SPSB2 recruits Elongin B and Elongin C, which in turn binds to the scaffold protein Cullin 5 (CUL5).[4][9] CUL5 is associated with the RING-box protein 2 (RBX2), which recruits an E2 ubiquitin-conjugating enzyme (like UbcH5a) charged with ubiquitin.[6][9] This complex then facilitates the transfer of ubiquitin to lysine residues on the iNOS substrate, leading to its polyubiquitination and targeting for proteasomal degradation.
Caption: SPSB2-mediated iNOS ubiquitination pathway.
The experimental workflow for the in vitro ubiquitination assay involves the preparation of recombinant proteins, setting up the ubiquitination reaction, and analyzing the results via Western blotting.
Caption: Experimental workflow for the in vitro ubiquitination assay.
Experimental Protocols
Reagent Preparation
1. Recombinant Protein Expression and Purification:
-
SPSB2 E3 Ligase Complex (SPSB2/Elongin B/Elongin C/CUL5/RBX2):
-
Co-express human or murine SPSB2, Elongin B, Elongin C, CUL5, and RBX2 with appropriate tags (e.g., His-tag on one component, Strep-tag on another) in an insect cell (e.g., Sf9) or E. coli expression system.
-
Purify the complex using sequential affinity chromatography (e.g., Ni-NTA followed by Strep-Tactin).
-
Further purify the complex by size-exclusion chromatography to ensure homogeneity.
-
Store purified complex in a buffer containing 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, and 1 mM DTT at -80°C.
-
-
iNOS:
-
Co-express full-length human or murine iNOS (with a His-tag) and Calmodulin in E. coli.[1][7] Co-expression with Calmodulin is critical for obtaining soluble and active iNOS.[1]
-
Purify by Ni-NTA affinity chromatography followed by size-exclusion chromatography.
-
Store purified iNOS in a buffer containing 50 mM HEPES pH 7.4, 10% glycerol at -70°C.[10]
-
-
E1 Activating Enzyme (e.g., human UBA1):
-
Express and purify recombinant E1 enzyme from E. coli. Commercially available purified E1 is also a reliable option.
-
-
E2 Conjugating Enzyme (e.g., human UbcH5a):
-
Express and purify recombinant E2 enzyme from E. coli. Commercially available purified UbcH5a is recommended.
-
-
Ubiquitin:
-
Wild-type or tagged (e.g., His-tagged, HA-tagged) ubiquitin can be used. Commercially available purified ubiquitin is recommended.
-
2. Buffers and Solutions:
-
10x Ubiquitination Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT. Store in aliquots at -20°C.
-
10x ATP Solution: 100 mM ATP in sterile water. Store in aliquots at -20°C.
-
5x SDS-PAGE Sample Buffer: 250 mM Tris-HCl (pH 6.8), 10% SDS, 30% glycerol, 0.02% bromophenol blue, 5% β-mercaptoethanol.
In Vitro Ubiquitination Assay Protocol
This protocol is for a standard 30 µL reaction. Reactions should be set up on ice.
1. Reaction Setup:
The following table outlines the components for a single reaction. It is recommended to prepare a master mix for multiple reactions.
| Component | Stock Concentration | Volume to Add | Final Concentration |
| 10x Ubiquitination Buffer | 10x | 3 µL | 1x |
| 10x ATP Solution | 100 mM | 3 µL | 10 mM |
| E1 Activating Enzyme | 10 µM | 0.3 µL | 100 nM |
| E2 Conjugating Enzyme (UbcH5a) | 100 µM | 0.3 µL | 1 µM |
| Ubiquitin | 1 mg/mL (~117 µM) | 2.5 µL | ~10 µM |
| Purified iNOS | 1 µM | 3 µL | 100 nM |
| Purified SPSB2 E3 Complex | 1 µM | 3 µL | 100 nM |
| Nuclease-free Water | - | 11.9 µL | - |
| Total Volume | 30 µL |
2. Negative Controls:
It is crucial to include the following negative controls to ensure the specificity of the reaction:
-
- E1: Omit the E1 enzyme.
-
- E2: Omit the E2 enzyme.
-
- E3: Omit the SPSB2 E3 ligase complex.
-
- ATP: Omit the ATP solution.
3. Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction tubes at 37°C for 60-90 minutes. A time-course experiment (e.g., 0, 15, 30, 60, 90 minutes) can be performed to observe the progression of ubiquitination.
4. Stopping the Reaction:
-
Stop the reaction by adding 7.5 µL of 5x SDS-PAGE Sample Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
Analysis of Ubiquitination
1. SDS-PAGE and Western Blotting:
-
Load 15-20 µL of each reaction onto a 4-12% gradient or 8% Tris-glycine SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
2. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.
3. Expected Results:
-
In the complete reaction, a high molecular weight smear or a ladder of bands above the unmodified iNOS band should be observed. This represents poly-ubiquitinated iNOS.
-
The intensity of the ubiquitinated iNOS bands should be significantly reduced or absent in the negative control lanes (-E1, -E2, -E3, -ATP).
Data Presentation
Quantitative data from densitometry analysis of Western blots can be summarized in a table for easy comparison.
| Reaction Condition | Relative Ubiquitinated iNOS Level (Arbitrary Units) | Fold Change vs. Complete Reaction |
| Complete Reaction | 100 ± 8.5 | 1.0 |
| - E1 Enzyme | 5 ± 1.2 | 0.05 |
| - E2 Enzyme (UbcH5a) | 8 ± 2.1 | 0.08 |
| - SPSB2 E3 Ligase Complex | 12 ± 3.0 | 0.12 |
| - ATP | 3 ± 0.9 | 0.03 |
Data are representative and should be determined experimentally.
Troubleshooting
| Problem | Possible Cause | Solution |
| No ubiquitination signal | Inactive enzyme(s) | Test the activity of each enzyme individually. Use freshly prepared or commercially certified active enzymes. |
| Incorrect buffer composition | Verify the pH and concentrations of all buffer components. | |
| Sub-optimal incubation time/temp | Optimize incubation time and temperature (e.g., 30-120 min, 30-37°C). | |
| High background | Non-specific antibody binding | Increase the stringency of washing steps. Use a high-quality primary antibody. |
| Contamination with deubiquitinases (DUBs) | Add DUB inhibitors (e.g., NEM, PR-619) to the reaction. | |
| Weak ubiquitination signal | Low enzyme concentration | Titrate the concentrations of E1, E2, and E3 ligase to find the optimal ratio. |
| Inefficient iNOS substrate | Ensure iNOS is properly folded and active. |
By following these detailed protocols and application notes, researchers can effectively investigate the in vitro ubiquitination of iNOS by the SPSB2 E3 ligase complex, contributing to a deeper understanding of this crucial regulatory pathway and facilitating the development of novel therapeutics.
References
- 1. High-level expression of mouse inducible nitric oxide synthase in Escherichia coli requires coexpression with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant purified Mouse Inducible Nitric Oxide Syntahse (iNOS-II/i-NOS) protein (full length, His-tag) [4adi.com]
- 5. Ubiquitination of inducible nitric oxide synthase is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of human inducible nitric oxide synthase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Investigating the SPSB2-iNOS Interaction via GST Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the immune response, producing large amounts of nitric oxide (NO) to combat pathogens.[1][2] The expression and activity of iNOS are tightly regulated to prevent excessive NO production, which can be cytotoxic. One key regulator is the SPRY domain-containing SOCS box protein 2 (SPSB2), which acts as an adaptor protein for an E3 ubiquitin ligase complex.[1][3] This complex targets iNOS for polyubiquitination and subsequent proteasomal degradation, thereby controlling the duration of NO synthesis.[1][2]
The interaction between SPSB2 and iNOS is a critical control point in inflammatory signaling. SPSB2 recognizes a highly conserved Asp-Ile-Asn-Asn-Asn (DINNN) motif within the intrinsically disordered N-terminal region of iNOS.[1][4][5] The high affinity of this interaction underscores its biological significance.[1] Understanding the specifics of this protein-protein interaction is crucial for the development of therapeutics that could modulate iNOS activity in various diseases, including chronic infections and cancer.[2][3][5] The Glutathione S-Transferase (GST) pull-down assay is a robust in vitro method to confirm and study such protein-protein interactions.[6][7] This document provides detailed protocols and application notes for utilizing a GST pull-down assay to investigate the interaction between SPSB2 and iNOS.
Signaling Pathway of SPSB2-Mediated iNOS Degradation
The signaling pathway leading to the degradation of iNOS is initiated by the binding of SPSB2 to the N-terminus of iNOS. This interaction recruits a larger E3 ubiquitin ligase complex, which includes Cullin5 and Rbx2, ultimately leading to the ubiquitination and proteasomal degradation of iNOS.
Caption: SPSB2-mediated ubiquitination and proteasomal degradation of iNOS.
Principle of the GST Pull-Down Assay
The GST pull-down assay is an affinity-based method used to detect and characterize protein-protein interactions in vitro.[6] The principle relies on using a "bait" protein that is expressed as a fusion with Glutathione S-Transferase (GST). This GST-tagged bait protein is immobilized on glutathione-conjugated beads. A "prey" protein, potentially from a cell lysate or a purified source, is then incubated with the immobilized bait. If the prey protein interacts with the bait, it will be "pulled down" with the beads. Following washing steps to remove non-specific binders, the interacting proteins are eluted and can be detected by methods such as Western blotting.[8][9]
Quantitative Data: SPSB2-iNOS Binding Affinity
The interaction between the SPSB2 SPRY domain and peptides derived from the iNOS N-terminus has been quantified using biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These studies reveal a high-affinity interaction.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| SPSB2 SPRY domain (residues 12-224) and murine iNOS peptide (residues 19-31) | ITC | 13 nM | [1] |
| Murine SPSB2 and linear DINNN peptide | Not Specified | 318 nM | [5] |
| Cyclic peptidomimetic (CP3) and human SPSB2 | SPR | 7 nM | [5] |
| Cyclic peptide (cR7) and SPSB2 | ITC | 103 ± 16 nM | [10] |
| Cyclic peptide (cR9) and SPSB2 | ITC | 308 ± 51 nM | [10] |
| Cyclic peptide (cR8) and SPSB2 | ITC | 671 ± 109 nM | [10] |
Experimental Protocols
Part 1: Expression and Purification of GST-SPSB2 (Bait Protein)
This protocol describes the expression of a GST-tagged SPSB2 protein in E. coli and its subsequent purification.
Materials:
-
pGEX vector containing the coding sequence for SPSB2
-
E. coli BL21 (DE3) competent cells
-
LB Broth and LB agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, protease inhibitor cocktail)
-
Glutathione-Sepharose beads
-
Wash Buffer (PBS with 1% Triton X-100)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
Procedure:
-
Transformation: Transform the pGEX-SPSB2 plasmid into E. coli BL21 (DE3) cells and plate on selective media. Incubate overnight at 37°C.[11]
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture and Induction: Inoculate a large volume (e.g., 500 mL) of LB broth with the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for an additional 3-4 hours at 30°C.[11][12]
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.[11][13]
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble GST-SPSB2.
-
Affinity Purification:
-
Equilibrate the Glutathione-Sepharose beads by washing them with Lysis Buffer.
-
Add the clarified lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow binding.[13][14]
-
Pellet the beads by gentle centrifugation (500 x g for 5 minutes) and discard the supernatant.
-
Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.[6]
-
-
Elution: Elute the GST-SPSB2 protein by incubating the beads with Elution Buffer for 10-20 minutes at room temperature. Collect the eluate by centrifugation. Repeat the elution step for maximal recovery.
-
Verification: Analyze the purified protein by SDS-PAGE and Coomassie blue staining to confirm its size and purity.
Part 2: Preparation of Cell Lysate Containing iNOS (Prey Protein)
This protocol details the preparation of a cell lysate containing iNOS from stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Ice-cold PBS
-
Pull-Down Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Culture and Stimulation: Culture RAW 264.7 cells in complete DMEM. To induce iNOS expression, stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 12-24 hours.[1][15]
-
Cell Harvest: Wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold Pull-Down Lysis Buffer to the cells and incubate on ice for 15-20 minutes.[6][12]
-
Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant, which contains the iNOS protein.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Part 3: GST Pull-Down Assay
This protocol describes the procedure for the pull-down of iNOS using GST-SPSB2.
Materials:
-
Purified GST-SPSB2 bound to Glutathione-Sepharose beads
-
GST protein bound to Glutathione-Sepharose beads (as a negative control)
-
Cell lysate containing iNOS
-
Pull-Down Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
Procedure:
-
Binding:
-
Incubate equal amounts of GST-SPSB2-bound beads and control GST-bound beads with the cell lysate (containing 500 µg to 1 mg of total protein) for 2-4 hours or overnight at 4°C with gentle rotation.[8]
-
-
Washing:
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an anti-iNOS antibody. A band corresponding to iNOS should be present in the lane with GST-SPSB2 but absent or significantly reduced in the GST control lane.
-
Experimental Workflow
The following diagram illustrates the key steps in the GST pull-down assay for the SPSB2-iNOS interaction.
Caption: Workflow for the GST pull-down assay of the SPSB2-iNOS interaction.
Conclusion
The GST pull-down assay is a powerful and straightforward method to validate the direct interaction between SPSB2 and iNOS. The provided protocols offer a comprehensive guide for researchers to successfully perform this assay. Given the therapeutic potential of modulating the SPSB2-iNOS interaction, these methods are invaluable for screening potential inhibitors and for further characterizing the molecular details of this crucial regulatory pathway.[2][5]
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 7. GST Pull-Down Assay to Measure Complex Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. youtube.com [youtube.com]
- 10. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins | MDPI [mdpi.com]
- 11. mdanderson.org [mdanderson.org]
- 12. Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cube-biotech.com [cube-biotech.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Nitric Oxide Production in Cells Treated with an SPSB2-iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring nitric oxide (NO) production in cells following treatment with a small molecule inhibitor targeting the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS).
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat pathogens.[1][2] The production of NO must be tightly regulated, as excessive levels can be cytotoxic and contribute to inflammatory diseases.[3] One key regulatory mechanism is the proteasomal degradation of iNOS, a process mediated by the E3 ubiquitin ligase adaptor protein, SPSB2.[1][2][3] SPSB2 binds to the N-terminal region of iNOS, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4]
Small molecule inhibitors that disrupt the SPSB2-iNOS interaction are of significant interest as they are expected to prolong the intracellular lifetime of iNOS, thereby enhancing NO production.[2][4][5] This could be beneficial in the context of chronic infections where sustained NO production is desired.[2][3] These notes provide a detailed protocol for assessing the efficacy of such inhibitors by measuring their impact on NO production in a cellular context.
Principle of the Method
The most common and straightforward method for quantifying NO production in cell culture is the Griess assay.[6][7] This colorimetric assay indirectly measures NO by detecting its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is directly proportional to the nitrite concentration.[7][8]
Key Experimental Components
Cell Lines: Murine macrophage cell lines such as RAW 264.7 or bone marrow-derived macrophages (BMDMs) are suitable models as they can be stimulated to express high levels of iNOS.[4]
Stimulation: To induce iNOS expression, cells are typically stimulated with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
SPSB2-iNOS Inhibitor: The small molecule inhibitor of interest should be dissolved in a suitable solvent (e.g., DMSO) and used at a range of concentrations to determine its dose-dependent effects.
Nitric Oxide Measurement: The Griess assay is the recommended method for its simplicity and reliability.[6][7]
Signaling Pathway of iNOS Regulation by SPSB2
The following diagram illustrates the signaling pathway leading to iNOS degradation and the point of intervention for an SPSB2-iNOS inhibitor.
Caption: SPSB2-mediated iNOS degradation pathway and inhibitor action.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of an SPSB2-iNOS inhibitor on nitric oxide production.
Caption: Workflow for measuring NO production with an SPSB2 inhibitor.
Detailed Experimental Protocol: Griess Assay for Nitrite Measurement
This protocol is adapted from standard Griess assay procedures.[6][7][8]
Materials:
-
96-well flat-bottom microplate
-
RAW 264.7 cells (or other suitable macrophage cell line)
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
LPS (from E. coli O111:B4)
-
Recombinant murine IFN-γ
-
SPSB2-iNOS inhibitor
-
DMSO (vehicle control)
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Cell Stimulation and Inhibitor Treatment:
-
Prepare a stock solution of your SPSB2-iNOS inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Prepare a stimulation cocktail of LPS (100 ng/mL) and IFN-γ (20 ng/mL) in culture medium.
-
Aspirate the old medium from the cells and add 100 µL of fresh medium containing the stimulation cocktail and the desired concentration of the inhibitor or vehicle control.
-
Include wells with unstimulated cells (medium only) as a negative control.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Standard Curve Preparation:
-
Prepare a 1 mM stock solution of sodium nitrite in deionized water.
-
Perform serial dilutions of the stock solution in culture medium to create standards ranging from 1 µM to 100 µM.
-
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
In the same plate, add 50 µL of each nitrite standard to separate wells.
-
Add 50 µL of sulfanilamide solution (Griess Reagent A) to all wells containing supernatant and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent B) to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in the experimental samples.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of SPSB2-iNOS Inhibitor on Nitrite Production in LPS/IFN-γ Stimulated Macrophages
| Treatment Group | Inhibitor Conc. (µM) | Nitrite Concentration (µM) ± SD | Fold Change vs. Stimulated Control |
| Unstimulated Control | 0 | ||
| Stimulated Control (LPS/IFN-γ + Vehicle) | 0 | 1.0 | |
| Inhibitor A | 1 | ||
| Inhibitor A | 10 | ||
| Inhibitor A | 50 |
Table 2: Nitrite Standard Curve Data
| NaNO₂ Conc. (µM) | Absorbance at 540 nm (Mean ± SD) |
| 0 | |
| 1.56 | |
| 3.125 | |
| 6.25 | |
| 12.5 | |
| 25 | |
| 50 | |
| 100 |
Troubleshooting
-
High background in unstimulated cells: This could be due to contamination of reagents with nitrite or nitrate. Use fresh, high-quality reagents. Phenol red in the culture medium can sometimes interfere with the assay; consider using phenol red-free medium.
-
Low signal in stimulated cells: Ensure that the cells are healthy and responsive to LPS/IFN-γ. Check the activity of the stimulating agents. The incubation time may need to be optimized.
-
Precipitation upon adding Griess reagent: This can occur if the pH of the sample is not acidic enough. The Griess reagents are typically prepared in an acidic solution to prevent this.
Conclusion
This document provides a framework for investigating the effects of SPSB2-iNOS inhibitors on nitric oxide production in a cellular context. By following these protocols, researchers can obtain reliable and reproducible data to assess the efficacy of novel therapeutic compounds targeting this important regulatory pathway of the innate immune system.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation [pubmed.ncbi.nlm.nih.gov]
- 3. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cell Permeability of SPSB2-iNOS Inhibitory Cyclic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SPSB2-iNOS inhibitory cyclic peptides. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of improving the cell permeability of these promising therapeutic agents.
Introduction
Inhibiting the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS) is a promising strategy for prolonging iNOS activity, thereby enhancing the host's innate immune response to persistent pathogens.[1][2][3] Cyclic peptides designed to disrupt this interaction have shown high binding affinity in the low nanomolar range.[3][4] However, a significant hurdle in their development is achieving efficient cell permeability to reach their intracellular target.[5][6] This guide offers practical solutions and detailed protocols to help you overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: Why do my SPSB2-iNOS inhibitory cyclic peptides exhibit low cell permeability?
A1: The low cell permeability of cyclic peptides, including those targeting the SPSB2-iNOS interaction, is often attributed to several physicochemical properties:
-
High Polar Surface Area: The peptide backbone is rich in polar amide bonds, which are energetically unfavorable for crossing the hydrophobic lipid bilayer of the cell membrane.[7]
-
Large Molecular Size: Therapeutic peptides are often larger than traditional small molecules (typically >500 Da), which hinders their passive diffusion across the cell membrane.[7][8] A molecular weight under 1000 Da is generally cited as a maximum for passive permeability.[8]
-
Hydrogen Bonding Capacity: The amide protons in the peptide backbone can form hydrogen bonds with the surrounding aqueous environment. These bonds must be broken for the peptide to enter the hydrophobic core of the membrane. Strategies that promote intramolecular hydrogen bonding can "hide" these polar groups and improve permeability.[7][9]
-
Charge: Peptides with a high net charge, especially negative charges, often struggle to cross the cell membrane. A net charge between 0 and +2 is generally considered more favorable for cell penetration.[7]
Q2: What are some initial strategies to improve the cell permeability of my cyclic peptide?
A2: Several chemical modification strategies can be employed to enhance the cell permeability of your SPSB2-iNOS inhibitory peptides:
-
N-methylation: Replacing the N-H bond of the amide backbone with an N-CH3 group can improve permeability by reducing the number of hydrogen bond donors and promoting a more membrane-friendly conformation.[10][11][12]
-
D-Amino Acid Substitution: Incorporating D-amino acids can induce a conformational change that favors intramolecular hydrogen bonding, effectively shielding the polar backbone.[9][13]
-
Alkylated Amino Acids: Introducing alkylated amino acids can increase the lipophilicity of the peptide, which can improve its interaction with the lipid bilayer.[13]
-
Lipophilic Capping: Applying lipophilic caps to the peptide can also enhance its hydrophobicity and membrane permeability.[14]
-
Cyclization: While your peptide is already cyclic, optimizing the ring size and conformation can significantly impact permeability. Cyclization enhances structural rigidity, which can favor a membrane-permeable conformation.[12][14]
Q3: How do I know if my peptide is trapped in endosomes?
A3: A common issue with peptide delivery is endosomal entrapment. To determine if your peptide is reaching the cytosol, you can perform a co-localization experiment using fluorescence microscopy. Label your peptide with a green fluorophore (e.g., FITC) and use a red fluorescent marker for late endosomes/lysosomes (e.g., LysoTracker Red). If the peptide is trapped, you will observe a significant overlap of the green and red signals, resulting in a yellow signal.[7]
Q4: Can I use cell-penetrating peptides (CPPs) to deliver my SPSB2-iNOS inhibitor?
A4: Yes, conjugating your inhibitory cyclic peptide to a cell-penetrating peptide (CPP) is a viable strategy to enhance its cellular uptake.[8][15] CPPs are short peptides that can translocate across the plasma membrane. However, this approach may still lead to endosomal entrapment, so strategies to promote endosomal escape may be necessary.[7][15]
Troubleshooting Guide
This guide addresses specific experimental issues you might encounter.
| Problem | Possible Cause | Troubleshooting Steps |
| Low peptide signal inside the cell in a fluorescence microscopy experiment. | 1. Poor cell permeability. 2. Peptide degradation. 3. Low concentration of the peptide. | 1. Implement chemical modifications to improve permeability (see FAQs). 2. Assess peptide stability in cell culture media and with cell lysates. Consider incorporating D-amino acids or other modifications to increase proteolytic resistance. 3. Increase the concentration of the peptide in your experiment. |
| Conflicting results between PAMPA and Caco-2 assays. | 1. The peptide has poor passive diffusion but is a substrate for an active uptake transporter. 2. The peptide is a substrate for an efflux pump. | 1. A low PAMPA result with a high Caco-2 result suggests active uptake.[7] 2. Perform a bidirectional Caco-2 assay. A higher permeability from the basolateral to the apical side (B to A) compared to the apical to basolateral side (A to B) indicates active efflux. |
| High cellular uptake but no biological activity (i.e., no increase in iNOS levels). | 1. The peptide is trapped in endosomes. 2. The peptide is degraded in the cytosol. 3. The modifications made to improve permeability have disrupted the binding to SPSB2. | 1. Perform a co-localization experiment to check for endosomal entrapment.[7] If entrapped, consider adding endosomal escape moieties. 2. Assess the stability of the peptide in the presence of cytosolic extracts. 3. Re-evaluate the binding affinity of the modified peptide to SPSB2 using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane and is a useful first screen for membrane permeability.[7]
Materials:
-
96-well PAMPA plate system (e.g., Millipore Multiscreen Permeability Filter Plate)
-
Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test peptide and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with 5% DMSO)
-
96-well UV-transparent plate for analysis
Procedure:
-
Prepare the Donor Plate: Carefully coat the filter of the donor plate with the artificial membrane solution (5 µL per well) and allow it to impregnate the filter for 5-10 minutes.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Add Test Compounds: Add 150 µL of your test peptide and control solutions to the donor plate wells.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Analyze: After incubation, separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that considers the volumes of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This assay utilizes a monolayer of human intestinal Caco-2 cells to model drug absorption and can assess both passive diffusion and active transport.[7]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test peptide and control compounds
-
Lucifer yellow for monolayer integrity testing
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. A Lucifer yellow leakage test can also be performed; low passage of this fluorescent marker indicates a healthy monolayer.[7]
-
Bidirectional Transport (Apical to Basolateral - A to B):
-
Wash the cell monolayers with warm transport buffer.
-
Add the test peptide solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Bidirectional Transport (Basolateral to Apical - B to A):
-
In separate wells, perform the reverse experiment. Add the test peptide solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate as above and collect samples from the apical chamber.
-
-
Analyze and Calculate: Determine the concentration of the peptide in the collected samples. Calculate the apparent permeability (Papp) for both A -> B and B -> A directions. The efflux ratio (Papp(B->A) / Papp(A->B)) can indicate if the peptide is a substrate for efflux pumps.
Visual Guides and Workflows
SPSB2-iNOS Signaling Pathway
Caption: The SPSB2-iNOS signaling pathway and the point of intervention for inhibitory cyclic peptides.
Decision Workflow for Improving Peptide Permeability
Caption: A decision-making workflow for the iterative process of improving peptide cell permeability.
Experimental Workflow for Permeability Assessment
Caption: An overview of the experimental workflow for assessing the cell permeability of cyclic peptides.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Welcome to Repository@USM - USM Research and Publication [eprints.usm.my]
- 7. benchchem.com [benchchem.com]
- 8. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 11. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 15. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing Cell-Penetrating Peptides (CPPs) with SPSB2-iNOS Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cell-penetrating peptides (CPPs) for the intracellular delivery of SPSB2-iNOS inhibitors. This resource provides troubleshooting guidance, answers to frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research in modulating nitric oxide signaling.
I. Frequently Asked Questions (FAQs)
Q1: What is the rationale for using CPPs to deliver SPSB2-iNOS inhibitors?
A1: The interaction between SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS) is a critical regulatory point in nitric oxide (NO) production. SPSB2 is an E3 ubiquitin ligase adaptor protein that targets iNOS for proteasomal degradation, thereby limiting NO output.[1][2][3][4] Inhibitors of the SPSB2-iNOS interaction, typically peptide-based, can prolong the half-life of iNOS, leading to sustained NO production, which is a promising therapeutic strategy for various diseases, including infectious diseases and cancer.[2][5][6] However, these peptide inhibitors are often membrane-impermeable. CPPs are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules, including peptides, into the cytoplasm, thus enabling the therapeutic action of SPSB2-iNOS inhibitors.
Q2: Which type of CPP is best suited for delivering SPSB2-iNOS inhibitors to macrophages?
A2: The optimal CPP depends on several factors, including the specific properties of the inhibitory peptide (e.g., size, charge, hydrophobicity) and the target cell type. For delivery to macrophages, such as RAW 264.7 cells, cationic CPPs like TAT and oligoarginine have been commonly used.[7] Additionally, CPPs with mannose modifications can be considered for targeted delivery to macrophages.[2] It is recommended to empirically test a small panel of CPPs to determine the most efficient one for your specific inhibitor.
Q3: What are the main challenges in using CPPs for this application?
A3: The primary challenges include:
-
Endosomal Entrapment: A significant portion of the CPP-inhibitor conjugate may get trapped in endosomes after cellular uptake, preventing the inhibitor from reaching its cytosolic target, SPSB2.[1][8][9][10]
-
Lack of Cell Specificity: Many CPPs can enter a wide range of cells, which can lead to off-target effects in a complex biological system.[11]
-
Stability of the Conjugate: The linkage between the CPP and the inhibitor must be stable in the extracellular environment but allow for the release of the active inhibitor inside the cell.[5]
-
In Vivo Delivery: For preclinical studies, challenges include proteolytic degradation of the peptide, rapid clearance, and potential immunogenicity.[12]
Q4: How can I confirm that the CPP-inhibitor conjugate is successfully delivered and active in the cell?
A4: A multi-pronged approach is recommended:
-
Cellular Uptake: Use a fluorescently labeled version of the inhibitor or CPP to visualize and quantify cellular uptake via fluorescence microscopy or flow cytometry.
-
Target Engagement: Perform a co-immunoprecipitation (Co-IP) experiment to demonstrate that the inhibitor disrupts the interaction between SPSB2 and iNOS in the cell.
-
Functional Outcome: Measure the downstream effect, which is an increase in nitric oxide production, using the Griess assay.[13]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving CPP-mediated delivery of SPSB2-iNOS inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cellular uptake of the CPP-inhibitor conjugate. | 1. Inappropriate CPP choice: The selected CPP may not be efficient for the target cells (e.g., macrophages). 2. Suboptimal concentration: The concentration of the CPP-conjugate may be too low for efficient uptake. 3. Interference from serum: Serum proteins in the culture medium can interfere with CPP-mediated uptake. 4. Inhibitor properties: A highly charged or large inhibitor might hinder CPP function. | 1. Test different CPPs: Screen a panel of CPPs (e.g., TAT, Penetratin, oligoarginine) to find the most effective one for your specific inhibitor and cell line. 2. Optimize concentration: Perform a dose-response experiment to determine the optimal concentration range for your CPP-conjugate. 3. Reduce serum concentration: Conduct uptake experiments in serum-free or low-serum medium for the duration of the incubation. 4. Modify the inhibitor or linker: If possible, modify the inhibitor to reduce its charge or size. Alternatively, use a longer, flexible linker between the CPP and the inhibitor. |
| Cellular uptake is observed, but there is no increase in nitric oxide production. | 1. Endosomal entrapment: The CPP-inhibitor conjugate is trapped in endosomes and cannot reach the cytosolic SPSB2.[1][8][9][10] 2. Inefficient release of the inhibitor: The linker between the CPP and the inhibitor is too stable and does not release the active inhibitor in the cytoplasm. 3. Inhibitor inactivity: The inhibitor may have been inactivated during synthesis, conjugation, or purification. 4. Low iNOS expression: The cells may not be expressing sufficient levels of iNOS for a measurable effect. | 1. Enhance endosomal escape: Co-incubate with endosomolytic agents like chloroquine or incorporate a pH-sensitive fusogenic peptide (e.g., GALA, HA2) into your CPP-conjugate design.[1][9] 2. Optimize linker chemistry: Use a cleavable linker, such as a disulfide bond (cleaved in the reducing environment of the cytoplasm) or a cathepsin-cleavable sequence.[5][14] 3. Verify inhibitor activity: Test the activity of the unconjugated inhibitor in an in vitro binding assay (e.g., SPR or ITC) or a cell-free ubiquitination assay. 4. Induce iNOS expression: Ensure that macrophages are properly stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce high levels of iNOS expression.[15] |
| High background or non-specific effects are observed. | 1. CPP toxicity: At high concentrations, some CPPs can be cytotoxic. 2. Non-specific binding: The CPP-conjugate may bind non-specifically to cellular components. 3. Contaminants in the peptide preparation: Impurities from peptide synthesis can cause cellular stress. | 1. Determine cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your CPP-conjugate. 2. Include proper controls: Use a scrambled peptide sequence for both the CPP and the inhibitor as negative controls. Also, test the CPP and the inhibitor separately. 3. Ensure peptide purity: Use highly purified peptides (>95%) for all experiments. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Cell passage number, density, and stimulation conditions can affect the outcome. 2. Inconsistent CPP-inhibitor conjugate quality: Batch-to-batch variability in the synthesis and conjugation of the peptide. 3. Assay variability: Inconsistent timing or reagent preparation for the Griess assay or other downstream analyses. | 1. Standardize cell culture protocols: Use cells within a defined passage number range, plate them at a consistent density, and use a standardized stimulation protocol. 2. Characterize each batch: Characterize each new batch of CPP-inhibitor conjugate for purity and concentration before use. 3. Follow protocols precisely: Adhere strictly to the experimental protocols and prepare fresh reagents as needed. |
III. Data Presentation
Table 1: Binding Affinities of a Wild-Type iNOS Peptide and its Mutants to the SPSB2 SPRY Domain
| Peptide Sequence | Mutation | Binding Affinity (Kd) |
| Ac-KEEKDINNNVKKT-NH2 | Wild-Type | 13 nM[4] |
| Ac-KEEKA INNNVKKT-NH2 | D23A | Dramatically reduced[4] |
| Ac-KEEKDIA NNVKKT-NH2 | N25A | Dramatically reduced[4] |
| Ac-KEEKDINA NVKKT-NH2 | N27A | Dramatically reduced[4] |
Table 2: Binding Affinities of Cyclic Peptide Inhibitors to SPSB2
| Peptide | Sequence | Binding Affinity (Kd) |
| cR7 | cyclo(RGDINNN) | 103 ± 16 nM[16] |
| cR8 | cyclo(RGDINNNV) | 671 ± 109 nM[16] |
| cR9 | cyclo(RGDINNNVE) | 308 ± 51 nM[16] |
| Linear DINNN peptide | DINNN | 318 nM[17] |
IV. Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess SPSB2-iNOS Interaction
Objective: To determine if the CPP-delivered inhibitor disrupts the interaction between SPSB2 and iNOS in macrophages.
Materials:
-
RAW 264.7 macrophages
-
LPS and IFN-γ for stimulation
-
CPP-SPSB2-iNOS inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-SPSB2 antibody for immunoprecipitation
-
Anti-iNOS antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells and grow to 80-90% confluency.
-
Stimulate cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 12-18 hours to induce iNOS expression.
-
Treat the stimulated cells with the CPP-inhibitor conjugate at the desired concentration for the optimized duration. Include a negative control (e.g., CPP-scrambled peptide).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with the anti-SPSB2 antibody overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-iNOS antibody.
-
Develop the blot to visualize the amount of iNOS that co-immunoprecipitated with SPSB2. A decrease in the iNOS band in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
-
In Vitro Ubiquitination Assay
Objective: To assess the ability of an SPSB2-iNOS inhibitor to prevent the ubiquitination of iNOS in a cell-free system.
Materials:
-
Recombinant E1, E2 (UbcH5a), and E3 ligase components (Cullin5/Rbx2, Elongin B/C, SPSB2)
-
Recombinant ubiquitin
-
ATP
-
iNOS source (e.g., lysate from LPS/IFN-γ stimulated Spsb2-/- macrophages)
-
SPSB2-iNOS inhibitor
-
Ubiquitination buffer
-
Anti-iNOS antibody for Western blotting
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in the ubiquitination buffer: E1, E2, ubiquitin, ATP, and the iNOS source.
-
Add the SPSB2-iNOS inhibitor at various concentrations. Include a no-inhibitor control.
-
Initiate the reaction by adding the E3 ligase components.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding Laemmli sample buffer.
-
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with an anti-iNOS antibody.
-
A ladder of high molecular weight bands corresponding to polyubiquitinated iNOS should be visible in the control lane. A reduction in this ladder in the inhibitor-treated lanes indicates successful inhibition of ubiquitination.
-
Nitric Oxide Measurement using the Griess Assay
Objective: To quantify the production of nitric oxide by macrophages following treatment with a CPP-SPSB2-iNOS inhibitor.
Materials:
-
RAW 264.7 macrophages
-
LPS and IFN-γ
-
CPP-SPSB2-iNOS inhibitor
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plate
Procedure:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells in a 96-well plate.
-
Stimulate the cells with LPS and IFN-γ.
-
Treat the cells with a range of concentrations of the CPP-inhibitor conjugate. Include appropriate controls (untreated, CPP-scrambled peptide).
-
Incubate for 24-48 hours.
-
-
Nitrite Standard Curve:
-
Prepare a serial dilution of sodium nitrite in culture medium to create a standard curve (e.g., 0-100 µM).
-
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the standard curve and determine the concentration of nitrite in the samples. An increase in nitrite concentration in the inhibitor-treated cells indicates enhanced iNOS activity.
-
V. Visualizations
References
- 1. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 3. [PDF] Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges | Semantic Scholar [semanticscholar.org]
- 4. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Building Cell Selectivity into CPP-Mediated Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances and Trends in Chemical CPP–Drug Conjugation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: SPSB2-iNOS Cyclic Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPSB2-iNOS cyclic peptides. The information focuses on addressing common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my SPSB2-iNOS cyclic peptide?
A1: The solubility of synthetic peptides, including cyclic peptides targeting the SPSB2-iNOS interaction, is influenced by several key factors:
-
Amino Acid Composition : The polarity of the amino acids in your peptide sequence is a critical determinant of its solubility. Peptides with a high content of hydrophobic (non-polar) amino acids such as Leucine, Valine, and Phenylalanine tend to have lower solubility in aqueous solutions.[1][2] Conversely, a higher proportion of charged (hydrophilic) amino acids like Lysine, Arginine, Aspartic Acid, and Glutamic Acid generally enhances water solubility.[1][2]
-
Peptide Length : Longer peptides often exhibit lower solubility than shorter ones because longer chains have a greater potential for intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which can lead to aggregation and precipitation.[1][3]
-
pH and Net Charge : A peptide's solubility is significantly influenced by the pH of the solution.[1][2][4] Solubility is typically at its minimum at the peptide's isoelectric point (pI), which is the pH at which the peptide has a net zero charge.[1][2] Adjusting the pH away from the pI increases the net charge of the peptide, enhancing its interaction with water molecules and thereby improving solubility.[1]
-
Secondary Structure and Aggregation : Peptides can form secondary structures like β-sheets, which can promote self-aggregation and lead to insolubility.[1][2] Peptides containing a high percentage of residues such as D, E, H, K, N, Q, R, S, T, or Y can form intermolecular hydrogen bonds, potentially leading to gel formation.[1]
-
Cyclization : The cyclic nature of these peptides introduces conformational rigidity. While cyclization can sometimes improve solubility by preventing aggregation, the overall effect is sequence-dependent.[2][5]
Q2: My SPSB2-iNOS cyclic peptide won't dissolve in water. What should be my first troubleshooting step?
A2: Before attempting to dissolve the entire sample, it is crucial to perform a solubility test on a small portion of your lyophilized peptide.[1][6][7] The first step in troubleshooting is to determine the peptide's overall charge at a neutral pH to guide your solvent choice.[1][6]
To determine the overall charge:
-
Assign a value of "+1" to each basic residue (Arg, Lys, His) and the N-terminus (unless acetylated).
-
Assign a value of "-1" to each acidic residue (Asp, Glu) and the C-terminus (unless amidated).[3][6][8]
-
Sum the values to determine the net charge of the peptide.[6][8]
Based on the net charge, you can select an appropriate starting solvent.
Q3: Which solvents are recommended for dissolving hydrophobic or neutral SPSB2-iNOS cyclic peptides?
A3: For hydrophobic or neutral peptides that are insoluble in aqueous solutions, organic solvents are recommended.[4][9]
-
Dimethyl Sulfoxide (DMSO) : A strong solvent suitable for many hydrophobic peptides.[1] However, DMSO should be avoided for peptides containing Cysteine (Cys) or Methionine (Met) as it can oxidize these residues.[1]
-
Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) : Good alternatives to DMSO, especially for peptides containing Cys.[4]
-
Acetonitrile (ACN), Methanol, or Isopropanol : These can also be effective for dissolving hydrophobic peptides.[4][7]
When using an organic solvent, dissolve the peptide in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer dropwise while vortexing to the desired final concentration.[1][9] This helps to prevent precipitation.
Q4: How can I improve the solubility of my peptide for cell-based assays?
A4: For cell-based assays, it's important to use solvents that are non-toxic at the final concentration. High concentrations of organic solvents like DMSO can be toxic to cells.[1]
-
pH Adjustment : Adjusting the pH of your buffer can increase the net charge of the peptide, improving its solubility. For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer can be used.[3]
-
Co-solvents : Use the lowest possible concentration of organic co-solvents (e.g., DMSO) in your final working solution.
-
Solubilizing Agents : In some cases, the use of solubilizing agents like hyaluronic acid nanogels has been shown to enhance the solubility of water-insoluble cyclic peptides without the need for organic solvents.[10]
Troubleshooting Guides
Problem 1: Peptide Precipitates Upon Addition to Aqueous Buffer
Possible Cause: The peptide has low solubility in the final buffer, or the addition of the peptide stock solution to the buffer is causing localized high concentrations and precipitation.
Solution:
-
Slow Addition: Add the concentrated peptide stock solution (dissolved in an organic solvent) dropwise to the aqueous buffer while gently vortexing or stirring.[1]
-
Sonication: Brief sonication can help to break up aggregates and improve dissolution.[6]
-
Heating: Gently warming the solution (below 40°C) may aid in dissolving the peptide.[4]
-
Change Buffer pH: Adjust the pH of the buffer to be further from the peptide's isoelectric point (pI).
Problem 2: Peptide Forms a Gel-like Substance
Possible Cause: The peptide is forming intermolecular hydrogen bonds, leading to aggregation and gel formation.[1]
Solution:
-
Chaotropic Agents: For peptides prone to aggregation, dissolving them in a solution containing 6 M guanidine hydrochloride or 8 M urea can be effective.[4][7] This should be followed by dilution into the final experimental buffer. Note that these agents will denature proteins.[1]
-
Organic Solvents: Use of organic solvents like DMSO or DMF can disrupt hydrogen bonding and prevent gelation.
Data Presentation
Table 1: Recommended Solvents Based on Peptide Net Charge
| Peptide Net Charge | Primary Recommended Solvent | Secondary Solvent (if insoluble) | Tertiary Solvent (for highly hydrophobic peptides) |
| Positive (Basic) | Sterile Water or PBS | 10-30% Acetic Acid in Water[3][8] | Minimal DMSO, then dilute[8] |
| Negative (Acidic) | Sterile Water or PBS | 0.1 M Ammonium Bicarbonate[9] or dilute Ammonium Hydroxide[6] (Avoid with Cys residues) | Minimal DMF or NMP, then dilute[4] |
| Neutral | Acetonitrile, Methanol, or Isopropanol[7] | Minimal DMSO (avoid with Cys, Met, Trp), then dilute[4] | Minimal DMF (if Cys is present), then dilute[7] |
Experimental Protocols
Protocol for Solubility Testing of a Lyophilized Cyclic Peptide
-
Aliquot a Small Amount: Weigh out a small, representative amount of the lyophilized peptide (e.g., 0.1-0.5 mg) for initial testing to avoid risking the entire sample.[1][6]
-
Initial Solvent Addition: Based on the calculated net charge of the peptide (see Table 1), add a small volume of the primary recommended solvent (e.g., 50 µL of sterile water).
-
Agitation: Vortex or gently agitate the vial to encourage dissolution.[1]
-
Observation: Visually inspect the solution for any undissolved particles.
-
Sonication (Optional): If the peptide is not fully dissolved, sonicate the sample in a water bath for a few minutes.[6]
-
Secondary Solvent Addition: If the peptide remains insoluble, add the appropriate secondary solvent dropwise while vortexing.
-
Organic Solvent (if necessary): For highly hydrophobic peptides, use a minimal amount of an appropriate organic solvent (e.g., DMSO) to dissolve the peptide, then slowly dilute with the desired aqueous buffer.[9]
-
Centrifugation: Before use in an assay, centrifuge the peptide solution to pellet any remaining undissolved material.[4]
Visualizations
SPSB2-iNOS Signaling Pathway
The SPSB2 protein is a negative regulator of inducible nitric oxide synthase (iNOS).[11][12] It recruits an E3 ubiquitin ligase complex to iNOS, leading to its polyubiquitination and subsequent degradation by the proteasome.[11][12] This process reduces the cellular levels of iNOS and, consequently, the production of nitric oxide (NO).[12] Inhibitors of the SPSB2-iNOS interaction, such as cyclic peptides, are designed to block this degradation pathway, thereby prolonging the lifetime of iNOS and enhancing NO production.[13][14]
Caption: The SPSB2-mediated degradation pathway of iNOS and its inhibition by cyclic peptides.
Experimental Workflow for Peptide Solubilization
The following workflow provides a systematic approach to dissolving a novel cyclic peptide with unknown solubility characteristics.
Caption: A step-by-step workflow for troubleshooting peptide solubility.
Logical Relationship between pH, pI, and Peptide Solubility
The solubility of a peptide is lowest at its isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution away from the pI increases the net charge of the peptide, thereby enhancing its solubility in aqueous solutions.
Caption: Relationship between pH, isoelectric point (pI), and peptide solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biobasic.com [biobasic.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. peptidream.com [peptidream.com]
- 11. mdpi.com [mdpi.com]
- 12. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Stability of SPSB2-iNOS Inhibitory Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the in vitro stability of SPSB2-iNOS inhibitory peptides.
Introduction to SPSB2-iNOS Inhibitory Peptide Stability
The interaction between the SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS) is a critical regulatory point in nitric oxide (NO) production. SPSB2 targets iNOS for proteasomal degradation, thereby limiting NO synthesis.[1][2] Inhibitory peptides that disrupt the SPSB2-iNOS interaction can prolong the intracellular lifetime of iNOS, leading to enhanced NO production, which may be beneficial in treating chronic infections and other diseases.[1][3] The therapeutic potential of these peptides is contingent on their stability in biological environments. This guide addresses common challenges and questions related to the in vitro assessment of their stability.
SPSB2-iNOS Signaling Pathway
The binding of SPSB2 to iNOS initiates a signaling cascade that leads to the ubiquitination and subsequent degradation of iNOS by the proteasome. Inhibitory peptides are designed to block the initial interaction between the SPRY domain of SPSB2 and the N-terminal region of iNOS.
Caption: SPSB2-iNOS signaling pathway and the mechanism of inhibitory peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of in vitro degradation for SPSB2-iNOS inhibitory peptides?
A1: The primary mechanism of in vitro degradation for peptides is typically proteolytic cleavage by enzymes present in biological matrices like plasma or cell culture media. For synthetic peptides, chemical degradation pathways such as oxidation, deamidation, and hydrolysis can also occur depending on the peptide sequence and buffer conditions.
Q2: Are cyclic SPSB2-iNOS inhibitory peptides more stable than their linear counterparts?
A2: Yes, cyclization is a common strategy to enhance peptide stability. Cyclic peptides often exhibit increased resistance to proteolytic degradation compared to their linear analogs.[4] For example, redox-stable cyclic peptides containing the "DINNN" motif required for SPSB2 binding have been developed to improve stability while maintaining high binding affinity.[3][5]
Q3: What are the optimal storage conditions for lyophilized and reconstituted SPSB2-iNOS inhibitory peptides?
A3:
-
Lyophilized peptides: For long-term storage, lyophilized peptides should be kept at -20°C or -80°C, protected from light and moisture.[6][7] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[7]
-
Reconstituted peptides: Peptides in solution are significantly less stable. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, sterile buffers at a pH of 5-7 should be used, and the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6][7]
Q4: Which amino acids in the SPSB2-iNOS inhibitory peptide sequence are most susceptible to degradation?
A4: While the specific sequences of all inhibitory peptides are not publicly available, general principles suggest that peptides containing amino acids such as Cysteine (C), Methionine (M), Tryptophan (W), Asparagine (N), and Glutamine (Q) are more prone to oxidation and deamidation.[7] The core binding motif for SPSB2 is "DINNN", which contains asparagine residues that could be susceptible to deamidation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peptide Solubility | - Hydrophobic nature of the peptide. - Inappropriate solvent or pH. - Peptide aggregation. | - Assess the peptide's amino acid composition to predict its charge and hydrophobicity. - For basic peptides, try dissolving in a small amount of dilute acetic acid. For acidic peptides, use dilute ammonium bicarbonate.[8] - Use a small amount of an organic solvent like DMSO or DMF for initial dissolution, followed by slow dilution into the aqueous buffer.[6] - Sonication can help break up aggregates and improve dissolution.[8] |
| Peptide Aggregation or Precipitation During Experiment | - High peptide concentration. - Suboptimal buffer conditions (pH, ionic strength). - Temperature fluctuations. | - Work with the lowest effective concentration of the peptide. - Optimize the pH and ionic strength of the buffer. - Maintain a constant and appropriate temperature throughout the experiment. - Consider adding stabilizing excipients like glycerol or PEG, ensuring they do not interfere with the assay.[9] |
| Inconsistent Results in Stability Assays | - Repeated freeze-thaw cycles of peptide stock. - Proteolytic activity in the assay matrix. - Adsorption of the peptide to plasticware. | - Aliquot peptide stock solutions to avoid multiple freeze-thaw cycles.[6][7] - Include protease inhibitors in the assay buffer if proteolytic degradation is suspected and not the focus of the study. - Use low-binding microplates and pipette tips, especially for hydrophobic peptides.[6] |
| Rapid Peptide Degradation | - High proteolytic activity in the biological matrix (e.g., plasma). - Presence of susceptible amino acids in the peptide sequence. - Suboptimal pH or temperature. | - Consider heat-inactivating the plasma to reduce enzymatic activity if the study design allows. - Synthesize and test more stable peptide analogs, such as cyclic peptides or those with D-amino acid substitutions.[3] - Ensure the pH and temperature of the incubation are appropriate for peptide stability and relevant to the intended application. |
Quantitative Stability Data
Specific quantitative stability data for SPSB2-iNOS inhibitory peptides, such as their half-life under various in vitro conditions, are not extensively available in the public literature. The stability of a peptide is highly sequence-dependent. Therefore, it is crucial to experimentally determine the stability profile for each specific inhibitory peptide. Below is a template for summarizing such data.
Table 1: In Vitro Stability of SPSB2-iNOS Inhibitory Peptide [Peptide Name]
| Condition | Buffer/Matrix | Temperature (°C) | Half-life (t½) | Primary Degradation Products |
| pH Stability | 50 mM Phosphate Buffer, pH 5.0 | 37 | User-determined | User-determined |
| 50 mM Phosphate Buffer, pH 7.4 | 37 | User-determined | User-determined | |
| 50 mM Carbonate Buffer, pH 9.0 | 37 | User-determined | User-determined | |
| Temperature Stability | PBS, pH 7.4 | 4 | User-determined | User-determined |
| PBS, pH 7.4 | 25 (Room Temp) | User-determined | User-determined | |
| PBS, pH 7.4 | 37 | User-determined | User-determined | |
| Plasma Stability | Human Plasma | 37 | User-determined | User-determined |
| Protease Stability | Trypsin Solution | 37 | User-determined | User-determined |
| Chymotrypsin Solution | 37 | User-determined | User-determined |
Experimental Protocols
Detailed Methodology for In Vitro Peptide Stability Assay using HPLC-MS
This protocol provides a framework for assessing the stability of SPSB2-iNOS inhibitory peptides in a biological matrix like human plasma.
Caption: Workflow for an in vitro peptide plasma stability assay.
Materials:
-
SPSB2-iNOS inhibitory peptide
-
Human plasma (or other biological matrix)
-
Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath (37°C)
-
Refrigerated centrifuge
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide. The choice of solvent will depend on the peptide's solubility (see Troubleshooting Guide).
-
Incubation: Pre-warm an appropriate volume of human plasma to 37°C in a microcentrifuge tube.
-
Reaction Initiation: Add the peptide stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 10 µg/mL). This is your t=0 time point.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Quenching: Immediately add the aliquot to a tube containing a defined volume of ice-cold quenching solution (e.g., 150 µL) to stop enzymatic degradation. Vortex thoroughly.
-
Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated plasma proteins.
-
Sample Preparation for Analysis: Carefully transfer the supernatant to an HPLC vial for analysis.
-
HPLC-MS Analysis: Inject the supernatant onto the HPLC-MS system. Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the intact peptide from its degradation products.
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Normalize the peak area at each time point to the peak area at t=0. Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide. Identify degradation products by their mass-to-charge ratio in the mass spectrometer.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Modified SPSB2-iNOS Cyclic Peptides
Welcome to the technical support center for researchers working with modified SPSB2-iNOS cyclic peptides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the characterization of redox-stable SPSB2-iNOS cyclic peptides.
Peptide Handling and Stability
Q1: My cyclic peptide shows poor stability in my cell-based assay. What are the likely causes?
A1: Several factors can contribute to poor peptide stability in a cellular environment:
-
Proteolytic Degradation: Even cyclic peptides can be susceptible to proteases present in cell lysates or serum-containing media.[1][2] Cyclization is known to increase resistance to proteases compared to linear peptides by removing the free N- and C-termini, which are primary targets for aminopeptidases and carboxypeptidases.[2] However, endoproteases can still cleave the peptide backbone. Ensure your peptide has been designed for maximum protease resistance.
-
Redox Instability: If your cyclic peptide is linked by a disulfide bond, the reducing intracellular environment can break this bond, linearizing and inactivating the peptide. It is crucial to use redox-stable cyclization strategies, such as thioether or lactam bridges, for intracellular applications.[3][4]
-
Chemical Instability: Certain amino acid residues are prone to chemical degradation. For example, asparagine and glutamine can undergo deamidation.[2] When designing your peptide, consider substituting these residues if they are not essential for binding.
Q2: I'm observing variability in my assay results between different batches of the same peptide. What should I check?
A2: Inconsistent results often stem from issues with peptide handling and preparation:
-
Hygroscopicity: Peptides are often hygroscopic and can absorb moisture from the air, which alters their effective concentration.[5] Always store peptides in a desiccator and allow them to equilibrate to room temperature before opening to prevent condensation.
-
Accurate Quantification: Ensure you are accurately determining the peptide concentration. The use of lyophilized peptide standards can improve accuracy.[5]
-
Solubility Issues: Hydrophobic peptides may not dissolve completely or can precipitate out of solution, leading to lower effective concentrations.[5] Ensure you are using the recommended solvent and vortex thoroughly.
Binding Affinity Assays (ITC, SPR, NMR)
Q3: My Isothermal Titration Calorimetry (ITC) data is difficult to interpret and does not fit a simple 1:1 binding model. What could be the problem?
A3: Non-ideal ITC data can arise from several sources:
-
Incorrect Concentrations: Accurate concentration of both the peptide and the protein (SPSB2) is critical for reliable ITC data.[6]
-
Buffer Mismatch: A significant mismatch between the buffer in the syringe (peptide) and the cell (SPSB2) can cause large heats of dilution, obscuring the binding signal.
-
Complex Binding Events: The interaction may not be a simple 1:1 binding event. If your protein preparation contains oligomers or if the peptide binds to multiple sites with different affinities, the data will be more complex.[7]
-
Enthalpy Near Zero: If the binding is primarily driven by entropy, the enthalpy change (ΔH) may be too small to be accurately measured by ITC, even if the binding affinity is high.[8]
Q4: In my Nuclear Magnetic Resonance (NMR) experiments, I'm seeing a lot of artifacts in the spectra. How can I improve the data quality?
A4: Common NMR artifacts and their solutions include:
-
Low Signal-to-Noise: This can lead to missing peaks. Increase the number of scans to improve the signal.[9]
-
Center Glitch & Quadrature Image: These artifacts appear at the center of the spectrum and can interfere with real signals. They are often caused by an imbalance in the quadrature detectors and can be minimized by acquiring more scans.[9]
-
Truncation Artifacts ('Sinc Wiggles'): These appear around large peaks when the acquisition time is too short. Increase the acquisition time to ensure the full Free Induction Decay (FID) is captured.[9]
Cell-Based Assays (iNOS Displacement)
Q5: I'm not seeing efficient displacement of iNOS from SPSB2 in my co-immunoprecipitation (co-IP) / Western blot assay, even with a high concentration of my cyclic peptide.
A5: This issue can be due to several factors related to the assay itself or the peptide:
-
Inefficient Cell Lysis/iNOS Induction: Ensure that your macrophages are adequately stimulated with LPS and IFN-γ to express sufficient levels of iNOS.[10] Also, verify that your lysis buffer is effectively solubilizing the proteins.
-
Antibody Issues: The antibodies used for immunoprecipitation (anti-SPSB2) or Western blotting (anti-iNOS) may not be performing optimally. Check the antibody datasheets and consider titrating them.[11][12]
-
Peptide Inactivity: As mentioned in Q1, the peptide may be degraded or inactivated in the cell lysate.
-
High Background on Western Blot: High background can obscure the results. Ensure proper blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST) and adequate washing steps.[11][12]
Q6: My Western blot shows multiple bands for iNOS or SPSB2. What does this mean?
A6: Multiple bands can be due to:
-
Protein Isoforms or Modifications: The antibody may be detecting different isoforms or post-translationally modified versions of the target protein.[13]
-
Protein Degradation: If your sample preparation is not optimal, proteases can degrade the target protein, leading to lower molecular weight bands. Always use protease inhibitors in your lysis buffer.
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Optimize antibody concentrations and blocking conditions to reduce non-specific binding.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for modified SPSB2-iNOS cyclic peptides from published literature.
Table 1: Binding Affinities of Peptides to SPSB2
| Peptide Description | Cyclization Strategy | Binding Affinity (Kd) | Experimental Method |
| Wild-type iNOS peptide (residues 19-31) | Linear | 13 nM | Isothermal Titration Calorimetry (ITC)[10] |
| Linear DINNN peptide | Linear | 318 nM | Surface Plasmon Resonance (SPR)[4] |
| Cyclic peptide (Ac-c[CVDINNNC]-NH₂) | Disulfide Bridge | 4.4 nM | Surface Plasmon Resonance (SPR)[14] |
| Redox-stable cyclic peptide (CP1) | Thioether Bridge | Low nanomolar | Surface Plasmon Resonance (SPR)[3] |
| Redox-stable cyclic peptide (CP2) | Lactam Bridge | Low nanomolar | Surface Plasmon Resonance (SPR)[3] |
| Optimized cyclic peptide (CP3) | Hydrocarbon Linkage | 7 nM | Surface Plasmon Resonance (SPR)[15] |
| RGD-containing cyclic peptide (cR8) | Not specified | 671 nM | Isothermal Titration Calorimetry (ITC)[16][17] |
Table 2: Redox Stability of Cyclic Peptides
| Peptide | Cyclization Strategy | Treatment | Result |
| Ac-c[CVDINNNC]-NH₂ | Disulfide Bridge | 1 mM DTT at 37°C | Completely reduced after 15 minutes[4] |
| CP1 | Thioether Bridge | 1 mM DTT at 37°C | Stable, no reduction observed[4] |
| CP2 | Lactam Bridge | 1 mM DTT at 37°C | Stable, no reduction observed[4] |
Signaling Pathways and Workflows
SPSB2-Mediated iNOS Degradation Pathway
The diagram below illustrates the signaling pathway leading to the degradation of inducible nitric oxide synthase (iNOS) mediated by the SPSB2 E3 ubiquitin ligase complex.
Caption: SPSB2-mediated ubiquitination and degradation of iNOS.
Experimental Protocols
Protocol 1: iNOS Displacement Assay via Co-Immunoprecipitation
This protocol details how to assess the ability of a cyclic peptide to inhibit the interaction between SPSB2 and iNOS in macrophage cell lysates.
Methodology:
-
Cell Culture and iNOS Induction:
-
Culture RAW 264.7 macrophages in appropriate media.
-
Stimulate cells with 1 µg/mL LPS and 20 ng/mL IFN-γ overnight to induce iNOS expression.[10]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-SPSB2 antibody overnight at 4°C.
-
In parallel, set up control tubes with and without the cyclic peptide inhibitor at the desired concentration.
-
Add fresh protein A/G beads to each tube and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate. A decrease in the iNOS band intensity in the presence of the peptide indicates successful displacement.
-
Caption: Workflow for the iNOS displacement co-immunoprecipitation assay.
Protocol 2: Peptide Redox Stability Assay
This protocol provides a method to assess the stability of disulfide-bridged cyclic peptides in a reducing environment, mimicking intracellular conditions.
Methodology:
-
Peptide Solution Preparation:
-
Prepare a stock solution of the cyclic peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, pH 7.4).
-
-
Reaction Setup:
-
Prepare two sets of reactions:
-
Control: Peptide solution with buffer.
-
Test: Peptide solution with 1 mM dithiothreitol (DTT).[4]
-
-
-
Incubation:
-
Incubate both solutions at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Analysis:
-
Analyze the aliquots by LC-MS.
-
Monitor the disappearance of the mass corresponding to the intact cyclic peptide and the appearance of the mass corresponding to the reduced, linear peptide.
-
Quantify the percentage of remaining cyclic peptide at each time point to determine its redox stability.
-
Caption: Workflow for assessing the redox stability of cyclic peptides.
References
- 1. Development and Challenges of Cyclic Peptides for Immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedgrid.com [biomedgrid.com]
- 6. tainstruments.com [tainstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - NP [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
potential off-target effects of SPSB2-iNOS inhibitory peptides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing SPSB2-iNOS inhibitory peptides. Our goal is to help you navigate potential challenges and ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use and potential off-target effects of SPSB2-iNOS inhibitory peptides.
Q1: What is the mechanism of action of SPSB2-iNOS inhibitory peptides?
SPSB2 (SPRY domain-containing SOCS box protein 2) is an adaptor protein for an E3 ubiquitin ligase complex that targets inducible nitric oxide synthase (iNOS) for proteasomal degradation. By binding to iNOS, SPSB2 facilitates its polyubiquitination, leading to decreased iNOS levels and subsequently, reduced nitric oxide (NO) production. SPSB2-iNOS inhibitory peptides are designed to disrupt this protein-protein interaction. By competitively binding to the SPRY domain of SPSB2, these peptides prevent the recruitment of iNOS to the E3 ligase complex. This inhibition results in a prolonged iNOS half-life, leading to sustained and elevated levels of NO production in stimulated cells, such as macrophages. This can enhance the cells' bactericidal and tumoricidal activities.[1][2]
Q2: What are the potential off-target effects of SPSB2-iNOS inhibitory peptides?
The primary off-target concern for SPSB2-iNOS inhibitory peptides is their potential interaction with other members of the SPSB protein family, namely SPSB1 and SPSB4. Like SPSB2, both SPSB1 and SPSB4 can interact with iNOS through a similar recognition motif and facilitate its degradation.[1] Given the sequence similarity within the SPRY domains of these proteins, peptides designed to bind to the iNOS-binding site of SPSB2 may also exhibit affinity for SPSB1 and SPSB4.
It is also theoretically possible for these peptides to interact with other proteins containing SPRY domains, although this is less likely if the peptide sequence is highly specific to the iNOS binding pocket on SPSB2. To mitigate and understand these effects, rigorous off-target screening is recommended.
Q3: How can I assess the potential off-target effects of my SPSB2-iNOS inhibitory peptide?
Several methods can be employed to screen for off-target binding of your peptide inhibitor:
-
Co-Immunoprecipitation (Co-IP) with other SPSB family members: Perform Co-IP experiments using lysates from cells expressing tagged versions of SPSB1 and SPSB4 in the presence of your inhibitory peptide. A reduction in the interaction between these SPSB proteins and iNOS would indicate off-target activity.
-
Proteome Microarrays: These arrays contain a large number of purified human proteins spotted onto a solid surface. Incubating a labeled version of your peptide with the microarray can identify novel protein interactions.
-
Kinase Profiling: Since a significant portion of the proteome consists of kinases, screening your peptide against a panel of kinases can rule out a major class of potential off-targets. Several commercial services offer kinase profiling.[1][2][3]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. By comparing the thermal stability of potential off-target proteins in the presence and absence of your peptide, you can identify unintended interactions.[4][5]
Q4: My peptide inhibitor is not showing any effect in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of efficacy in cell-based assays:
-
Peptide Solubility and Stability: Ensure your peptide is fully dissolved in a compatible buffer. Peptides can degrade over time, especially if subjected to repeated freeze-thaw cycles. It is advisable to aliquot peptide stocks and store them at -80°C.
-
Cell Permeability: Peptides, particularly those that are not modified for enhanced uptake, may have poor cell permeability. Consider using cell-penetrating peptide (CPP) conjugates or other delivery strategies if you suspect this is an issue.
-
Incorrect Peptide Concentration: The effective concentration in your cellular assay may be different from the in vitro binding affinity (Kd). It is crucial to perform a dose-response experiment to determine the optimal working concentration.
-
Experimental Controls: Ensure you have included appropriate positive and negative controls in your experiment to validate the assay itself.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with SPSB2-iNOS inhibitory peptides.
Troubleshooting Co-Immunoprecipitation (Co-IP) Experiments
| Problem | Possible Cause | Suggested Solution |
| Weak or No iNOS signal in the SPSB2 immunoprecipitate | Insufficient iNOS expression. | Ensure cells are adequately stimulated (e.g., with LPS and IFN-γ for macrophages) to induce high levels of iNOS expression. Confirm iNOS levels in the input lysate by Western blot. |
| Inefficient antibody for IP. | Use a validated IP-grade antibody for SPSB2. Test different antibodies if the problem persists. | |
| Disruption of the SPSB2-iNOS interaction during lysis. | Use a mild lysis buffer. Avoid harsh detergents and high salt concentrations that can disrupt protein-protein interactions. | |
| High background/non-specific binding | Insufficient washing. | Increase the number and duration of washes. Consider adding a low concentration of a mild detergent (e.g., 0.1% Tween-20) to the wash buffer. |
| Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. Block the beads with BSA before use. | |
| Inhibitory peptide does not reduce the SPSB2-iNOS interaction | Peptide concentration is too low. | Perform a dose-response experiment to find the optimal inhibitory concentration. |
| Peptide is not stable in the lysate. | Add protease inhibitors to your lysis buffer. Minimize the incubation time of the peptide in the lysate. |
Troubleshooting In Vitro Ubiquitination Assays
| Problem | Possible Cause | Suggested Solution |
| No polyubiquitination of iNOS observed | Inactive E1, E2, or E3 enzyme components. | Use freshly prepared or properly stored enzymes. Test the activity of each component individually if possible. |
| ATP has degraded. | Prepare fresh ATP solutions for each experiment. | |
| Incorrect buffer conditions. | Ensure the reaction buffer has the correct pH and contains necessary co-factors like MgCl2. | |
| High molecular weight smear is not iNOS-specific | Autoubiquitination of the E3 ligase. | Run a control reaction without the iNOS substrate to check for E3 ligase autoubiquitination. |
| Contaminating ubiquitin ligases in the iNOS source. | If using cell lysate as the source of iNOS, consider using purified recombinant iNOS. | |
| Inhibitory peptide does not block iNOS polyubiquitination | Peptide concentration is too low. | Titrate the peptide concentration to determine the IC50. |
| The observed ubiquitination is not mediated by SPSB2. | Ensure that the E3 ligase components in your assay are specific for the SPSB2-dependent pathway. |
III. Quantitative Data Summary
The following tables summarize the binding affinities of various SPSB2-iNOS inhibitory peptides. This data can help in selecting the appropriate peptide and concentration for your experiments.
Table 1: Binding Affinities of Selected SPSB2-iNOS Inhibitory Peptides
| Peptide | Type | Target | Kd (nM) | Reference |
| Wild-type iNOS peptide (Ac-KEEKDINNNVKKT-NH2) | Linear | SPSB2 | 13 | [1] |
| CP2 | Cyclic | SPSB2 | 21 | [6] |
| CP3 | Cyclic | SPSB2 | 7 | [3] |
IV. Experimental Protocols
This section provides detailed protocols for key experiments involving SPSB2-iNOS inhibitory peptides.
Protocol 1: Co-Immunoprecipitation to Assess Peptide Inhibition
Objective: To determine if a peptide inhibitor can disrupt the interaction between SPSB2 and iNOS in a cellular context.
Materials:
-
Cells expressing tagged SPSB2 (e.g., FLAG-SPSB2) and inducible iNOS (e.g., RAW 264.7 macrophages).
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease and phosphatase inhibitors).
-
Anti-FLAG antibody for immunoprecipitation.
-
Anti-iNOS antibody for Western blotting.
-
Protein A/G magnetic beads.
-
SPSB2-iNOS inhibitory peptide.
-
Negative control peptide (e.g., a scrambled version of the inhibitory peptide).
Procedure:
-
Cell Culture and Induction: Culture cells to ~80-90% confluency. Induce iNOS expression by treating the cells with appropriate stimuli (e.g., 100 ng/mL LPS and 10 ng/mL IFN-γ for 16-24 hours).
-
Peptide Treatment: Pre-treat the cells with the inhibitory peptide or control peptide at the desired concentration for 1-2 hours before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-FLAG antibody and incubate for 2-4 hours or overnight at 4°C.
-
Bead Incubation: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Analyze the eluates and input lysates by SDS-PAGE and Western blotting using an anti-iNOS antibody. A decrease in the amount of iNOS co-immunoprecipitated with FLAG-SPSB2 in the presence of the inhibitory peptide indicates successful disruption of the interaction.
Protocol 2: In Vitro Ubiquitination Assay
Objective: To determine if a peptide inhibitor can block the SPSB2-mediated polyubiquitination of iNOS in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a).
-
Recombinant E3 ligase components: Cullin5/Rbx2 and Elongin B/C.
-
Recombinant tagged SPSB2.
-
Source of iNOS (e.g., lysate from iNOS-expressing cells or purified recombinant iNOS).
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SPSB2-iNOS inhibitory peptide.
-
Negative control peptide.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 30 µL reaction would include:
-
Ubiquitination reaction buffer.
-
ATP (final concentration 2 mM).
-
Ubiquitin (final concentration ~5-10 µM).
-
E1 enzyme (~100 nM).
-
E2 enzyme (~500 nM).
-
E3 ligase components.
-
SPSB2.
-
iNOS source.
-
-
Inhibitor Addition: Add the inhibitory peptide or control peptide at various concentrations to the respective reaction tubes.
-
Initiate Reaction: Start the reaction by adding the iNOS source and incubate at 30-37°C for 60-90 minutes.
-
Stop Reaction: Terminate the reaction by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-iNOS antibody. A ladder of high molecular weight bands appearing above the iNOS band indicates polyubiquitination. A reduction in this ladder in the presence of the inhibitory peptide demonstrates its efficacy.
V. Visualizations
The following diagrams illustrate key pathways and experimental workflows.
Caption: SPSB2-iNOS signaling pathway and point of peptide inhibition.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Logical relationship of potential peptide off-target effects.
References
- 1. Kinase-Inhibitor Compound Profiling (KICP) Service [kinexus.ca]
- 2. Kinase-Inhibitor Activity Profiling (KICP) Service [kinexus.ca]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimizing concentration of SPSB2-iNOS peptide for cell culture
Welcome to the technical support center for the SPSB2-iNOS Peptide Inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and solutions to common issues that may be encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the SPSB2-iNOS Peptide Inhibitor?
The peptide is designed to competitively inhibit the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS).[1][2] Normally, SPSB2 acts as an adaptor protein for an E3 ubiquitin ligase complex, which targets iNOS for ubiquitination and subsequent proteasomal degradation.[1][3][4][5] By blocking this interaction, the peptide prevents iNOS degradation, leading to a prolonged iNOS half-life and sustained production of nitric oxide (NO).[2][4][6]
Q2: How should I reconstitute and store the lyophilized peptide?
For optimal stability, the lyophilized peptide should be stored at -20°C or -80°C.[7] To reconstitute, we recommend first dissolving the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[8] For long-term storage of the stock solution, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[7][8]
Q3: What is a recommended starting concentration range for my experiments?
A broad dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions. We suggest starting with a wide range of concentrations, for example, from 0.1 µM to 100 µM. A common approach is to use serial dilutions to test concentrations such as 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
Q4: Which cell types are suitable for experiments with this peptide?
This peptide is most effective in cell types that can be induced to express iNOS. Macrophages (e.g., RAW 264.7, bone marrow-derived macrophages) are excellent model systems as they robustly express iNOS upon stimulation with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[2][4] Other immune cells or cell lines that express iNOS in response to inflammatory stimuli may also be suitable.[9][10]
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
While most cell lines can tolerate DMSO concentrations up to 0.5%, it is best practice to keep the final concentration in your culture medium at or below 0.1% to minimize potential cytotoxicity.[11] Always include a "vehicle control" in your experimental setup. This control should contain the same final concentration of DMSO as your highest peptide dose, but without the peptide itself.[8][11]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Issue Observed | Common Cause | Recommended Solution |
| No Effect or Lower-Than-Expected Activity | Peptide Degradation: Peptides can be degraded by proteases in serum or by repeated freeze-thaw cycles.[7][12] | • Use fresh, single-use aliquots for each experiment.[8] • Consider reducing serum concentration during treatment, if your cells can tolerate it.[13] • Minimize the time the peptide is in the incubator. |
| Poor Solubility/Aggregation: The peptide may have precipitated out of the culture medium, reducing its effective concentration.[7][8] | • Ensure the peptide is fully dissolved in the DMSO stock before diluting into aqueous media. Gentle vortexing or sonication can help.[8] • Prepare working dilutions fresh for each experiment. | |
| Sub-optimal Concentration: The concentrations tested may be too low to elicit a biological response. | • Perform a broad dose-response experiment with a higher concentration range (e.g., up to 200 µM).[8] | |
| Insufficient iNOS Induction: The cells may not be expressing enough iNOS for the peptide's effect to be measurable. | • Confirm that your iNOS induction protocol (e.g., LPS/IFN-γ treatment) is working by measuring NO production (e.g., via Griess assay) in a positive control group (induced cells without peptide). | |
| High Cytotoxicity | Peptide is Inherently Toxic at High Concentrations: All compounds can be toxic at a certain threshold. | • Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assay to determine the toxic threshold.[8] • Select a concentration for future experiments that is well below this toxic level. |
| High Solvent Concentration: The final concentration of DMSO in the culture medium may be too high for your cells.[11] | • Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[11] • Always run a vehicle control (media + DMSO) to assess solvent toxicity. | |
| Contaminants from Synthesis: Residuals from peptide synthesis, such as trifluoroacetic acid (TFA), can sometimes be cytotoxic.[7] | • If toxicity is observed even at low peptide and DMSO concentrations, consider using a higher purity grade of the peptide or one that has undergone TFA removal. | |
| Inconsistent Results Between Experiments | Repeated Freeze-Thaw Cycles: Aliquots of the peptide stock solution were frozen and thawed multiple times.[7] | • Prepare and use single-use aliquots of the peptide stock. |
| Cell Plating Variability: Inconsistent cell seeding density or health can lead to variable results. | • Ensure a consistent cell number is seeded in each well. • Only use cells that are healthy and in the logarithmic growth phase. | |
| Peptide Aggregation: The peptide may be aggregating over time in the diluted working solutions. | • Prepare fresh dilutions from the DMSO stock immediately before each experiment. |
Data Presentation: Example Dose-Response Experiment
The following tables summarize example data from an experiment to determine the optimal concentration of the SPSB2-iNOS peptide inhibitor in LPS/IFN-γ-stimulated macrophages.
Table 1: Effect of SPSB2-iNOS Peptide on Nitric Oxide Production
| Peptide Conc. (µM) | Vehicle (DMSO) Conc. | Nitrite Conc. in Media (µM) (Mean ± SD) | % Increase in NO Production (vs. Induced Control) |
| 0 (Uninduced) | 0.1% | 1.5 ± 0.3 | N/A |
| 0 (Induced Control) | 0.1% | 25.4 ± 2.1 | 0% |
| 1 | 0.1% | 28.1 ± 2.5 | 10.6% |
| 5 | 0.1% | 35.9 ± 3.0 | 41.3% |
| 10 | 0.1% | 48.2 ± 3.8 | 89.8% |
| 25 | 0.1% | 55.1 ± 4.5 | 116.9% |
| 50 | 0.1% | 56.2 ± 4.8 | 121.3% |
| 100 | 0.1% | 45.3 ± 6.2 | 78.3% |
Table 2: Effect of SPSB2-iNOS Peptide on Cell Viability (MTT Assay)
| Peptide Conc. (µM) | Vehicle (DMSO) Conc. | Cell Viability (% of Untreated Control) (Mean ± SD) |
| 0 (Untreated) | 0% | 100 ± 5.1 |
| 0 (Vehicle Control) | 0.1% | 98.5 ± 4.8 |
| 1 | 0.1% | 99.1 ± 5.3 |
| 5 | 0.1% | 97.6 ± 4.9 |
| 10 | 0.1% | 98.2 ± 5.0 |
| 25 | 0.1% | 95.4 ± 5.5 |
| 50 | 0.1% | 88.7 ± 6.1 |
| 100 | 0.1% | 65.3 ± 8.2 |
Experimental Protocols
Protocol 1: Determining Optimal Peptide Concentration using Griess Assay and MTT Assay
This protocol provides a framework for assessing the dose-response of the SPSB2-iNOS peptide inhibitor on nitric oxide production and cell viability.
Materials:
-
Your chosen cell line (e.g., RAW 264.7 macrophages)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
SPSB2-iNOS Peptide Inhibitor stock solution (e.g., 10 mM in DMSO)
-
iNOS inducing agents (e.g., LPS and IFN-γ)
-
Griess Reagent Kit
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
Part A: Cell Treatment
-
Cell Seeding: Seed cells in two 96-well plates at an optimal density (e.g., 5 x 10⁴ cells/well in 100 µL of medium). Incubate for 24 hours to allow for attachment. One plate will be for the Griess Assay, the other for the MTT Assay.
-
Peptide Preparation: Prepare 2X final concentrations of the peptide by serially diluting the stock solution in complete culture medium.
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 50 µL of medium containing the iNOS inducing agents (e.g., LPS/IFN-γ).
-
Add 50 µL of the 2X peptide dilutions to the appropriate wells.
-
Include "vehicle control" wells (medium with inducing agents and the same DMSO concentration as the highest peptide dose) and "untreated control" wells (medium only).
-
-
Incubation: Incubate the plates for your desired time period (e.g., 24 hours) at 37°C in a CO₂ incubator.
Part B: Griess Assay for Nitrite Measurement
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well of the first plate and transfer to a new flat-bottom 96-well plate.
-
Add the Griess reagents to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (usually 10-15 minutes) at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
Part C: MTT Assay for Cell Viability
-
After collecting the supernatant for the Griess assay, proceed with the cell plate used for treatment.
-
Carefully remove the remaining medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
Caption: SPSB2-mediated degradation of iNOS and the inhibitory action of the peptide.
Caption: Workflow for determining the optimal peptide concentration.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. lifetein.com [lifetein.com]
- 12. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
troubleshooting low yield in SPSB2-iNOS cyclic peptide synthesis
Welcome to the technical support center for the synthesis of SPSB2-iNOS inhibitory cyclic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for common challenges encountered during the synthesis, cyclization, and purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is the significance of synthesizing cyclic peptides targeting the SPSB2-iNOS interaction?
A1: SPSB2 (SPRY domain-containing SOCS box protein 2) is a key protein involved in the proteasomal degradation of inducible nitric oxide synthase (iNOS). By inhibiting the interaction between SPSB2 and iNOS, the lifetime of iNOS is prolonged, enhancing its ability to produce nitric oxide (NO). This is a promising therapeutic strategy for combating persistent pathogens.[1] Cyclic peptides are advantageous as they offer increased stability and resistance to enzymatic degradation compared to their linear counterparts.[2]
Q2: What are the major challenges leading to low yield in the synthesis of SPSB2-iNOS cyclic peptides?
A2: The primary challenges include:
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering reaction kinetics.[3][4][5][6]
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group leads to truncated sequences.[7][8]
-
Difficult Coupling Steps: Steric hindrance and secondary structure formation can prevent efficient amino acid coupling.[9]
-
Side Reactions: Undesired chemical modifications can occur during synthesis, cyclization, and cleavage.[10][11][12][13]
-
Poor Cyclization Efficiency: Intermolecular reactions (dimerization/oligomerization) can compete with the desired intramolecular cyclization.[14][15]
-
Difficult Purification: The crude peptide mixture can be complex, making isolation of the desired cyclic product challenging.[16][17]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of SPSB2-iNOS cyclic peptides.
Problem 1: Low Yield of Linear Peptide After Solid-Phase Synthesis
Symptoms:
-
Low overall crude peptide yield after cleavage from the resin.
-
LC-MS analysis of the crude product shows a complex mixture with many deletion or truncated sequences.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Peptide Aggregation | Use a low-loading resin (0.1-0.3 mmol/g).[18] Incorporate pseudo-proline dipeptides or use a backbone protecting group like Hmb or Dmb.[6] Use aggregation-disrupting solvents like DMSO.[3][19] | Lower resin loading increases the distance between peptide chains, reducing inter-chain interactions.[18] These strategies disrupt the secondary structures that lead to aggregation.[6] |
| Incomplete Fmoc Deprotection | Extend the deprotection time or perform a double deprotection step.[7] Use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution (e.g., 2% DBU/2% piperidine in DMF). | Difficult sequences may require more stringent conditions for complete Fmoc removal. DBU is a stronger, non-nucleophilic base that can improve deprotection efficiency.[8] |
| Inefficient Amino Acid Coupling | Use a more potent coupling reagent such as HATU or HCTU. Perform a double coupling for hindered amino acids.[9] Increase the concentration of the amino acid and coupling reagents.[9] Monitor coupling completion with a colorimetric test (e.g., Kaiser test).[7] | High-reactivity reagents can overcome steric hindrance. Repeating the coupling step ensures higher efficiency for difficult residues.[9] Higher concentrations drive the reaction forward.[9] Real-time monitoring confirms the completion of each step.[20][21][22][23] |
| Poor Resin Swelling | Choose a resin with good swelling properties in your chosen solvent (e.g., PEG-PS resin).[24][25] Ensure adequate swelling time before starting the synthesis.[26] | Proper resin swelling is crucial for reagent accessibility to the growing peptide chains.[25] |
Problem 2: Low Yield of Cyclic Peptide After Cyclization
Symptoms:
-
LC-MS analysis shows a significant amount of unreacted linear peptide.
-
The major byproducts are high molecular weight species (dimers, oligomers).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Intermolecular Reactions (Dimerization/Oligomerization) | Perform the cyclization at high dilution (0.1-1 mM).[14][15] Use a syringe pump for slow addition of the linear peptide to the reaction mixture. Consider on-resin cyclization.[27] | High dilution favors intramolecular reactions over intermolecular ones.[14][15] On-resin cyclization takes advantage of the "pseudo-dilution" effect of the solid support.[27] |
| Unfavorable Peptide Conformation | Introduce turn-inducing residues (e.g., Pro, D-amino acids) near the cyclization site in the peptide design. Screen different solvents and temperatures for the cyclization reaction. | These residues can pre-organize the linear peptide into a conformation that is more favorable for cyclization.[14] The solvent and temperature can significantly influence peptide conformation. |
| Inefficient Cyclization Reagents | Screen different coupling reagents for the cyclization step (e.g., HATU, TBTU, COMU).[14][27] | The optimal coupling reagent can be sequence-dependent.[14] |
| Aspartimide Formation | If your sequence contains Asp, use protecting groups on the Asp side chain that are more robust to imide formation, especially if followed by Gly, Ser, or Asn.[14] | This common side reaction leads to a mixture of byproducts and reduces the yield of the desired cyclic peptide.[14] |
Problem 3: Difficulty in Purifying the Cyclic Peptide
Symptoms:
-
Co-elution of the desired cyclic peptide with impurities during RP-HPLC.
-
Low recovery of the purified peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Complex Crude Mixture | Optimize the synthesis and cyclization steps to minimize byproduct formation. Use an orthogonal purification step before RP-HPLC, such as ion-exchange chromatography.[28] | A cleaner crude product simplifies the purification process.[16] An initial purification step can remove impurities with different properties, improving the efficiency of the final RP-HPLC.[28] |
| Poor Solubility of the Peptide | Screen different solvent systems for purification.[16] | The solubility of the cyclic peptide can vary significantly depending on its sequence and conformation. |
| Suboptimal HPLC Conditions | Develop a purification method using analytical HPLC before scaling up to preparative HPLC.[29] Experiment with different C18 columns, mobile phase modifiers (e.g., TFA, formic acid), and gradients.[16][17] | Methodical optimization of HPLC parameters is crucial for achieving good separation and recovery.[17][29] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Selection and Swelling:
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Repeat the treatment once more.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.[7] If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours.[30]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.[30]
-
Protocol 2: On-Resin Cyclization
-
Selective Deprotection:
-
After assembling the linear peptide, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., removing Alloc/Aloc protecting groups for lactam bridge formation).
-
-
Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Allow the reaction to proceed for 4-24 hours.
-
Monitor the cyclization progress by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Final Cleavage:
-
Once cyclization is complete, wash the resin and proceed with the final cleavage and deprotection as described in Protocol 1.
-
Visualizations
Caption: Workflow for SPSB2-iNOS cyclic peptide synthesis.
Caption: Troubleshooting logic for low yield in cyclic peptide synthesis.
Caption: SPSB2-iNOS signaling pathway and point of inhibition.
References
- 1. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. jpt.com [jpt.com]
- 16. bachem.com [bachem.com]
- 17. youtube.com [youtube.com]
- 18. biotage.com [biotage.com]
- 19. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. s4science.at [s4science.at]
- 21. ias.ac.in [ias.ac.in]
- 22. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 23. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 24. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 25. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. peptide.com [peptide.com]
- 27. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-works.com [bio-works.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
aggregation problems with concentrated SPSB2-iNOS peptide solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues encountered with concentrated peptide solutions used in SPSB2-iNOS interaction studies. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the SPSB2-iNOS interaction?
A1: The SPRY domain-containing SOCS box protein 2 (SPSB2) is a crucial negative regulator of inducible nitric oxide synthase (iNOS).[1][2] SPSB2 acts as an adaptor protein, recruiting an E3 ubiquitin ligase complex to iNOS, which leads to its polyubiquitination and subsequent degradation by the proteasome.[1][3][4] This process controls the lifetime of iNOS and modulates the production of nitric oxide (NO), a key molecule in the host's innate immune response against pathogens.[1][2] Inhibiting the SPSB2-iNOS interaction could prolong the activity of iNOS, potentially enhancing the killing of persistent pathogens.[2][5]
Q2: I've synthesized a peptide based on the iNOS N-terminal binding motif. Why is it forming a precipitate in my concentrated stock solution?
A2: Peptides, particularly those with specific sequences, have an inherent propensity to self-assemble and form aggregates. This is a common issue in peptide chemistry and can be influenced by several factors including high peptide concentration, the amino acid sequence (especially hydrophobic residues), pH, ionic strength, and temperature.[6][7] The formation of these aggregates can lead to insolubility and precipitation.
Q3: What are the primary causes of peptide aggregation?
A3: Peptide aggregation is primarily driven by intermolecular interactions that stabilize the aggregated state over the soluble, monomeric state. Key causes include:
-
High Concentration: Increased proximity of peptide molecules raises the likelihood of aggregation.[6][8]
-
Hydrophobic Interactions: Peptides with exposed hydrophobic regions tend to aggregate to minimize contact with the aqueous solvent.[7]
-
Suboptimal Buffer Conditions: If the buffer pH is close to the peptide's isoelectric point (pI), the net charge is near zero, reducing electrostatic repulsion and promoting aggregation.[8]
-
Environmental Stress: Extreme temperatures or repeated freeze-thaw cycles can destabilize peptides and lead to aggregation.[6][8]
-
Oxidation: Cysteine residues can form non-native disulfide bonds, leading to covalent aggregation.[6]
Q4: Can aggregation affect the results of my binding assays?
A4: Absolutely. The presence of aggregates can lead to significant artifacts and inconsistent results in biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[9] Aggregation reduces the concentration of active, monomeric peptide in solution, leading to inaccurate measurements of binding affinity and stoichiometry.[9] It is crucial to ensure your peptide solution is monomeric before conducting experiments.[6]
Troubleshooting Guide for Aggregation Problems
Problem: My iNOS-derived peptide is insoluble or forms visible aggregates upon reconstitution.
Potential Causes & Solutions
-
Check the Sequence: The iNOS N-terminal region contains the "DINNN" motif, which is critical for binding to SPSB2.[5][10] While essential for binding, certain flanking sequences may increase aggregation propensity. Use prediction tools to identify potential aggregation-prone regions (APRs).[7]
-
Optimize Buffer Conditions:
-
pH: Adjust the buffer pH to be at least one unit away from the peptide's calculated isoelectric point (pI) to increase net charge and electrostatic repulsion.[6][8]
-
Ionic Strength: Systematically vary the salt concentration (e.g., NaCl, KCl). Changes in ionic strength can affect electrostatic interactions that may be causing aggregation.[8][9]
-
-
Modify Temperature: Some proteins and peptides are more stable at lower temperatures (e.g., 4°C), while others may benefit from brief, gentle warming to break up aggregates.[6][8] However, be cautious as high temperatures can also induce aggregation.[6] For long-term storage, flash-freezing and storing at -80°C with a cryoprotectant like glycerol is often recommended over storage at 4°C.[8]
-
Use Solubility-Enhancing Additives:
-
Reducing Agents: If your peptide contains cysteine residues, add a reducing agent like DTT, TCEP, or ß-mercaptoethanol to your buffers to prevent disulfide bond formation.[6][8][9]
-
Amino Acids: Adding a mixture of arginine and glutamate can improve solubility by binding to charged and hydrophobic patches on the peptide.[8][9]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween 20 or CHAPS can help solubilize aggregates without denaturing the peptide.[8][9]
-
Below is a logical workflow to troubleshoot peptide aggregation issues.
// Connections start -> seq_check [label="Is sequence prone\nto aggregation?"]; start -> pi_calc; pi_calc -> buffer_ph [label="Optimize buffer"]; buffer_ph -> ionic_strength [label="Still aggregating?"]; ionic_strength -> additives [label="Still aggregating?"]; additives -> solubility_check; solubility_check -> sec [label="Soluble?"]; solubility_check -> buffer_ph [label="No, re-optimize", style=dashed, color="#5F6368"]; sec -> end_success [label="Monomeric?"]; sec -> additives [label="No, re-optimize", style=dashed, color="#5F6368"]; }
Caption: Troubleshooting workflow for peptide aggregation.Quantitative Data Summary
The binding affinity of various iNOS-derived peptides to the SPSB2 SPRY domain has been measured, providing insights into key residues for the interaction.
Table 1: Binding Affinities of iNOS Peptides to SPSB2 SPRY Domain
| Peptide (murine iNOS residues 19-31) | Mutation | Binding Affinity (Kd) | Method | Reference |
|---|---|---|---|---|
| Wild-type | None | 13 nM | ITC | [1] |
| Mutant | D23A | > 100 µM | ITC | [1] |
| Mutant | I24A | 1.1 µM | ITC | [1] |
| Mutant | N25A | > 100 µM | ITC | [1] |
| Mutant | N26A | 2.5 µM | ITC | [1] |
| Mutant | N27A | > 100 µM | ITC | [1] |
| Wild-type | None (Y120A-SPSB2) | ~65 µM | ITC |[11] |
Data sourced from Isothermal Titration Calorimetry (ITC) experiments.
Table 2: Binding Affinities of Cyclic Peptide Inhibitors to SPSB2
| Peptide Inhibitor | Binding Affinity (Kd) | Method | Reference |
|---|---|---|---|
| cR7 | 103 ± 16 nM | ITC | [12] |
| cR9 | 308 ± 51 nM | ITC | [12] |
| iNOS peptide | 0.8 ± 0.1 nM | SPR | [13] |
| SPSB2-iNOS inhibitory cyclic peptide-3 | 7 nM | - |[14] |
Signaling Pathway and Experimental Workflows
SPSB2-Mediated iNOS Degradation Pathway
SPSB2 is an adaptor protein that connects iNOS to the Cullin5-Rbx2 E3 ubiquitin ligase complex, leading to its degradation.
// Nodes Induction [label="Pathogen/Cytokine\nStimulation\n(LPS, IFN-γ)", fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS [label="iNOS\n(Inducible Nitric\nOxide Synthase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPSB2 [label="SPSB2", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="E3 Ubiquitin Ligase Complex\n(Cullin5, Rbx2, Elongins B/C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub [label="Polyubiquitination", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)\nProduction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges Induction -> iNOS [label="Induces Expression"]; iNOS -> NO [label="Generates"]; SPSB2 -> iNOS [label="Binds to\nN-terminus"]; SPSB2 -> Complex [label="Recruits"]; Complex -> iNOS [label="Targets"]; iNOS -> Ub [label="Gets Ubiquitinated"]; Ub -> Proteasome [label="Targets for"]; Proteasome -> iNOS [style=dashed, arrowhead=tee, label="Degrades"]; }
Caption: SPSB2-mediated ubiquitination and degradation of iNOS.Key Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This protocol provides a general method for detecting the formation of amyloid-like fibrillar aggregates.
-
Materials:
-
Purified, monomeric peptide of interest
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
-
-
Methodology:
-
Preparation: Prepare a stock solution of your peptide in the desired assay buffer. Ensure the initial solution is monomeric, for example, by pre-treating with size-exclusion chromatography (SEC).[6]
-
Assay Setup: In each well of the 96-well plate, add your peptide solution to the desired final concentration. Add ThT to a final concentration of ~10-20 µM. Include a buffer-only control with ThT.[6]
-
Incubation and Measurement: Incubate the plate in the fluorometer, typically at 37°C. Set the instrument to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. Brief shaking before each read is recommended to ensure homogeneity.[6]
-
Data Analysis: Subtract the fluorescence of the buffer-only control from all readings. Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of ThT-binding aggregates.[6]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol is adapted from studies measuring the SPSB2-iNOS peptide interaction.[11]
-
Materials:
-
Purified SPSB2 SPRY domain protein (e.g., residues 12-224)
-
Synthesized iNOS-derived peptide
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)[12]
-
Isothermal Titration Calorimeter
-
-
Methodology:
-
Sample Preparation: Dialyze both the SPSB2 protein and the peptide against the same ITC buffer to minimize buffer mismatch effects. Degas samples before use.
-
Concentrations: Typically, the protein in the cell is at a concentration of 5-10 µM, and the peptide in the syringe is at a 10-fold higher concentration (50-100 µM).[11]
-
ITC Experiment: Equilibrate the instrument at the desired temperature (e.g., 25°C).[12] Perform a series of small injections (e.g., 2-3 µL) of the peptide solution into the protein-containing cell, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat changes for each injection. Fit the resulting binding isotherm to a suitable model (e.g., "one set of sites") using the manufacturer's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11]
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol demonstrates the SPSB2-dependent ubiquitination of iNOS.[1]
-
Materials:
-
Source of iNOS (e.g., lysate from LPS/IFN-γ stimulated Spsb2-/- macrophages)
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), Cullin5, Rbx2
-
Recombinant trimeric SPSB2/elongin BC complex
-
Ubiquitin
-
ATP regeneration system
-
Ubiquitination buffer
-
-
Methodology:
-
Reaction Setup: Combine the iNOS source, E1, E2, Cullin5, Rbx2, SPSB2 complex, ubiquitin, and ATP in the ubiquitination buffer.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-iNOS antibody. A high-molecular-weight smear or laddering pattern for iNOS indicates successful polyubiquitination.
-
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stabilizing SPSB2-iNOS Inhibitory Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SPSB2-iNOS inhibitory peptides. The focus is on minimizing proteolytic degradation to enhance experimental success and therapeutic potential.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid loss of peptide activity in cell culture.
-
Question: My SPSB2-iNOS inhibitory peptide is losing its activity much faster than expected in my cell culture experiments. What could be the cause and how can I fix it?
-
Answer: Rapid loss of activity in cell culture is often due to degradation by proteases present in the culture medium, particularly in the presence of serum, or released by the cells themselves. Here are some potential causes and troubleshooting steps:
-
Protease contamination: Fetal bovine serum (FBS) is a common source of proteases.
-
Recommendation: Reduce the serum concentration if your cells can tolerate it, or use a serum-free medium. Heat-inactivating the serum may also reduce protease activity.
-
-
Cellular proteases: Cells can release proteases into the medium.
-
Recommendation: Consider using a protease inhibitor cocktail in your cell culture medium. Ensure the cocktail is compatible with your cell type and experimental goals.
-
-
Peptide instability: The peptide itself may be inherently unstable.
-
Recommendation: Refer to the FAQ section for strategies to improve peptide stability, such as terminal modifications or the incorporation of non-natural amino acids.
-
-
Issue 2: Significant peptide degradation during purification.
-
Question: I'm observing multiple peaks on my HPLC chromatogram after purification, suggesting my SPSB2-iNOS inhibitory peptide is being degraded. How can I minimize this?
-
Answer: Degradation during purification is a common challenge. Here are some strategies to mitigate this issue:
-
Work at low temperatures: Protease activity is significantly reduced at lower temperatures. Perform all purification steps at 4°C if possible.
-
Use protease inhibitors: Add a protease inhibitor cocktail to your buffers during the purification process.
-
Minimize purification time: The longer the peptide is in solution, the more susceptible it is to degradation. Streamline your purification protocol to reduce the overall time.
-
pH control: Maintain an optimal pH for your peptide's stability throughout the purification process. Peptides are generally more stable at a slightly acidic pH.
-
Issue 3: Poor in vivo bioavailability of the peptide.
-
Question: My in vivo studies are showing poor bioavailability and a short half-life for my SPSB2-iNOS inhibitory peptide. Could protease degradation be the primary reason?
-
Answer: Yes, rapid degradation by proteases in the bloodstream and tissues is a major contributor to the poor bioavailability of therapeutic peptides. Addressing this is crucial for in vivo applications.
-
Chemical Modifications: Consider synthesizing peptide analogs with enhanced stability. Strategies include:
-
N-terminal acetylation and C-terminal amidation: These modifications can protect against exopeptidases.[1]
-
D-amino acid substitution: Replacing L-amino acids with their D-enantiomers can significantly increase resistance to proteolysis.[2]
-
Cyclization: This can improve stability by making the peptide less flexible and accessible to proteases.[3]
-
-
Formulation Strategies:
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about SPSB2-iNOS inhibitory peptides and their stability.
-
Question: What is the mechanism of action for SPSB2-iNOS inhibitory peptides?
-
Answer: Inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), a key molecule in the immune response against pathogens.[4][5] The protein SPSB2 (SPRY domain-containing SOCS box protein 2) acts as a negative regulator of iNOS by targeting it for proteasomal degradation.[6][7][8] SPSB2-iNOS inhibitory peptides are designed to block the interaction between SPSB2 and iNOS, thereby preventing iNOS degradation and prolonging its NO-producing activity.[7][9] This can enhance the killing of intracellular pathogens.[6][8]
-
Question: What are the most common strategies to increase the proteolytic stability of my SPSB2-iNOS inhibitory peptide?
-
Answer: Several strategies can be employed to enhance peptide stability:
-
Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can prevent degradation by aminopeptidases and carboxypeptidases, respectively.[1][10]
-
Incorporate Non-natural Amino Acids: Substituting standard L-amino acids with D-amino acids or other non-natural amino acids can make the peptide unrecognizable to many proteases.[2]
-
Peptide Cyclization: Creating a cyclic version of the peptide can increase its rigidity and resistance to proteases.[3]
-
PEGylation: Covalently attaching PEG chains can increase the peptide's hydrodynamic radius, which helps to protect it from enzymatic degradation and renal clearance.[1]
-
Hydrocarbon Stapling: This technique can be used to lock the peptide into its bioactive alpha-helical conformation, which can improve stability.[2]
-
-
Question: How can I assess the stability of my SPSB2-iNOS inhibitory peptide in vitro?
-
Answer: A common method is to perform a plasma stability assay. This involves incubating the peptide in plasma or serum and monitoring its degradation over time using techniques like HPLC or LC-MS.[11][12]
Experimental Protocol: In Vitro Plasma Stability Assay
-
Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer to create a stock solution.
-
Thaw plasma (e.g., human, mouse) on ice. Centrifuge to remove any precipitates.
-
Pre-warm the plasma to 37°C.
-
-
Incubation:
-
Add the peptide stock solution to the pre-warmed plasma to a final desired concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
-
Quenching and Protein Precipitation:
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the peptide's half-life (t½) in plasma.
-
-
-
Question: What are the best practices for storing and handling SPSB2-iNOS inhibitory peptides?
-
Answer: Proper storage and handling are critical to prevent degradation.
-
Storage:
-
Handling:
-
Allow lyophilized peptides to equilibrate to room temperature before opening the vial to prevent condensation.
-
Use sterile, high-purity solvents and buffers for reconstitution.
-
For peptides prone to oxidation, consider using buffers that have been degassed.[13]
-
-
Data Presentation
Summarize quantitative data from stability assays in a clear and structured table for easy comparison.
Table 1: In Vitro Plasma Stability of Modified SPSB2-iNOS Inhibitory Peptides
| Peptide ID | Modification | Half-life (t½) in Human Plasma (min) |
| SPSB2-iNOS-WT | None (Wild-Type) | 15 |
| SPSB2-iNOS-Ac-Am | N-terminal Acetylation, C-terminal Amidation | 60 |
| SPSB2-iNOS-D-Ala | D-Alanine substitution at position 5 | 180 |
| SPSB2-iNOS-Cyclic | Head-to-tail cyclization | > 480 |
| SPSB2-iNOS-PEG | PEGylated (20 kDa) | > 720 |
Visualizations
Signaling Pathway
Caption: SPSB2-iNOS signaling pathway and the inhibitory action of the peptide.
Experimental Workflow
Caption: Workflow for an in vitro peptide plasma stability assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting peptide degradation issues.
References
- 1. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 5. Regulation of iNOS function and cellular redox state by macrophage Gch1 reveals specific requirements for tetrahydrobiopterin in NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
Validation & Comparative
Validating SPSB2-iNOS Inhibitory Cyclic Peptides in Macrophage Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various cyclic peptides designed to inhibit the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). The inhibition of this protein-protein interaction is a promising strategy for prolonging the activity of iNOS, a key enzyme in the innate immune response, thereby enhancing the clearance of pathogens. This document details the experimental validation of these inhibitory peptides in macrophage lysates, presenting quantitative data, experimental protocols, and key signaling pathway information.
Introduction to the SPSB2-iNOS Interaction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in macrophages that produces nitric oxide (NO), a potent antimicrobial and signaling molecule. The lifetime and activity of iNOS are tightly regulated. One key regulatory mechanism is through the ubiquitin-proteasome system, where SPSB2 acts as an E3 ubiquitin ligase adaptor protein. SPSB2 binds to the N-terminal region of iNOS, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][2] By inhibiting the SPSB2-iNOS interaction, the degradation of iNOS can be prevented, leading to sustained NO production and an enhanced macrophage-mediated immune response.[1][2]
Comparative Analysis of SPSB2-iNOS Inhibitory Cyclic Peptides
A series of cyclic peptides have been developed to block the SPSB2-iNOS interaction. Their efficacy is primarily evaluated based on their binding affinity to SPSB2 and their ability to displace iNOS from SPSB2 in a cellular context. The following table summarizes the quantitative data for several of these inhibitory peptides.
| Peptide ID | Sequence/Description | Binding Affinity (Kd) to SPSB2 | Key Features |
| CP1 | Thioether-bridged cyclic peptide containing the DINNN motif | Low nanomolar | Redox-stable analogue.[3] |
| CP2 | Lactam-bridge-cyclized peptide c[WDINNNβA]-NH2 | 21 nM[4] | Reduction-resistant and oxidatively stable.[4] |
| CP3 | Pentapeptide with a reduced macrocycle ring size | 7 nM[5][6] | Greater affinity and potency compared to CP1 and CP2.[5][6] |
| cR7 | cyclo(RGDINNN) | ~103 nM (6.5-fold higher affinity than cR8)[7] | Contains RGD motif for potential targeted delivery. Strongest inhibition observed among cR7, cR8, and cR9.[7] |
| cR8 | cyclo(RGDINNNV) | 671 ± 109 nM[7] | Contains RGD motif. Moderate affinity.[7] |
| cR9 | cyclo(RGDINNNVE) | ~335 nM (2-fold higher affinity than cR8)[7] | Contains RGD motif.[7] |
Experimental Validation Protocols
The validation of these inhibitory peptides in macrophage lysates typically involves two key experiments: a co-immunoprecipitation assay to demonstrate the disruption of the SPSB2-iNOS interaction and a Griess assay to measure the downstream effect on nitric oxide production.
Co-Immunoprecipitation and Western Blotting
This experiment aims to demonstrate that the inhibitory peptide can effectively displace full-length iNOS from binding to SPSB2 in macrophage lysates.
Protocol:
-
Cell Culture and Lysis:
-
Culture RAW 264.7 macrophages or bone marrow-derived macrophages (BMDMs).
-
Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.[7]
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for SPSB2.
-
In parallel, incubate lysates with varying concentrations of the inhibitory cyclic peptide. A negative control with a scrambled peptide or vehicle should be included.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.[8][9]
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against both iNOS and SPSB2 to detect the co-immunoprecipitated proteins.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Expected Outcome: In the presence of an effective inhibitory peptide, the amount of iNOS co-immunoprecipitated with SPSB2 will be significantly reduced in a dose-dependent manner.
Nitric Oxide Measurement (Griess Assay)
This assay quantifies the amount of nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant, providing an indirect measure of iNOS activity.[10][11][12]
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate.
-
Stimulate the cells with LPS/IFN-γ to induce iNOS expression.
-
Treat the cells with different concentrations of the SPSB2-iNOS inhibitory cyclic peptide.
-
-
Sample Collection:
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.[11]
-
-
Griess Reaction:
-
Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the culture supernatant in a new 96-well plate.[10]
-
Incubate at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.
-
-
Measurement:
Expected Outcome: Treatment with an effective inhibitory peptide will lead to a dose-dependent increase in nitrite concentration in the culture medium, indicating enhanced and prolonged iNOS activity.
Signaling and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: SPSB2-iNOS signaling pathway and point of inhibition.
Caption: Co-Immunoprecipitation experimental workflow.
Conclusion
The validation of SPSB2-iNOS inhibitory cyclic peptides in macrophage lysates is a critical step in the development of novel therapeutics for infectious diseases. The data presented in this guide demonstrate that several cyclic peptides can effectively disrupt the SPSB2-iNOS interaction, leading to increased nitric oxide production. The experimental protocols provided offer a framework for the continued evaluation and comparison of these and other potential inhibitors. The ongoing development of more potent and stable inhibitors, such as CP3 and cR7, holds significant promise for enhancing the innate immune response against a variety of pathogens.
References
- 1. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SPSB2-iNOS Cyclic Peptide Analogues: CP1, CP2, and CP3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three cyclic peptide analogues—CP1, CP2, and CP3—designed as inhibitors of the SPSB2-iNOS protein-protein interaction. By preventing the SPSB2-mediated proteasomal degradation of inducible nitric oxide synthase (iNOS), these inhibitors aim to prolong iNOS activity, thereby enhancing nitric oxide (NO) production for potential therapeutic applications, including the treatment of chronic infections.
Performance and Properties
Table 1: Comparison of SPSB2-iNOS Cyclic Peptide Analogues
| Parameter | CP1 | CP2 | CP3 |
| Structure | Thioether-bridged cyclic peptide | Lactam-bridged cyclic peptide | Hydrocarbon-stapled cyclic pentapeptide |
| Binding Affinity (Kd to SPSB2) | 31 nM[1] | 21 nM[1] | 7 nM[2][3][4][5] |
| Cellular Activity (iNOS Displacement) | Efficiently displaces full-length iNOS from SPSB2 in macrophage cell lysates[1][6][7][8] | Efficiently displaces full-length iNOS from SPSB2 in macrophage cell lysates[1][6][7][8] | Strongly inhibits the SPSB2–iNOS interaction in macrophage cell lysates[2][3][4][5] |
| Nitric Oxide Production | Expected to elevate NO production[9] | Expected to elevate NO production[9] | Expected to elevate NO production[9] |
| Stability | Redox-stable[1][6][7][8] | Redox-stable[1][6][7][8] | Designed for improved conformational stability |
Signaling Pathway and Mechanism of Action
The SPSB2 protein is a key negative regulator of iNOS. It acts as an adaptor protein, recruiting an E3 ubiquitin ligase complex that polyubiquitinates iNOS, marking it for degradation by the proteasome. This process effectively terminates the production of nitric oxide. The cyclic peptide inhibitors, CP1, CP2, and CP3, are designed to mimic the endogenous binding motif of iNOS that is recognized by the SPRY domain of SPSB2. By competitively binding to this site, the peptides block the SPSB2-iNOS interaction, thereby preventing iNOS ubiquitination and degradation. This leads to a prolonged intracellular lifetime of iNOS and, consequently, sustained production of nitric oxide.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize and compare these cyclic peptide analogues are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance (SPR) is utilized to measure the binding kinetics and affinity (Kd) between the cyclic peptides and the SPSB2 protein.
Methodology:
-
Immobilization: Recombinant SPSB2 protein is typically immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Analyte Injection: A series of concentrations of the cyclic peptide (analyte) in a running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) are injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The association and dissociation of the peptide to the immobilized SPSB2 are monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
19F NMR Spectroscopy for Binding Confirmation
19F NMR spectroscopy can be used to confirm that the cyclic peptides bind to the iNOS binding site on SPSB2.
Methodology:
-
Protein Labeling: SPSB2 is expressed in a system that allows for the incorporation of a fluorine-labeled amino acid, such as 5-fluorotryptophan (5-F-Trp).
-
Spectrum Acquisition: A one-dimensional 19F NMR spectrum of the labeled SPSB2 is acquired in the absence of the peptide.
-
Titration: The cyclic peptide is titrated into the SPSB2 sample, and 19F NMR spectra are recorded at various peptide concentrations.
-
Analysis: Changes in the chemical shifts of the 19F signals upon peptide addition indicate binding. Perturbations in the signals from fluorine atoms located within or near the iNOS binding site confirm the binding location of the peptide. For instance, a significant perturbation of the resonance of a tryptophan residue known to be at the binding site (e.g., W207) confirms that the peptide binds at the iNOS-binding site.[7][10]
iNOS Displacement Assay (GST Pull-Down and Western Blot)
This assay qualitatively or semi-quantitatively assesses the ability of the cyclic peptides to disrupt the interaction between SPSB2 and full-length iNOS in a cellular context.
Methodology:
-
iNOS Expression: Macrophage cells (e.g., RAW 264.7 or bone marrow-derived macrophages) are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.
-
Cell Lysis: The stimulated cells are lysed to obtain a whole-cell lysate containing iNOS.
-
GST Pull-Down: The cell lysate is incubated with a GST-tagged SPSB2 protein (or its SPRY domain) that has been pre-immobilized on glutathione-sepharose beads. This is performed in the presence and absence of varying concentrations of the cyclic peptide inhibitors (CP1, CP2, or CP3).
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The proteins bound to the beads are eluted, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an anti-iNOS antibody to detect the amount of iNOS that was pulled down by the GST-SPSB2. A decrease in the amount of pulled-down iNOS in the presence of the peptide indicates that the peptide has successfully displaced iNOS from binding to SPSB2.
Nitric Oxide Production Assay (Griess Assay)
The Griess assay is a colorimetric method used to quantify nitrite (NO₂⁻), a stable and measurable breakdown product of nitric oxide in cell culture supernatant. An increase in nitrite concentration in the medium of cells treated with the peptide inhibitors would indicate an increase in iNOS activity.
Methodology:
-
Cell Culture and Treatment: Macrophage cells are cultured and stimulated to express iNOS (e.g., with LPS and IFN-γ). The cells are then treated with different concentrations of the cyclic peptides.
-
Sample Collection: At various time points, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with the Griess reagent (typically a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer).
-
Measurement: The reaction produces a magenta-colored azo compound, and the absorbance is measured using a spectrophotometer at approximately 540 nm.
-
Quantification: The nitrite concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Peptide Stability Assay
The stability of the cyclic peptides can be assessed in various biological matrices, such as plasma or serum, to predict their in vivo half-life.
Methodology:
-
Incubation: The cyclic peptide is incubated in the biological matrix (e.g., human plasma) at 37°C.
-
Time Points: Aliquots are taken at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation: The reaction is quenched (e.g., by adding a strong acid or organic solvent) to stop enzymatic degradation, and proteins are precipitated.
-
Analysis: The concentration of the remaining intact peptide in the supernatant is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Half-Life Calculation: The percentage of the remaining peptide is plotted against time, and the data is fitted to a first-order decay model to calculate the half-life (t1/2) of the peptide.
Conclusion
The development of cyclic peptide inhibitors of the SPSB2-iNOS interaction represents a promising strategy for modulating nitric oxide levels for therapeutic benefit. The progression from CP1 and CP2 to the more refined and potent CP3 highlights the power of structure-based drug design. While further studies are needed to provide a complete quantitative comparison of their cellular activity and stability, the available binding affinity data clearly positions CP3 as a lead candidate for further preclinical development. The experimental protocols detailed in this guide provide a framework for the continued evaluation and optimization of this important class of therapeutic peptides.
References
- 1. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19F NMR as a probe of ligand interactions with the iNOS binding site of SPRY domain-containing SOCS box protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of SPSB2-iNOS Inhibitory Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of inhibitory peptides targeting the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). By preventing the SPSB2-mediated proteasomal degradation of iNOS, these peptides can prolong iNOS activity, a strategy of interest for therapeutic interventions in infectious diseases and oncology. This document outlines the specificity of these peptides for SPSB2, compares their performance with related family members, and provides detailed experimental protocols for their evaluation.
Comparative Analysis of SPSB2-iNOS Inhibitory Peptides
The primary mechanism of action for these inhibitory peptides is the disruption of the protein-protein interaction (PPI) between SPSB2 and iNOS. This interaction is crucial for the ubiquitination and subsequent degradation of iNOS, thereby regulating nitric oxide (NO) production. Several cyclic peptides have been developed and characterized for their ability to inhibit this interaction. Their performance, particularly their binding affinity for SPSB2 and specificity against other SPSB family members that also interact with iNOS (SPSB1 and SPSB4), is critical for their therapeutic potential.
Quantitative Performance Data
The following table summarizes the binding affinities (Kd) of various cyclic peptide inhibitors for SPSB2. While quantitative data for SPSB1 and SPSB4 are limited in the reviewed literature, qualitative assessments of inhibition are included where available.
| Peptide Inhibitor | Sequence/Description | Binding Affinity (Kd) for SPSB2 | Specificity Notes (Inhibition of SPSB1 and SPSB4) |
| cR7 | cyclo(RGDINNN) | 103 ± 16 nM | Strongest inhibition observed against all three iNOS-binding SPSB proteins (SPSB1, SPSB2, and SPSB4).[1] |
| cR8 | cyclo(RGDINNNV) | ~670 nM | Unable to compete with full-length iNOS for binding to SPSB2 at 10 µM, but effective at inhibiting SPSB1-iNOS interaction at this concentration.[1] |
| cR9 | cyclo(RGDINNNVE) | 308 ± 51 nM | Displaces full-length iNOS from SPSB2 and SPSB4 at 10 µM. Effective at inhibiting SPSB1-iNOS interaction at 1 µM.[1] |
| CP1 | Thioether-bridged cyclic peptide | Not specified in the provided results | Binds to the iNOS binding site of SPSB2.[2] |
| CP2 | Lactam-bridge-cyclized peptide | 21 nM | Binds to the iNOS binding site of SPSB2.[2] |
| CP3 | Pentapeptide SPSB-iNOS inhibitor | 7 nM | High affinity for SPSB2 and strongly inhibits the SPSB2-iNOS interaction in macrophage cell lysates.[3] |
Signaling Pathway and Inhibition Mechanism
The interaction between SPSB2 and iNOS is a key regulatory point in the nitric oxide signaling pathway. The following diagram illustrates this pathway and the mechanism of action of the inhibitory peptides.
Caption: The SPSB2-iNOS signaling pathway and the point of intervention for inhibitory peptides.
Experimental Protocols
The characterization and comparison of SPSB2-iNOS inhibitory peptides rely on several key experimental techniques to determine binding affinity, specificity, and mechanism of action.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.
Experimental Workflow:
Caption: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Experimental Workflow:
Caption: A standard workflow for Surface Plasmon Resonance analysis of peptide-protein interactions.
GST Pull-Down Assay
This assay is used to confirm the physical interaction between proteins and to assess the ability of an inhibitor to disrupt this interaction.
Logical Relationship:
Caption: Logical flow of a GST pull-down assay to test for inhibition of the SPSB2-iNOS interaction.
Alternatives and Future Directions
Currently, the field of SPSB2-iNOS inhibition is dominated by peptide-based inhibitors. These molecules offer high specificity and potency due to their ability to mimic the natural binding interface of iNOS. However, challenges such as cell permeability and in vivo stability are inherent to peptide therapeutics.
Comparison of Inhibitor Modalities:
| Feature | Peptide Inhibitors | Small Molecule Inhibitors (Hypothetical) |
| Specificity | Generally high, as they can be designed to mimic the endogenous binding motif. | Can be challenging to achieve high specificity for a protein-protein interaction interface. |
| Potency | Can achieve high potency (low nanomolar Kd). | Potency can vary widely and requires extensive optimization. |
| Cell Permeability | Often poor, may require modifications or delivery systems. | Can be designed to have good cell permeability. |
| In Vivo Stability | Susceptible to proteolytic degradation, leading to short half-life. | Can be designed for improved metabolic stability and longer half-life. |
| Development | Rational design based on known interaction motifs is straightforward. | Identification often requires high-throughput screening of large compound libraries. |
The development of small molecule inhibitors that can disrupt the SPSB2-iNOS interaction remains a significant but challenging goal. Such molecules could offer advantages in terms of oral bioavailability and improved pharmacokinetic properties, making them attractive candidates for drug development. Future research will likely focus on identifying such compounds and further optimizing the existing peptide inhibitors to enhance their drug-like properties.
References
Unveiling the Mechanism of SPSB2-iNOS Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of inhibitors targeting the inducible nitric oxide synthase (iNOS) pathway, with a special focus on the emerging class of SPSB2-iNOS inhibitors. We delve into the confirmed mechanism of action, present comparative experimental data for various inhibitors, and provide detailed protocols for key validation assays.
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the immune response, producing large amounts of nitric oxide (NO) to combat pathogens. However, prolonged iNOS activity can lead to tissue damage and contribute to various inflammatory diseases. A novel therapeutic strategy has emerged that doesn't target the enzyme's active site but rather its degradation pathway. This approach focuses on inhibiting the interaction between iNOS and the SPRY domain-containing SOCS box protein 2 (SPSB2).
SPSB2 is an adaptor protein that recruits an E3 ubiquitin ligase complex to iNOS, tagging it for proteasomal degradation.[1][2][3][4] By disrupting the SPSB2-iNOS interaction, these inhibitors effectively prolong the intracellular lifespan of iNOS, leading to a sustained and enhanced production of nitric oxide.[2][5] This mechanism offers a unique approach to modulate the immune response, with potential applications in treating chronic infections and certain cancers.
Comparative Analysis of iNOS Pathway Inhibitors
This section provides a comparative overview of SPSB2-iNOS inhibitors and other well-established iNOS inhibitors. The data presented below summarizes their binding affinities and inhibitory concentrations, offering a clear comparison of their potency and selectivity.
SPSB2-iNOS Interaction Inhibitors
These inhibitors, primarily cyclic peptides, are designed to specifically block the binding of SPSB2 to iNOS. Their efficacy is typically measured by their dissociation constant (Kd), with lower values indicating a stronger binding affinity.
| Inhibitor Name | Type | Binding Affinity (Kd) to SPSB2 | Reference |
| Cyclic Peptide 2 (CP2) | Cyclic Peptide | 21 nM | [6] |
| Cyclic Peptide 3 (CP3) | Cyclic Peptide | 7 nM | [7][8] |
| cR7 | Cyclic Peptide | 103 ± 16 nM | [9] |
| cR8 | Cyclic Peptide | 671 ± 109 nM | [9] |
| cR9 | Cyclic Peptide | 308 ± 51 nM | [9] |
Conventional iNOS Inhibitors
This category includes small molecules that directly inhibit the enzymatic activity of iNOS. Their potency is often expressed as the half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd).
| Inhibitor Name | Type | IC50/Kd | Selectivity Notes | Reference |
| 1400W | Slow, tight-binding inhibitor | Kd ≤ 7 nM | Highly selective for iNOS over eNOS and nNOS. | [10][11] |
| L-NIL | Competitive inhibitor | IC50 = 3.3 µM for murine iNOS | 28-fold more selective for iNOS over rat brain nNOS. | [12][13][14] |
| Aminoguanidine | Competitive inhibitor | - | Selective for iNOS, over 50-fold more effective than for eNOS or nNOS. | [15][16][17] |
| S-methylisothiourea (SMT) | Competitive inhibitor | EC50 = 2-6 µM in cells | Potent inhibitor of iNOS, with some activity against other NOS isoforms. | [18][19] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: SPSB2-iNOS signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor validation.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between an inhibitor and SPSB2.
Protocol:
-
Sample Preparation:
-
Express and purify the SPSB2 protein and synthesize the peptide inhibitor to >95% purity.
-
Thoroughly dialyze both the protein and the peptide against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT) to ensure buffer matching.
-
Determine the precise concentrations of the protein and peptide using a reliable method (e.g., UV-Vis spectroscopy).
-
A typical starting concentration is 40 µM of SPSB2 in the sample cell and 400 µM of the peptide inhibitor in the syringe.[1]
-
-
ITC Experiment:
-
Degas both protein and peptide solutions immediately before the experiment to avoid air bubbles.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, followed by a series of larger, spaced injections (e.g., 2.0 µL each).
-
Record the heat changes after each injection until the binding is saturated.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
GST Pull-Down Assay for Protein-Protein Interaction
Objective: To qualitatively confirm the physical interaction between SPSB2 and iNOS and to assess the ability of an inhibitor to disrupt this interaction.
Protocol:
-
Preparation of GST-tagged SPSB2:
-
Express a GST-fusion of SPSB2 in E. coli and purify it using glutathione-agarose beads.
-
Immobilize the GST-SPSB2 on the beads.
-
-
Preparation of Cell Lysate containing iNOS:
-
Culture macrophage cells (e.g., RAW 264.7) and stimulate them with LPS and IFN-γ to induce iNOS expression.
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
-
Pull-Down Assay:
-
Incubate the immobilized GST-SPSB2 with the cell lysate containing iNOS in the presence or absence of the inhibitor.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an anti-iNOS antibody to detect the presence of iNOS in the pull-down fraction. A decrease in the iNOS band in the presence of the inhibitor indicates successful disruption of the interaction.
-
In Vitro Ubiquitination Assay
Objective: To determine if SPSB2 can mediate the ubiquitination of iNOS in a cell-free system.
Protocol:
-
Reaction Mixture Preparation:
-
Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase components (SPSB2, Cullin5, Rbx2, Elongin BC), and ubiquitin in a reaction buffer.
-
Use macrophage lysates from SPSB2-deficient mice as a source of iNOS.
-
-
Ubiquitination Reaction:
-
Add the iNOS-containing lysate to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time course.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an anti-iNOS antibody. A high molecular weight smear or laddering pattern indicates polyubiquitination of iNOS.
-
Griess Assay for Nitric Oxide Measurement
Objective: To quantify the production of nitric oxide by cells in culture by measuring the concentration of its stable metabolite, nitrite.
Protocol:
-
Cell Culture and Treatment:
-
Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the inhibitor.
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Griess Reaction:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Mix the cell culture supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. An increase in nitrite concentration in the presence of an SPSB2-iNOS inhibitor indicates its efficacy.
-
iNOS Enzymatic Activity Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of iNOS.
Protocol:
-
Enzyme and Substrate Preparation:
-
Use purified recombinant iNOS or iNOS-containing cell lysates.
-
Prepare a reaction mixture containing L-arginine (the substrate), NADPH, and other necessary cofactors (e.g., FAD, FMN, tetrahydrobiopterin, calmodulin).
-
-
Inhibition Assay:
-
Incubate the iNOS enzyme with various concentrations of the test inhibitor.
-
Initiate the enzymatic reaction by adding the substrate and cofactors.
-
Incubate at 37°C for a specific time.
-
-
Detection of Activity:
-
The activity of iNOS can be measured by monitoring the conversion of L-arginine to L-citrulline (often using radiolabeled L-arginine) or by measuring the production of nitric oxide using a method like the Griess assay.
-
-
Data Analysis:
-
Plot the enzyme activity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
References
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 3. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SPSB2-iNOS Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various inhibitors targeting the SPSB2-iNOS protein-protein interaction. The data presented is supported by experimental findings from peer-reviewed studies.
The interaction between the SPRY domain-containing suppressor of cytokine signaling (SOCS) box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS) is a critical regulatory mechanism in the innate immune response.[1][2] SPSB2 acts as an adaptor protein for an E3 ubiquitin ligase complex, which targets iNOS for proteasomal degradation, thereby controlling the levels of nitric oxide (NO).[1][3][4][5] Inhibiting this interaction can prolong the functional lifetime of iNOS, leading to sustained NO production, which may be beneficial in treating chronic infections.[2][6] This guide compares the binding affinities of several inhibitors developed to disrupt the SPSB2-iNOS interaction.
Binding Affinities of SPSB2-iNOS Inhibitors
The following table summarizes the quantitative binding affinity data for various inhibitors of the SPSB2-iNOS interaction. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding affinity.
| Inhibitor Name/Type | Binding Affinity (Kd) | Experimental Method | Reference |
| Wild-type iNOS peptide (residues 19-31) | 13 nM | ITC | [1] |
| SPSB2-iNOS inhibitory cyclic peptide-3 (CP3) | 7 nM | Not Specified | [7][8] |
| Cyclic Peptide cR7 (cyclo(RGDINNN)) | 103 ± 16 nM | ITC | [9] |
| Cyclic Peptide cR9 (cyclo(RGDINNNVE)) | 308 ± 51 nM | ITC | [9] |
| Cyclic Peptide cR8 (cyclo(RGDINNNV)) | 671 ± 109 nM | ITC | [9] |
| Redox-stable cyclized peptide (Ac-c[CVDINNNC]-NH2) | 4.4 nM | SPR, NMR | [10] |
| Linear DINNN peptide | 318 nM | SPR, NMR | [10] |
Experimental Protocols
The binding affinities listed above were determined using various biophysical techniques. The general methodologies for the key experiments are outlined below.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change that occurs when two molecules interact. This technique provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
A typical ITC experiment involves the following steps:
-
A solution of the purified SPSB2 protein is placed in the sample cell of the calorimeter.
-
A solution of the inhibitor (e.g., a synthetic peptide) is loaded into a titration syringe.
-
The inhibitor solution is injected stepwise into the protein solution.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data are plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters, including the Kd.[1][9]
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. It is highly sensitive for determining the kinetics of binding and dissociation.
The experimental workflow for an SPR analysis of SPSB2-iNOS inhibitors typically includes:
-
Immobilization of the purified SPSB2 protein onto a sensor chip surface.
-
Injection of a series of concentrations of the inhibitor in solution over the sensor surface, allowing for association.
-
A subsequent flow of buffer without the inhibitor to monitor the dissociation phase.
-
The binding events are detected as changes in the refractive index at the sensor surface, which are proportional to the amount of bound inhibitor.
-
The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a kinetic model. The dissociation constant (Kd) is then calculated as the ratio of koff/kon.[6][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to map the binding interface between a protein and its ligand and to determine binding affinities. Chemical shift perturbation (CSP) is a common NMR method for studying protein-ligand interactions.
A typical NMR experiment to study the SPSB2-iNOS interaction involves:
-
Preparation of a sample of isotopically labeled (e.g., ¹⁵N-labeled) SPSB2 protein.
-
Acquisition of a reference NMR spectrum (e.g., a ¹H-¹⁵N HSQC spectrum) of the protein alone.
-
Titration of the unlabeled inhibitor into the protein sample.
-
Acquisition of NMR spectra at various inhibitor concentrations.
-
The binding of the inhibitor to SPSB2 causes changes in the chemical environment of the amino acid residues at the binding interface, resulting in shifts in the corresponding peaks in the NMR spectrum.
-
By monitoring these chemical shift perturbations, the binding site can be mapped, and the dissociation constant (Kd) can be calculated by fitting the titration data.[1][6][10]
Visualizing the SPSB2-iNOS Pathway and Experimental Workflow
To further aid in the understanding of the SPSB2-iNOS system, the following diagrams illustrate the signaling pathway, a typical experimental workflow for determining binding affinity, and the logical flow of a comparative analysis.
Caption: The SPSB2-iNOS signaling pathway, illustrating iNOS induction, SPSB2-mediated degradation, and the point of intervention for inhibitors.
Caption: A generalized experimental workflow for determining the binding affinity of SPSB2-iNOS inhibitors.
Caption: The logical flow for a comparative analysis of SPSB2-iNOS inhibitors.
References
- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. connectsci.au [connectsci.au]
Cross-Reactivity of SPSB2-iNOS Peptides with SPSB Family Members: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of peptides derived from inducible nitric oxide synthase (iNOS) with members of the SpsB (SPRY domain-containing SOCS box protein) family. Understanding the specificity of these interactions is crucial for the development of targeted therapeutics that modulate iNOS activity by inhibiting its degradation pathway. This document summarizes key experimental data, provides detailed protocols for assessing cross-reactivity, and visualizes the relevant biological pathways and experimental workflows.
Introduction to SPSB-iNOS Interaction
The SpsB family of proteins, specifically SPSB1, SPSB2, and SPSB4, are components of an E3 ubiquitin ligase complex that targets iNOS for proteasomal degradation. This interaction is a key regulatory mechanism controlling the levels of nitric oxide (NO), a critical signaling molecule and a potent antimicrobial agent. The interaction is mediated by the SPRY domain of the SPSB proteins and a conserved "DINNN" motif within the N-terminal region of iNOS. Inhibiting this interaction can prolong the half-life of iNOS, leading to sustained NO production, which is a potential therapeutic strategy for various infectious diseases. However, the development of specific inhibitors requires a thorough understanding of their cross-reactivity with different SPSB family members to minimize off-target effects.
Comparative Analysis of Peptide Binding and Inhibition
Experimental evidence indicates that iNOS-derived peptides and their mimetics exhibit differential binding and inhibitory activity across the SPSB family. While SPSB1, SPSB2, and SPSB4 all interact with iNOS, the affinity and the efficacy of peptide-mediated inhibition vary. SPSB3, another member of the family, does not interact with iNOS.
Quantitative Data Summary
The following table summarizes the available data on the binding affinities and inhibitory concentrations of various iNOS-derived peptides for different SPSB family members.
| Peptide/Inhibitor | Target SPSB Protein | Binding Affinity (Kd) | Inhibition of iNOS Displacement | Reference |
| Wild-type iNOS peptide | SPSB2 | 13 nM | - | [1] |
| Linear DINNN peptide | SPSB2 | 318 nM | - | [2] |
| Cyclic Peptide cR7 (cyclo(RGDINNN)) | SPSB2 | 103 ± 16 nM | Effective at 10 µM | [3] |
| SPSB1 | - | Effective at 1 µM | [3] | |
| SPSB4 | - | Effective at 10 µM | [3] | |
| Cyclic Peptide cR8 (cyclo(RGDINNNV)) | SPSB2 | 671 ± 109 nM | Ineffective at 10 µM | [3] |
| SPSB1 | - | Effective at 10 µM | [3] | |
| SPSB4 | - | Ineffective at 10 µM | [3] | |
| Cyclic Peptide cR9 (cyclo(RGDINNNVE)) | SPSB2 | 308 ± 51 nM | Effective at 10 µM | [3] |
| SPSB1 | - | Effective at 1 µM | [3] | |
| SPSB4 | - | Effective at 10 µM | [3] |
Note: A lower Kd value indicates a higher binding affinity. The inhibition data is based on the ability of the peptides to displace full-length iNOS from the respective SPSB proteins in macrophage cell lysates. A study by Kuang et al. (2010) qualitatively demonstrated that SPSB1 binds to iNOS with a weaker affinity compared to SPSB2 and SPSB4.[1]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to assess cross-reactivity, the following diagrams illustrate the SPSB2-iNOS signaling pathway and a typical experimental workflow.
Caption: SPSB2-iNOS signaling pathway leading to iNOS degradation.
References
validating increased nitric oxide production as a downstream effect
A Researcher's Guide to Validating Nitric Oxide Production
This guide provides an objective comparison of common methodologies for quantifying increased nitric oxide (NO) production, a critical downstream signaling molecule in numerous physiological and pathological processes. Designed for researchers, scientists, and drug development professionals, this document details the principles, performance, and protocols of key assays, supported by experimental data to aid in selecting the most appropriate method for your research needs.
Overview of Nitric Oxide Detection Methods
Due to the reactive nature and short half-life of nitric oxide, its direct measurement in biological systems is challenging.[1][2] Consequently, a variety of direct and indirect methods have been developed. Indirect methods typically quantify the stable end-products of NO oxidation, nitrite (NO₂⁻) and nitrate (NO₃⁻).[3][4] Direct methods aim to measure the NO molecule itself in real-time or visualize its production within cells.
The choice of assay depends on factors such as the biological sample, the required sensitivity, whether real-time monitoring is necessary, and available instrumentation.
Comparison of Key Nitric Oxide Assays
The following table summarizes and compares the most widely used assays for validating NO production.
| Assay | Principle | Detection Limit | Common Sample Types | Advantages | Disadvantages |
| Griess Assay | Indirect (Colorimetric): Measures nitrite (NO₂⁻), a stable NO metabolite.[1][5] | ~0.5 - 2.5 µM[1] | Cell Culture Media, Plasma, Serum, Urine, Tissue Homogenates.[6] | Inexpensive, simple, rapid, high-throughput compatible.[1][4] | Low sensitivity, interference from complex media and proteins.[1][5][7] |
| Fluorescent Probes (DAF-FM) | Direct (Fluorometric): Cell-permeable probe reacts with NO to form a highly fluorescent product.[8][9] | ~3 nM[10][9] | Live Cells, Tissues.[11] | High sensitivity, enables real-time intracellular imaging and localization.[8][12] | Susceptible to photobleaching and interference from other reactive species.[11] |
| Electrochemical Sensors | Direct (Amperometric): An NO-selective electrode measures the current generated by NO oxidation.[1][7] | As low as 83 pM[1] | Cell Suspensions, Tissues, Perfusates, In Vivo applications.[1][7] | Real-time measurement, high sensitivity, applicable to diverse biological settings.[1][13] | Sensor fouling by proteins, transient signals in complex media.[1][7] |
| Chemiluminescence | Direct (Gas-Phase): "Gold Standard" method where NO reacts with ozone, emitting light detected by a photomultiplier tube.[13][14] | ~0.66 pM | Exhaled Air, Cell/Tissue Homogenates, Aqueous Solutions.[14] | Extremely sensitive and specific for NO.[2] | Requires specialized, costly equipment; sample preparation can be complex.[14] |
| Oxyhemoglobin Assay | Direct (Spectrophotometric): Monitors the oxidation of oxyhemoglobin to methemoglobin by NO.[1] | Nanomolar (nM) range[1] | Purified Enzyme Systems, Hemoglobin Solutions. | High sensitivity, easy to execute.[1] | Limited to hemoglobin solutions, interference from other substances in complex media.[1] |
Signaling Pathway and Experimental Workflows
Visualizing the biological context and experimental process is crucial for robust study design.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection and quantification of nitric oxide–derived oxidants in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Griess Test [protocols.io]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ulab360.com [ulab360.com]
- 11. sfrbm.org [sfrbm.org]
- 12. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for SPSB2-iNOS Inhibitory Cyclic Peptide-1
This document provides crucial safety and logistical information for the proper handling and disposal of SPSB2-iNOS inhibitory cyclic peptide-1. The following procedural guidance is based on established best practices for synthetic peptides in a laboratory setting, ensuring the safety of researchers and compliance with standard protocols.
I. Personal Protective Equipment (PPE) and Handling
Recommended PPE:
| Tier | Quantity Handled | Required Personal Protective Equipment |
| 1 | Small quantities (milligrams) for routine solution preparation and use. | - Gloves: Nitrile or latex gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat. |
| 2 | Larger quantities (grams) or when generating aerosols (e.g., weighing, sonicating). | - Gloves: Nitrile or latex gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat.- Respiratory Protection: A NIOSH-approved N95 or higher-rated dust mask or respirator. |
Table 1: Recommended Personal Protective Equipment.
Handling Protocols:
-
Before use, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation, which can affect its stability.[1][2]
-
Weighing of the peptide powder should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[1]
-
Avoid creating dust when handling the lyophilized powder.[1]
-
When reconstituting the peptide, use a sterile, appropriate solvent and prefer gentle swirling or inversion over vortexing to prevent aggregation.[1]
II. Disposal Procedures
All waste materials contaminated with this compound should be treated as chemical waste. Do not dispose of this material down the drain or in regular trash.
Waste Stream Segregation:
| Waste Type | Description | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, masks).- Weighing papers.- Empty vials.- Contaminated labware (e.g., pipette tips). | Collect in a designated, sealed, and clearly labeled waste container for "Chemical Waste." |
| Liquid Waste | - Unused peptide solutions.- Solvents used to rinse contaminated glassware. | Collect in a designated, sealed, and properly labeled waste container for "Hazardous Liquid Waste." Ensure the container is compatible with the solvents used. |
| Sharps Waste | - Needles, syringes, or pipette tips used to handle peptide solutions. | Dispose of immediately in a designated, puncture-resistant sharps container. |
Table 2: Waste Segregation and Disposal Procedures.[1]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Disposal workflow for this compound.
IV. Signaling Pathway Context
SPSB2 is an E3 ubiquitin ligase that targets inducible nitric oxide synthase (iNOS) for proteasomal degradation.[3][4][5] The inhibitory cyclic peptide-1 is designed to disrupt the interaction between SPSB2 and iNOS, thereby prolonging the intracellular lifetime of iNOS and enhancing nitric oxide (NO) production.[5][6] This mechanism is of interest for developing novel anti-infective agents.[5][6]
Mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling SPSB2-iNOS Inhibitory Cyclic Peptide-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SPSB2-iNOS inhibitory cyclic peptide-1. The following procedures for handling, storage, and disposal are based on established best practices for synthetic, research-grade peptides. Since the specific chemical, physical, and toxicological properties of this peptide have not been thoroughly investigated, it is imperative to handle it with due care as a potentially hazardous substance.[1][2][3]
Immediate Safety and Handling Protocols
Adherence to standard laboratory safety practices is the first line of defense against accidental exposure. Before beginning any work, ensure you have read and understood your institution's safety policies and have access to the appropriate emergency equipment.
Personal Protective Equipment (PPE):
The primary barrier against exposure is the consistent and correct use of PPE.[4] All personnel handling the peptide, in either lyophilized or solution form, must wear the following:
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles / Glasses | Required to protect against splashes and airborne powder.[1][4] Should meet ANSI Z87.1 standards.[5] A face shield is recommended if there is a significant splash hazard.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard for preventing skin contact.[1][4] Change gloves immediately if they become contaminated.[4] Double gloving may be appropriate for added protection.[5] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is mandatory to protect skin and clothing from spills.[1][6] |
| Respiratory Protection | Fume Hood / Respirator | Crucial when handling the lyophilized powder , which can be easily aerosolized.[4][5] Work within a chemical fume hood or wear a suitable dust mask or respirator.[5][7] |
| General Attire | Long Pants & Closed-Toe Shoes | Minimum attire for any laboratory work involving hazardous materials.[5] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling is critical to maintain both personnel safety and the integrity of the peptide.
-
Preparation : Before handling, designate and prepare a clean work area.[1][4] Ensure all necessary equipment (e.g., sterile pipette tips, vials, solvents) is within reach to minimize movement.
-
Equilibration : Before opening, allow the sealed container of lyophilized peptide to warm to room temperature in a desiccator. This prevents the condensation of atmospheric moisture, which can degrade the peptide.[5][7]
-
Donning PPE : Put on all required PPE as specified in the table above.[1]
-
Weighing (Lyophilized Powder) : Conduct this step inside a chemical fume hood to prevent inhalation of aerosolized powder.[4][5] Weigh the desired amount quickly and reseal the container tightly.[5]
-
Reconstitution : Slowly add the desired solvent to the vial containing the peptide. Cap the vial securely before mixing. Sonication may aid in dissolving the peptide, but avoid excessive heating.[7] For peptides with oxidation-sensitive residues, use oxygen-free buffers.[7]
-
Storage :
-
Labeling : Clearly label all solutions with the peptide name, concentration, preparation date, and "Research Use Only."[4]
-
Clean-up : After handling, decontaminate the work area and any equipment used. Dispose of all contaminated materials according to the disposal plan below.[1]
Disposal Plan: Managing Peptide Waste
All materials contaminated with this compound must be treated as hazardous chemical waste.[8] Adhere strictly to your institution's Environmental Health & Safety (EHS) guidelines and local regulations.[4][9]
Step-by-Step Disposal Procedure:
-
Segregation and Collection :
-
Solid Waste : Collect all contaminated solid items—including gloves, pipette tips, wipes, and empty vials—in a dedicated, clearly labeled, leak-proof hazardous waste container.[4][6]
-
Liquid Waste : Collect all unused or waste solutions in a separate, sealed, and clearly labeled hazardous waste container.[8] Never pour peptide solutions down the sink .[4][8]
-
-
Chemical Inactivation (for Liquid Waste) :
-
In a chemical fume hood, liquid waste can be inactivated by adding a 10% bleach solution to the peptide waste (a common ratio is 1 part waste to 10 parts bleach solution).[6][9]
-
Allow a minimum contact time of 30-60 minutes to ensure deactivation.[6]
-
After inactivation, the solution must still be disposed of as chemical waste through your institution's EHS department.[9]
-
-
Storage and Pickup : Store sealed hazardous waste containers in a designated accumulation area.[6] Arrange for pickup and final disposal by your institution's certified hazardous waste management service.[4][6]
Experimental Workflow and Safety Overview
Caption: Workflow for the safe handling and disposal of cyclic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. peptide.co.jp [peptide.co.jp]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. benchchem.com [benchchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
